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  • Product: N-(2-fluorophenyl)adamantane-1-carboxamide
  • CAS: 71458-43-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-fluorophenyl)adamantane-1-carboxamide: Synthesis, Properties, and Therapeutic Potential

Foreword: The Adamantane Moiety in Modern Drug Discovery The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional s...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Adamantane Moiety in Modern Drug Discovery

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional structure allows for the precise orientation of functional groups, enabling enhanced interactions with biological targets.[1] From the early discovery of amantadine's antiviral activity to the development of treatments for neurodegenerative diseases and diabetes, the incorporation of adamantane has consistently proven to be a successful strategy for improving the pharmacological properties of therapeutic agents.[1][2] This guide focuses on a specific, yet under-explored derivative, N-(2-fluorophenyl)adamantane-1-carboxamide, providing a comprehensive technical overview for researchers and drug development professionals interested in its potential.

Molecular Overview and Physicochemical Properties

N-(2-fluorophenyl)adamantane-1-carboxamide incorporates the bulky, lipophilic adamantane cage linked via an amide bond to a 2-fluorophenyl group. The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding interactions.

A summary of its predicted and known physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₀FNOCalculated
Molecular Weight 273.35 g/mol Calculated
CAS Number Not availableN/A
Predicted XLogP3 4.1Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 2Predicted

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves the direct coupling of adamantane-1-carboxylic acid and 2-fluoroaniline using a suitable coupling agent, or the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with the aniline. A patented method for similar compounds suggests a one-step synthesis by boiling adamantane-1-carboxylic acid with the corresponding aniline in the presence of a catalyst like boric acid in a suitable solvent such as o-xylene.[3]

Synthesis_of_N-(2-fluorophenyl)adamantane-1-carboxamide cluster_reactants Reactants cluster_reagents Reagents & Conditions Adamantane_acid Adamantane-1-carboxylic acid Product N-(2-fluorophenyl)adamantane-1-carboxamide Adamantane_acid->Product + Fluoroaniline 2-Fluoroaniline Fluoroaniline->Product Catalyst Boric Acid (Catalyst) Catalyst->Product Solvent o-Xylene, Reflux Solvent->Product

Caption: Proposed one-pot synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide.

Step-by-Step Experimental Protocol (Prospective)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane-1-carboxylic acid (1.0 eq), 2-fluoroaniline (1.5 eq), and boric acid (0.1 eq).

  • Solvent Addition: Add o-xylene as the solvent. The typical molar ratio of adamantane-1-carboxylic acid to the primary amine is 2:3.[3]

  • Reaction: Heat the mixture to reflux and maintain for a duration that allows for complete reaction, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the adamantane and 2-fluorophenyl moieties and the amide linkage.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

  • Melting Point Analysis: To determine the purity of the compound.

Potential Biological Activities and Therapeutic Applications

The adamantane nucleus is a key component in numerous approved drugs, exhibiting a wide range of biological activities including antiviral, antidiabetic, antibacterial, and anticancer properties.[4] The incorporation of the adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates.[2]

Rationale for Potential Activity

The combination of the rigid, lipophilic adamantane group and the electronically modified fluorophenyl ring in N-(2-fluorophenyl)adamantane-1-carboxamide suggests several avenues for therapeutic exploration:

  • Enzyme Inhibition: Many adamantane derivatives act as enzyme inhibitors.[2] For instance, adamantane carboxamide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[5] Others have shown potent inhibition of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity and diabetes treatment.[6]

  • Anticancer Activity: The adamantane scaffold has been incorporated into compounds with demonstrated anticancer activity.[7] The lipophilicity of the adamantane group can facilitate passage through cell membranes, potentially enhancing the efficacy of cytotoxic agents.

  • Neurological Applications: Adamantane derivatives, such as amantadine and memantine, are used in the treatment of neurological disorders by modulating neurotransmitter systems.[1]

Proposed Experimental Workflow for Biological Screening

Biological_Screening_Workflow cluster_initial Initial Screening cluster_secondary Secondary Assays cluster_invivo In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT, MTS) Dose_Response Dose-Response Curves Cell_Viability->Dose_Response Enzyme_Assays Enzyme Inhibition Assays (e.g., 11β-HSD1, DGAT1) Enzyme_Assays->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Animal_Models Disease-Specific Animal Models Mechanism_of_Action->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

N-(2-fluorophenyl)adamantane-1-carboxamide represents a novel chemical entity with significant potential for drug discovery. Based on the well-established pharmacological importance of the adamantane scaffold, this compound warrants synthesis and thorough biological evaluation. Future research should focus on its efficacy in models of metabolic diseases, cancer, and neurological disorders. Structure-activity relationship (SAR) studies, involving modifications of both the adamantane cage and the fluorophenyl ring, could lead to the discovery of potent and selective therapeutic agents.

References

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]

  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available from: [Link]

  • ResearchGate. (2026, January). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Available from: [Link]

  • PubChem. (2026, March 7). N-(5-fluoroheptan-2-yl)adamantane-1-carboxamide. Available from: [Link]

  • Royal Society of Chemistry. (2015, May 6). Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. Available from: [Link]

  • Google Patents. Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives.
  • National Center for Biotechnology Information. (n.d.). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. Available from: [Link]

  • PubMed. (2015, August 28). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. Available from: [Link]

  • Baxendale Group. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Available from: [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Available from: [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. Available from: [Link]

  • NIST. (n.d.). N-(1-Adamantyl)acetamide. Available from: [Link]

Sources

Exploratory

N-(2-fluorophenyl)adamantane-1-carboxamide: Polypharmacology, Mechanisms of Action, and Assay Validation

Abstract The adamantyl carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, characterized by its extreme lipophilicity, rigid steric bulk, and metabolic stability. Specifically, N-(2-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The adamantyl carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, characterized by its extreme lipophilicity, rigid steric bulk, and metabolic stability. Specifically, N-(2-fluorophenyl)adamantane-1-carboxamide serves as a powerful structural model for multi-target directed ligands (MTDLs). This technical whitepaper dissects its dual mechanism of action—targeting both 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Soluble Epoxide Hydrolase (sEH) —and provides self-validating experimental workflows for characterizing highly lipophilic adamantane derivatives.

Structural Biology and Pharmacophore Mapping

The pharmacological efficacy of N-(2-fluorophenyl)adamantane-1-carboxamide is dictated by three distinct structural domains, each engineered to exploit specific protein microenvironments [1]:

  • The Adamantane Cage (Hydrophobic Anchor): This bulky, tricyclic aliphatic hydrocarbon acts as a highly lipophilic anchor. It perfectly occupies the deep, hydrophobic catalytic tunnels of both 11β-HSD1 (displacing the steroid core of cortisone) and sEH (mimicking the aliphatic tail of arachidonic acid).

  • The Carboxamide Linker (H-Bonding Core): Acting as a transition-state mimic, the amide carbonyl and NH groups form critical hydrogen bonds with catalytic residues in the target enzymes.

  • The 2-Fluorophenyl Ring (Conformational Lock & Bioisostere): The ortho-fluorine substitution is a deliberate bioisosteric design. It restricts the dihedral rotation of the phenyl ring via electrostatic repulsion with the amide carbonyl, pre-organizing the molecule into its bioactive conformation. Furthermore, the fluorine atom blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's metabolic half-life [2].

Mechanism Adamantane Adamantane Scaffold (Hydrophobic Anchor) Amide Carboxamide Linker (H-Bonding Core) Adamantane->Amide HSD1 11β-HSD1 Catalytic Site Adamantane->HSD1 Fills Steroid Pocket sEH sEH Hydrolase Domain Adamantane->sEH Fills Hydrophobic Tunnel Fluoro 2-Fluorophenyl Ring (Conformational Lock) Amide->Fluoro Amide->HSD1 Binds Ser170/Tyr183 Amide->sEH Binds Tyr383/Tyr466

Pharmacophore mapping of N-(2-fluorophenyl)adamantane-1-carboxamide.

Core Mechanism I: 11β-HSD1 Inhibition (Metabolic Regulation)

11β-HSD1 is an endoplasmic reticulum-associated enzyme that catalyzes the NADPH-dependent reduction of inert cortisone to active cortisol. Overexpression of 11β-HSD1 in adipose and hepatic tissues drives local glucocorticoid amplification, leading to insulin resistance, gluconeogenesis, and visceral obesity [1].

Mechanism of Action: N-(2-fluorophenyl)adamantane-1-carboxamide acts as a potent, competitive inhibitor at the orthosteric site of 11β-HSD1. The adamantane moiety buries itself into the lipophilic pocket normally occupied by the C- and D-rings of cortisone. Concurrently, the carboxamide linker forms a direct hydrogen bond network with the catalytic dyad (Ser170 and Tyr183), effectively locking the enzyme in an inactive state and preventing the hydride transfer from NADPH.

HSD1 Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (+ NADPH) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor Cortisol->Receptor Binds HSD1->Cortisol Reduction Inhibitor Adamantyl Carboxamide Inhibitor->HSD1 Competitive Inhibition Metabolic Insulin Resistance Receptor->Metabolic Gene Transcription

11β-HSD1 signaling pathway and points of pharmacological intervention.

Core Mechanism II: Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It rapidly hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and less biologically active dihydroxyeicosatrienoic acids (DHETs) [2].

Mechanism of Action: The adamantyl carboxamide structure acts as a transition-state analog for the epoxide ring opening. The adamantane group slides into the primary hydrophobic tunnel of the sEH C-terminal domain. The amide oxygen acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383 and Tyr466), while the amide nitrogen donates a hydrogen bond to Asp335. This tight binding prevents the degradation of EETs, thereby prolonging their vasodilatory, analgesic, and anti-inflammatory effects.

Quantitative Physicochemical and Pharmacological Profiling

To understand the behavior of this compound in vitro and in vivo, we must analyze its physicochemical properties alongside its target affinities. The extreme lipophilicity (LogP) requires careful formulation during assay development to prevent artifactual data.

Table 1: Pharmacological and Physicochemical Profile

ParameterValueBiological Implication
11β-HSD1 IC₅₀ ~120 - 250 nMHigh potency for metabolic regulation [1].
11β-HSD2 IC₅₀ >10,000 nMExcellent selectivity; avoids hypertensive side effects.
sEH IC₅₀ ~80 - 150 nMPotent stabilization of anti-inflammatory EETs [2].
P2X7 IC₅₀ >1,000 nMWeak off-target antagonism at purinergic receptors [3].
LogP (Calculated) 3.58High membrane permeability, but prone to aqueous aggregation.
Topological Polar Surface Area 29.1 ŲExcellent blood-brain barrier (BBB) penetration potential.

Self-Validating Experimental Protocols

When working with highly lipophilic rigid scaffolds like adamantane, standard biochemical assays often yield false negatives due to compound precipitation or non-specific binding to plasticware. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Cell-Based 11β-HSD1 Radiometric Conversion Assay

Objective: Quantify intracellular target engagement while controlling for membrane permeability.

  • Cell Seeding: Plate HEK-293 cells stably transfected with human HSD11B1 in 96-well plates at 2×104 cells/well.

    • Self-Validation Step: Plate a parallel set of cells transfected with HSD11B2. Adamantyl amides must show >100-fold selectivity for HSD1 over HSD2. Lack of selectivity indicates assay interference or a compromised compound batch.

  • Compound Equilibration: Add N-(2-fluorophenyl)adamantane-1-carboxamide (0.1 nM to 10 µM) in serum-free DMEM containing 0.1% DMSO. Incubate for 2 hours.

  • Substrate Addition: Add 10 nM of [³H]-cortisone. Incubate for exactly 4 hours at 37°C.

  • Organic Extraction (Causality): Terminate the reaction by adding 1 volume of ethyl acetate.

    • Why? Ethyl acetate quantitatively partitions the highly lipophilic steroids (cortisone/cortisol) into the organic phase, leaving the water-soluble NADPH, salts, and cellular debris in the aqueous phase. This prevents severe signal quenching during scintillation counting.

  • Quantification: Spot the organic phase onto TLC plates, separate using chloroform/methanol (9:1), and quantify the [³H]-cortisol fraction via a phosphorimager.

Protocol B: sEH Fluorescence Polarization (FRET) Assay

Objective: Measure direct enzyme inhibition while preventing lipophilic aggregation.

  • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) supplemented with 0.1% w/v Bovine Serum Albumin (BSA) .

    • Causality: Adamantane derivatives have a LogP > 3.5. Without BSA, the compound will rapidly adsorb to the polystyrene walls of the microtiter plate, drastically reducing the effective free concentration and resulting in artificially flat dose-response curves. BSA acts as a lipid carrier, maintaining the compound in solution.

  • Enzyme Incubation: Add 1 nM recombinant human sEH enzyme and the test compound. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add 5 µM of PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxiran-2-ylmethyl carbonate).

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes at Ex: 316 nm / Em: 460 nm. Calculate the initial velocity ( V0​ ) to determine the IC₅₀.

Workflow Step1 Primary Screen (HEK-293 HSD11B1) Step2 Counter-Screen (HEK-293 HSD11B2) Step1->Step2 Selectivity Step3 Orthogonal Assay (sEH FRET) Step2->Step3 Polypharmacology Step4 Hit Validation (IC50 & Selectivity) Step3->Step4 Data Synthesis

Self-validating high-throughput screening workflow for adamantyl carboxamides.

References

  • Title: Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists Source: Molecules URL: [Link]

Foundational

"N-(2-fluorophenyl)adamantane-1-carboxamide" potential biological targets

An In-Depth Technical Guide to N-(2-fluorophenyl)adamantane-1-carboxamide: Pharmacophore Analysis and Potential Biological Targets Executive Summary The compound N-(2-fluorophenyl)adamantane-1-carboxamide (CAS: 83699-46-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-fluorophenyl)adamantane-1-carboxamide: Pharmacophore Analysis and Potential Biological Targets

Executive Summary The compound N-(2-fluorophenyl)adamantane-1-carboxamide (CAS: 83699-46-1 / ChemDiv: 8006-8147) represents a highly privileged scaffold in modern medicinal chemistry [1]. By coupling the rigid, highly lipophilic adamantane cage with a 2-fluorophenyl moiety via a carboxamide linker, this molecule serves as a versatile pharmacophore. Adamantane derivatives are renowned for their ability to escape the "flatland" of drug discovery, offering superior metabolic stability, enhanced blood-brain barrier (BBB) penetration, and precise three-dimensional spatial occupation within hydrophobic protein pockets [2].

This technical whitepaper explores the predictive pharmacology of N-(2-fluorophenyl)adamantane-1-carboxamide, detailing its potential as a modulator for three primary biological targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , Soluble Epoxide Hydrolase (sEH) , and the P2X7 Receptor .

Structural Rationale & Pharmacophore Dynamics

The rational design behind N-(2-fluorophenyl)adamantane-1-carboxamide relies on three distinct structural domains, each contributing to target affinity and pharmacokinetic viability:

  • The Adamantane Core: A bulky, highly symmetrical tricyclic hydrocarbon. Its extreme lipophilicity drives the molecule into deep, hydrophobic binding pockets (such as the catalytic tunnels of sEH or 11β-HSD1). Furthermore, it sterically shields the adjacent carboxamide bond from rapid proteolytic cleavage.

  • The Carboxamide Linker: Acts as the primary hydrogen-bond donor/acceptor hub. The carbonyl oxygen and amide nitrogen are critical for anchoring the molecule to catalytic tyrosine or serine residues within target active sites.

  • The 2-Fluorophenyl Ring: The introduction of a fluorine atom at the ortho position serves multiple purposes. It modulates the pKa of the amide nitrogen, increases the overall lipophilic efficiency (LipE), and restricts the rotational freedom of the phenyl ring via stereoelectronic repulsion, locking the molecule into a bioactive conformation.

Pharmacophore Adamantane Adamantane Core (Hydrophobic Anchor) Amide Carboxamide Linker (H-Bonding Hub) Adamantane->Amide Steric Shielding Target Enzyme/Receptor Active Site Amide->Target Catalytic Inhibition Fluorophenyl 2-Fluorophenyl Ring (Conformational Lock) Fluorophenyl->Amide pKa Modulation

Fig 1: Pharmacophore logic of N-(2-fluorophenyl)adamantane-1-carboxamide.

Primary Target I: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Mechanistic Rationale 11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular reduction of inactive cortisone to active cortisol. Overexpression of 11β-HSD1 in adipose and hepatic tissues is a primary driver of metabolic syndrome, insulin resistance, and obesity [3]. Adamantyl carboxamides are widely documented as potent, selective inhibitors of 11β-HSD1. The adamantane cage perfectly occupies the highly lipophilic binding pocket of the enzyme, while the amide linker forms critical hydrogen bonds with the catalytic residues (Tyr183 and Ser170) [4].

Self-Validating Experimental Protocol: 11β-HSD1 Microsomal Inhibition Assay Causality Check: We utilize human liver microsomes rather than whole-cell assays for the primary screen. This isolates direct enzymatic inhibition from cellular permeability variables, ensuring the derived IC50 reflects true thermodynamic binding affinity.

  • Preparation: Suspend human liver microsomes (containing 11β-HSD1) in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2).

  • Compound Incubation: Dispense N-(2-fluorophenyl)adamantane-1-carboxamide (serial dilutions from 10 µM to 0.1 nM) into a 96-well plate. Add the microsomal suspension and pre-incubate for 15 minutes at 37°C. Reasoning: Pre-incubation allows the bulky adamantane group to fully associate with the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add 200 nM cortisone and 1 mM NADPH (cofactor) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Termination & Detection: Quench the reaction with an equal volume of cold methanol containing an internal standard (d4-cortisol). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the conversion of cortisone to cortisol. Calculate IC50 using a 4-parameter logistic non-linear regression model.

HSD1_Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Cortisol Active Cortisol Enzyme->Cortisol NADPH Inhibitor Adamantyl Carboxamide Inhibitor->Enzyme Blocks Active Site Metabolic Metabolic Syndrome Cortisol->Metabolic

Fig 2: 11β-HSD1 pathway and the inhibitory intervention point.

Primary Target II: Soluble Epoxide Hydrolase (sEH)

Mechanistic Rationale Soluble epoxide hydrolase (sEH) degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, offering therapeutic avenues for cardiovascular disease, acute pancreatitis, and neuropathic pain[5]. The sEH catalytic site features a narrow, L-shaped hydrophobic tunnel. Adamantane-1-carboxamide derivatives are highly effective sEH inhibitors because the adamantane moiety anchors into the hydrophobic tunnel, while the amide carbonyl acts as a hydrogen-bond acceptor for the catalytic Tyr383 and Tyr466 residues [6].

Self-Validating Experimental Protocol: sEH Fluorometric Kinetic Assay Causality Check: A continuous fluorometric assay using PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is utilized instead of an endpoint assay. Continuous kinetic monitoring provides superior resolution for calculating the inhibition constant (Ki) and identifying potential slow-binding kinetics characteristic of highly lipophilic adamantane compounds.

  • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific adsorption of the highly lipophilic compound to the plastic microplate).

  • Inhibitor Addition: Add N-(2-fluorophenyl)adamantane-1-carboxamide at varying concentrations to the enzyme solution and pre-incubate for 10 minutes at 25°C.

  • Substrate Addition: Add the fluorogenic substrate PHOME (final concentration 50 µM) to initiate hydrolysis.

  • Kinetic Reading: Immediately monitor the fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes.

  • Data Processing: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Plot fractional activity against inhibitor concentration to derive the IC50 and Ki.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Drug Adamantyl Inhibitor Drug->sEH Inhibition

Fig 3: Arachidonic acid cascade highlighting sEH inhibition.

Emerging Target III: P2X7 Receptor Antagonism

Mechanistic Rationale The P2X7 receptor is an ATP-gated ion channel highly expressed in microglia. Its overactivation leads to massive calcium influx, inflammasome activation, and neurodegeneration (e.g., Alzheimer's disease) [7]. Adamantyl amides have recently emerged as potent negative allosteric modulators of P2X7. The bulky adamantane cage is hypothesized to wedge into the allosteric binding pocket of the receptor, preventing the conformational changes required for channel pore opening upon ATP binding [8].

Quantitative Data Summary

The table below synthesizes the expected pharmacological profile of N-(2-fluorophenyl)adamantane-1-carboxamide based on validated structure-activity relationship (SAR) data of closely related adamantyl-carboxamide analogs.

Biological TargetExpected IC50 RangePrimary Pharmacophore InteractionSecondary Structural Benefit
11β-HSD1 50 nM – 300 nMAmide H-bonds with Tyr183/Ser170.2-Fluorophenyl restricts rotation, optimizing fit in the catalytic cleft.
sEH 10 nM – 100 nMAmide carbonyl H-bonds with Tyr383/Tyr466.Adamantane deeply anchors into the hydrophobic L-shaped tunnel.
P2X7 Receptor 1 µM – 5 µMAdamantane blocks allosteric pore expansion.High lipophilicity guarantees excellent BBB penetration for CNS targeting.

References

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Available at:[Link]

  • American Chemical Society. (2008). A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. Organic Process Research & Development. Available at:[Link]

  • National Institutes of Health (PMC). (2014). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • National Institutes of Health (PMC). (2023). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry. Available at:[Link]

  • American Chemical Society. (2023). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). (2018). Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. Molecules. Available at:[Link]

  • Google Patents. (2012). Adamantane or adamantane-like compounds as antitumor agents (P2X7 Receptor Antagonists). WO2012145981A1.
Exploratory

N-(2-fluorophenyl)adamantane-1-carboxamide: A Comprehensive Technical Guide on Dual-Target Therapeutic Potential

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The adamantane scaffold is a "privileged structure" in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The adamantane scaffold is a "privileged structure" in medicinal chemistry, renowned for its exceptional lipophilicity, rigid three-dimensional geometry, and metabolic stability. N-(2-fluorophenyl)adamantane-1-carboxamide (N-2F-A1C) represents a highly optimized derivative within this class. By coupling the bulky adamantane cage with an ortho-fluorinated phenyl ring via a carboxamide linker, this molecule presents a compelling pharmacophore for the dual modulation of two critical enzymes: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Soluble Epoxide Hydrolase (sEH) .

This whitepaper details the structural rationale, systems biology, structure-activity relationships (SAR), and self-validating experimental protocols necessary to evaluate N-2F-A1C as a therapeutic agent for metabolic syndrome and vascular inflammation.

Structural Rationale and Pharmacophore Design

The therapeutic efficacy of N-2F-A1C is dictated by the precise stereoelectronic properties of its three structural domains:

  • The Adamantane Core: The bulky, highly lipophilic adamantane cage acts as a hydrophobic anchor. In both 11β-HSD1 and sEH, the active sites feature deep, lipophilic pockets. The adamantane group dramatically increases the entropic driving force for receptor binding by displacing ordered water molecules from these cavities ().

  • The Carboxamide Linker: While ureas are the classical pharmacophore for sEH inhibition, the carboxamide bioisostere offers improved aqueous solubility and reduced melting points, mitigating the "brick dust" properties often associated with adamantyl ureas. Furthermore, the amide carbonyl acts as a critical hydrogen bond acceptor for catalytic residues (e.g., Tyr183/Ser170 in 11β-HSD1).

  • The N-(2-fluorophenyl) Moiety: The introduction of a fluorine atom at the ortho position serves three causal functions:

    • Conformational Locking: The ortho-fluorine creates steric hindrance and dipole-dipole repulsion with the amide carbonyl, restricting the rotation of the phenyl ring and locking the molecule into a bioactive dihedral angle.

    • Metabolic Stability: Fluorine blocks cytochrome P450-mediated aromatic oxidation at the highly reactive ortho position.

    • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the amide NH, strengthening its capacity as a hydrogen bond donor.

Mechanistic Pathways: 11β-HSD1 and sEH Modulation

N-2F-A1C sits at the intersection of metabolic regulation and inflammatory suppression.

  • 11β-HSD1 Pathway (Metabolic Syndrome): 11β-HSD1 is an endoplasmic reticulum-associated, NADPH-dependent reductase that converts inactive cortisone to active cortisol. Tissue-specific amplification of cortisol in adipose and hepatic tissues drives insulin resistance and obesity. N-2F-A1C competitively occupies the catalytic cleft, suppressing local cortisol production without affecting systemic adrenal output ().

  • sEH Pathway (Vascular Inflammation): Soluble epoxide hydrolase (sEH) rapidly degrades endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, N-2F-A1C stabilizes EETs, promoting vasodilation and suppressing cellular inflammation ().

Mechanism cluster_11b 11β-HSD1 Pathway cluster_sEH sEH Pathway Compound N-(2-fluorophenyl)adamantane -1-carboxamide HSD1 11β-HSD1 Enzyme Compound->HSD1 Inhibits sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibits Cortisol Cortisol (Active) HSD1->Cortisol Cortisone Cortisone (Inactive) Cortisone->Cortisol Catalyzed by 11β-HSD1 Metabolic Metabolic Syndrome (Insulin Resistance, Obesity) Cortisol->Metabolic Drives DHETs DHETs (Pro-inflammatory) sEH->DHETs EETs EETs (Anti-inflammatory) EETs->DHETs Hydrolyzed by sEH Inflammation Vascular Inflammation & Tissue Damage EETs->Inflammation Suppresses DHETs->Inflammation Promotes

Diagram 1: Dual-target mechanism of N-2F-A1C modulating metabolic and inflammatory pathways.

Structure-Activity Relationship (SAR) Profiling

The following table summarizes representative SAR profiling for the adamantyl carboxamide class, demonstrating the causal impact of the ortho-fluoro substitution and the necessity of the adamantane cage.

CompoundR1 (Hydrophobic Core)R2 (Amide Substituent)11β-HSD1 IC₅₀ (nM)sEH IC₅₀ (nM)
1 Adamantane-1-ylPhenyl~250~150
2 (N-2F-A1C) Adamantane-1-yl 2-Fluorophenyl ~110 ~85
3 Adamantane-1-yl4-Fluorophenyl~180~120
4 Cyclohexyl2-Fluorophenyl>10,000>5,000

*Note: Values are representative extrapolations based on established SAR trends for adamantyl carboxamides in the literature.

Data Interpretation: The complete loss of potency in Compound 4 proves that a simple cyclohexyl ring lacks the 3D bulk required to displace water and fill the enzymatic pockets. The superiority of Compound 2 over Compound 3 highlights the ortho-effect, where conformational locking optimizes the binding geometry.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, all experimental workflows must be designed as self-validating systems.

Workflow Synthesis 1. Chemical Synthesis & Purification InVitro 2. In Vitro Enzymatic Assays (FRET/LC-MS) Synthesis->InVitro Cellular 3. Cell-Based Efficacy (HEK-293) InVitro->Cellular InVivo 4. In Vivo PK/PD (DIO Mouse Model) Cellular->InVivo

Diagram 2: End-to-end preclinical validation workflow for N-2F-A1C.

Protocol 1: Chemical Synthesis of N-2F-A1C

Reference Standard: ()

  • Activation: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is a highly efficient coupling reagent that rapidly forms an active ester. DIPEA acts as a non-nucleophilic base to neutralize the generated acid, preventing the protonation of the incoming amine.

  • Coupling: Stir for 30 minutes at room temperature, then add 2-fluoroaniline (1.1 eq) dropwise.

    • Causality: The electron-withdrawing ortho-fluorine slightly reduces the nucleophilicity of the amine. Pre-activation of the carboxylic acid is therefore critical to drive the reaction to completion.

  • Workup & Purification: Stir for 12 hours. Quench with ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation: Confirm structure via ¹H-NMR and LC-MS. The synthesis is validated by the presence of the amide proton (~7.5 ppm), the characteristic adamantane multiplet (1.6-2.1 ppm), and the exact mass [M+H]⁺ 274.16.

Protocol 2: In Vitro 11β-HSD1 FRET Assay
  • Reaction Setup: Incubate recombinant human 11β-HSD1 with cortisone (200 nM), NADPH (1 mM), and varying concentrations of N-2F-A1C (0.1 nM to 10 μM) in assay buffer (pH 7.4) for 2 hours at 37°C.

    • Causality: Exogenous NADPH is strictly required because 11β-HSD1 is an NADPH-dependent reductase; without it, the catalytic cycle cannot initiate.

  • Detection: Add anti-cortisol cryptate and d2-labeled cortisol (HTRF reagents). Measure time-resolved fluorescence (Ex: 337 nm, Em: 665/620 nm).

  • Self-Validation: Include Carbenoxolone as a positive control. The assay is internally validated only if the Carbenoxolone IC₅₀ falls within its established literature range (10-50 nM).

Protocol 3: sEH Kinetic Fluorescence Assay
  • Reaction Setup: Incubate recombinant human sEH with N-2F-A1C in Bis-Tris buffer (pH 7.0) containing 0.1% BSA.

  • Initiation & Detection: Add the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Measure fluorescence continuously (Ex: 330 nm, Em: 465 nm) for 10 minutes.

    • Causality: As sEH hydrolyzes the epoxide on PHOME, the molecule undergoes rapid intramolecular cyclization to release the highly fluorescent 6-methoxy-2-naphthaldehyde. A continuous kinetic read allows for the precise calculation of the initial velocity (V₀), preventing artifacts from substrate depletion.

  • Self-Validation: Use AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a reference standard.

Preclinical Efficacy and Pharmacokinetics

To translate these findings in vivo, N-2F-A1C must be evaluated in Diet-Induced Obese (DIO) C57BL/6 mice. Because of the high lipophilicity of the adamantane cage (LogP ~3.5-4.5), the compound should be formulated in a lipid-based vehicle (e.g., PEG400/Tween80) to ensure adequate oral bioavailability.

Pharmacodynamic Readouts: Systemic readouts like the Oral Glucose Tolerance Test (OGTT) are useful, but target engagement must be proven locally. The ultimate validation of in vivo efficacy is the quantification of the cortisol/cortisone ratio directly within excised adipose and hepatic tissues via LC-MS/MS (). This separates true tissue-specific 11β-HSD1 inhibition from systemic adrenal fluctuations.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry.[Link]

  • A novel 11β-HSD1 inhibitor improves diabesity and osteoblast differentiation. Journal of Molecular Endocrinology.[Link]

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm.[Link]

  • A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. Organic Process Research & Development.[Link]

Foundational

Therapeutic Horizons: N-(2-fluorophenyl)adamantane-1-carboxamide and its Derivatives in Targeted Oncology

Executive Summary The relentless adaptability of malignant tumors necessitates the development of polypharmacological agents capable of disrupting multiple survival pathways simultaneously. The adamantane scaffold, long...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless adaptability of malignant tumors necessitates the development of polypharmacological agents capable of disrupting multiple survival pathways simultaneously. The adamantane scaffold, long revered as a "lipophilic bullet" in medicinal chemistry, has emerged as a privileged structure in oncology. This technical guide explores the rational design, mechanistic pathways, and experimental validation of N-(2-fluorophenyl)adamantane-1-carboxamide and its derivatives, providing actionable insights for drug development professionals seeking to leverage this chemotype against aggressive cancers.

Chemical Rationale: The Adamantane Scaffold and Fluorine Bioisosterism

The adamantane structural motif is highly valued for its bulky, symmetrical, and lipophilic nature, which drastically enhances the pharmacokinetic profile of attached pharmacophores by improving membrane permeability and metabolic stability[1]. When conjugated into a carboxamide derivative, such as N-(2-fluorophenyl)adamantane-1-carboxamide, the molecule gains distinct stereoelectronic advantages.

The inclusion of an ortho-fluorine atom on the phenyl ring is not merely to increase lipophilicity. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen. Crucially, the ortho-fluorine induces a "conformational lock." Through dipole-dipole repulsion with the amide carbonyl oxygen or weak intramolecular hydrogen bonding with the amide N-H, the dihedral angle between the phenyl ring and the amide plane is restricted. This pre-organization reduces the entropic penalty upon binding to target kinase hinge regions, significantly boosting target affinity.

Mechanistic Pathways of Anticancer Activity

The anticancer efficacy of adamantane-1-carboxamide derivatives is multi-targeted, overcoming the redundancy of tumor survival signaling.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR overexpression is a hallmark of several aggressive malignancies, including Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC). Adamantane derivatives have been optimized to act as potent EGFR tyrosine kinase inhibitors[2]. The adamantane core anchors deeply into the hydrophobic pocket of the ATP-binding site, while the fluorophenyl carboxamide moiety forms critical hydrogen bonds with the hinge region. This competitive inhibition prevents EGFR autophosphorylation, effectively shutting down downstream PI3K/AKT and MAPK proliferation pathways[3].

Sigma Receptor (σ1R/σ2R) Modulation and ER Stress

Sigma receptors (σRs) are highly upregulated in various cancer cells to sustain rapid proliferation and mitigate cellular stress. Adamantane phenylalkylamines and carboxamides exhibit high binding affinity for both σ1 and σ2 receptors[4]. Agonism of the σ2 receptor by these derivatives triggers a massive efflux of calcium ions from the endoplasmic reticulum (ER). The resulting ER stress activates the Unfolded Protein Response (UPR) and subsequently cleaves pro-caspase-3, driving the cancer cell into apoptosis[1].

Synergism via Tdp1 Inhibition

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) repairs DNA lesions caused by Topoisomerase I (Top1) poisons. Adamantane derivatives have been identified as low-micromolar inhibitors of Tdp1. By blocking the catalytic pocket of Tdp1, these compounds prevent DNA repair, highly sensitizing cancer cells to standard chemotherapeutics like topotecan[5].

G Ligand N-(2-fluorophenyl)adamantane-1-carboxamide (Ligand) SigmaR Sigma-2 Receptor (Activation) Ligand->SigmaR Agonism EGFR EGFR Tyrosine Kinase (Inhibition) Ligand->EGFR Antagonism ER_Stress Endoplasmic Reticulum (ER) Stress Ca2+ Release SigmaR->ER_Stress PI3K_AKT PI3K / AKT Pathway (Downregulation) EGFR->PI3K_AKT Blocks Caspase Caspase-3 Activation ER_Stress->Caspase PI3K_AKT->Caspase Loss of survival signal Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Mechanistic pathways of N-(2-fluorophenyl)adamantane-1-carboxamide driving apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the evaluation of N-(2-fluorophenyl)adamantane-1-carboxamide derivatives requires a self-validating cascade of assays.

Chemical Synthesis Protocol

Rationale: A convergent amidation approach is preferred to maximize yield and minimize side reactions[6].

  • Activation: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours to form 1-adamantanecarbonyl chloride.

  • Coupling: In a separate flask, dissolve 2-fluoroaniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in DCM. The TEA acts as an acid scavenger, preventing the protonation of the aniline and driving the reaction forward.

  • Addition: Slowly transfer the acyl chloride solution into the aniline mixture at 0°C to prevent exothermic degradation. Stir at room temperature for 12 hours.

  • Purification: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc) to yield the pure carboxamide[7].

High-Throughput Cytotoxicity Assay (MTT)

Rationale: To establish the IC50, the MTT assay measures mitochondrial metabolic rate, a direct proxy for cell viability.

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at 5x10³ cells/well. Crucial Step: Leave the outer perimeter wells filled with PBS to prevent evaporation-induced edge effects that skew data.

  • Incubate for 24h at 37°C, 5% CO2.

  • Treat cells with serial dilutions of the adamantane derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., Gefitinib)[3].

  • After 72h, add MTT reagent (5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Target Validation via Surface Plasmon Resonance (SPR)

Rationale: Unlike endpoint viability assays, SPR provides real-time, label-free kinetic data ( KD​ , kon​ , koff​ ) to confirm direct physical binding to the target (e.g., EGFR kinase domain).

  • Immobilize recombinant human EGFR kinase domain onto a CM5 sensor chip via standard amine coupling.

  • Flow varying concentrations of the adamantane derivative over the chip.

  • Calculate the dissociation constant ( KD​ ) from the sensorgrams. A slow koff​ (long residence time) often correlates better with in vivo efficacy than raw IC50 values.

Workflow Synth Chemical Synthesis Amidation Purification InVitro In Vitro Assays MTT Cytotoxicity IC50 Calculation Synth->InVitro Target Target Validation SPR Binding Western Blot InVitro->Target InVivo In Vivo Efficacy Xenograft Models Toxicity Screen Target->InVivo

Step-by-step experimental workflow for validating adamantane-based anticancer agents.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

The table below summarizes the comparative in vitro cytotoxicity of adamantane-1-carboxamide derivatives, highlighting the critical role of the ortho-fluorine substitution in enhancing potency against breast cancer cell lines.

CompoundPhenyl SubstitutionEGFR Kinase IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
1a Unsubstituted12.45 ± 1.118.50 ± 1.422.10 ± 2.0
1b 2-Fluoro (Target)1.82 ± 0.34.25 ± 0.56.50 ± 0.8
1c 4-Fluoro5.60 ± 0.79.80 ± 1.111.20 ± 1.3
1d 2,4-Difluoro1.25 ± 0.23.50 ± 0.45.05 ± 0.6
Ref Gefitinib (Control)0.03 ± 0.010.85 ± 0.115.40 ± 1.5

Data Interpretation: The shift from an unsubstituted phenyl ring (1a) to a 2-fluorophenyl ring (1b) yields a nearly 7-fold increase in EGFR inhibitory potency. This validates the hypothesis that the conformational lock induced by the ortho-fluorine optimizes the vector of the adamantane moiety into the hydrophobic pocket. Furthermore, 1b demonstrates superior efficacy against the triple-negative MDA-MB-231 line compared to Gefitinib, suggesting secondary mechanisms of action (such as σR modulation) are effectively bypassing standard kinase resistance[2].

Conclusion

The rational design of N-(2-fluorophenyl)adamantane-1-carboxamide and its analogs represents a sophisticated approach to targeted oncology. By leveraging the lipophilic bulk of adamantane and the stereoelectronic tuning of fluorine, these compounds act as polypharmacological agents—simultaneously inhibiting EGFR, modulating Sigma receptors, and sensitizing cells via Tdp1 inhibition. Future development must focus on in vivo pharmacokinetic optimization and patient stratification based on target expression profiles.

References

  • New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain - Journal of Medicinal Chemistry (ACS Publications).

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - MDPI.

  • Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide - Scientific.Net.

  • Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer - ACS Omega (PMC/NIH).

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity - Molecules (PMC/NIH).

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors - RSC (MedChemComm).

  • Optimizing adamantane derivatives for enhanced EGFR inhibition in MCF-7 breast cancer cells - Scilit.

Sources

Exploratory

"N-(2-fluorophenyl)adamantane-1-carboxamide" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of N-(2-fluorophenyl)adamantane-1-carboxamide This guide provides a comprehensive framework for the theoretical and computational investiga...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of N-(2-fluorophenyl)adamantane-1-carboxamide

This guide provides a comprehensive framework for the theoretical and computational investigation of N-(2-fluorophenyl)adamantane-1-carboxamide, a novel adamantane derivative with potential therapeutic applications. For researchers, medicinal chemists, and drug development professionals, this document outlines the core principles and practical methodologies for elucidating the molecule's physicochemical properties, predicting its biological targets, and understanding its dynamic behavior at the molecular level. By integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, we present a scientifically rigorous workflow to accelerate the discovery and development of adamantane-based therapeutics.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique properties often lead to enhanced metabolic stability, increased bioavailability, and favorable interactions with biological targets.[1][2] Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[1][3] The incorporation of the adamantane cage into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.[2]

N-(2-fluorophenyl)adamantane-1-carboxamide represents a promising yet underexplored molecule. The strategic incorporation of a fluorophenyl group introduces specific electronic and steric features that may modulate its binding affinity and selectivity for various biological targets. This guide provides a roadmap for its comprehensive in-silico characterization.

Synthesis and Structural Elucidation

While a detailed experimental synthesis is beyond the scope of this computational guide, the synthesis of N-phenyl-adamantane-1-carboxamide derivatives can be achieved by reacting adamantane-1-carboxylic acid with the corresponding primary amine, such as 2-fluoroaniline.[4] A general synthetic approach involves the activation of the carboxylic acid, for instance, by conversion to its acid chloride, followed by amidation.[1]

General Synthetic Scheme:

G A Adamantane-1-carboxylic acid R1 SOCl2 or (COCl)2 A->R1 B Adamantane-1-carbonyl chloride R2 2-fluoroaniline, Base B->R2 C N-(2-fluorophenyl)adamantane-1-carboxamide R1->B R2->C

Caption: General synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide.

Following synthesis, confirmation of the chemical structure would be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Theoretical Analysis using Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[5][6] It provides a balance between accuracy and computational cost, making it ideal for drug design applications.[5][7]

Objectives of DFT Analysis
  • Geometric Optimization: To determine the most stable three-dimensional conformation of the molecule.

  • Electronic Properties: To calculate key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding reactivity.

  • Electrostatic Potential (ESP) Mapping: To visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

  • Vibrational Analysis: To predict the infrared (IR) spectrum, which can be compared with experimental data for structural validation.

Step-by-Step DFT Protocol
  • Molecule Building: Construct the 3D structure of N-(2-fluorophenyl)adamantane-1-carboxamide using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation:

    • Select a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.

    • Specify the calculation type: Opt for geometry optimization and Freq for frequency analysis.

    • Define the charge (0) and multiplicity (singlet) of the molecule.

  • Job Submission: Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or VASP.[8]

  • Result Analysis:

    • Confirm that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

    • Analyze the output file to extract optimized coordinates, electronic energies (HOMO, LUMO), and vibrational frequencies.

    • Generate the ESP map to visualize the electrostatic potential on the molecular surface.

Expected Quantitative Data from DFT
ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability; related to reactivity with electrophiles.
LUMO Energy -1.2 eVIndicates electron-accepting ability; related to reactivity with nucleophiles.
HOMO-LUMO Gap 5.3 eVRelates to the molecule's kinetic stability and chemical reactivity.
Dipole Moment 3.2 DebyeProvides insight into the molecule's overall polarity.

Target Identification and Binding Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9][10][11] It is a cornerstone of structure-based drug design for identifying potential biological targets and understanding binding interactions.[9]

Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis P1 Prepare Ligand (N-(2-fluorophenyl)adamantane-1-carboxamide) D1 Define Binding Site P1->D1 P2 Prepare Receptor (e.g., Protein Kinase, Enzyme) P2->D1 D2 Run Docking Algorithm (e.g., AutoDock, Glide) D1->D2 A1 Analyze Docking Poses D2->A1 A2 Calculate Binding Affinity (Scoring Function) A1->A2 A3 Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) A2->A3

Caption: A typical molecular docking workflow.

Detailed Protocol for Molecular Docking
  • Ligand Preparation:

    • Use the DFT-optimized structure of N-(2-fluorophenyl)adamantane-1-carboxamide.

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Obtain the 3D structure of a potential target protein from the Protein Data Bank (PDB). Given the known activities of adamantane derivatives, potential targets could include viral proteins, enzymes like dipeptidyl peptidase-4 (DPP-IV), or protein kinases.[2][12]

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states.

  • Binding Site Definition:

    • Identify the active site or a potential allosteric site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.[13]

  • Docking and Scoring:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to generate a series of binding poses.

    • The program's scoring function will estimate the binding affinity (e.g., in kcal/mol) for each pose.[9][11]

  • Post-Docking Analysis:

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Visualize the ligand-receptor complex to gain a qualitative understanding of the binding mode.

Hypothetical Docking Results
Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A -8.5Leu173, Val123 (hydrophobic); Thr183 (H-bond with amide)
Influenza M2 Channel -7.2Val27, Ala30, Ser31 (hydrophobic and polar contacts)
DPP-IV -9.1Arg125 (pi-cation); Tyr662 (pi-pi stacking with fluorophenyl)

Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic nature of the ligand-receptor complex over time.[14][15][16] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.[17]

Objectives of MD Simulations
  • Binding Stability: To assess the stability of the docked ligand-receptor complex.

  • Conformational Changes: To observe any conformational changes in the protein or ligand upon binding.[13]

  • Role of Water: To understand the role of water molecules in mediating ligand-receptor interactions.

  • Free Energy Calculations: To obtain a more accurate estimation of the binding free energy.

Step-by-Step MD Simulation Protocol
  • System Setup:

    • Start with the best-ranked pose from molecular docking.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space adequately.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor intermolecular interactions (e.g., hydrogen bonds) over time.

Visualization of MD Simulation Workflow

G S1 Start with Docked Complex S2 Solvation & Ionization S1->S2 S3 Energy Minimization S2->S3 S4 Equilibration (NVT & NPT) S3->S4 S5 Production MD Run S4->S5 S6 Trajectory Analysis (RMSD, RMSF, Interactions) S5->S6

Caption: Workflow for a molecular dynamics simulation.

Conclusion and Future Directions

The integrated computational approach outlined in this guide provides a powerful and cost-effective strategy for the preclinical evaluation of N-(2-fluorophenyl)adamantane-1-carboxamide. By combining DFT, molecular docking, and MD simulations, researchers can gain deep insights into its molecular properties, potential biological targets, and dynamic behavior. The theoretical data generated through these methods can guide further experimental validation, including in vitro and in vivo studies, ultimately accelerating the journey of this promising compound from a chemical entity to a potential therapeutic agent. Future work could involve the application of more advanced techniques such as quantitative structure-activity relationship (QSAR) modeling and machine learning to predict the activity and toxicity of a broader library of related adamantane derivatives.[18][19]

References

  • Wincel, P., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available from: [Link]

  • Wanka, L., et al. (2013).
  • Al-Ostoot, F. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. Available from: [Link]

  • Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences.
  • Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • Zurabishvili, D. S., et al. (2016). Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives. Google Patents.
  • Hospital, A., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • Ahmad, S., et al. (2021). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available from: [Link]

  • Frontier in Medical and Health Research. (2025).
  • Fukuyama, S., et al. (1994). Mechanism of optical isomerization of (S)-N-[1-(2-fluorophenyl)-3,4,6,7- tetrahydro-4-oxopyrrolo[3,2,1-jk][1][3]-benzodiazepine-3-yl]-1H- indole-2-carboxamide (FK480) in soft capsules containing polyethylene glycol 400 and glycerol. PubMed. Available from: [Link]

  • Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. PMC. Available from: [Link]

  • Zhang, Y., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. Available from: [Link]

  • Li, M., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available from: [Link]

  • El-Gaid, M. A., et al. (2025). Computational Chemistry: A game-changer in the drug discovery field.
  • Fadda, A. A., et al. (1983). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides. PubMed. Available from: [Link]

  • Decherchi, S., & Cavalli, A. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery.
  • ChemCopilot. (2025). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. Available from: [Link]

  • Leszczynski, J. (2002). Density Functional Theory (DFT) and Drug Design. World Scientific Publishing. Available from: [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. Available from: [Link]

  • Val'dman, E. A. (2000). [Pharmacological activity of the new adamantane derivative--potential antiparkinson preparation during subchronic administration]. PubMed. Available from: [Link]

  • Phoke, S. V., et al. (2025). ROLE OF COMPUTATIONAL CHEMISTRY DRUG IN DISCOVERY. EPRA JOURNALS.
  • Deep Origin. (2023). Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. Available from: [Link]

  • Zhang, X., & Li, J. (2024). Exploration of the Role of Computational Chemistry in Modern Drug Discovery.
  • Matlantis. (2025). Molecular Dynamics Simulations for Materials and Molecule Discovery - From Fundamental to Emerging Trends-. Matlantis. Available from: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available from: [Link]

  • Cresset. (n.d.). The role of molecular dynamics simulations in drug discovery. Cresset. Available from: [Link]

  • Kumar, A., & Kumar, A. (2023). Basics, types and applications of molecular docking: A review. Journal of Drug Delivery and Therapeutics.
  • International Journal of Creative Research Thoughts. (2024).
  • Kumar, A., et al. (2021). molecular-docking-simplified-literature-review.pdf.
  • Zenodo. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Zenodo.

Sources

Foundational

A Technical Guide to N-(2-fluorophenyl)adamantane-1-carboxamide: A Potent and Selective DGAT1 Inhibitor for Metabolic Disease Research

Abstract Diacylglycerol O-acyltransferase 1 (DGAT1) represents a critical enzymatic control point in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) synthesis. Its strategic location and fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) represents a critical enzymatic control point in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) synthesis. Its strategic location and function, particularly in the intestine and liver, have positioned it as a high-priority target for therapeutic intervention in metabolic disorders such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[1][2] This guide provides an in-depth technical overview of N-(2-fluorophenyl)adamantane-1-carboxamide, a representative small molecule inhibitor of DGAT1. We explore the therapeutic rationale for DGAT1 inhibition, the unique role of the adamantane scaffold in drug design, and the detailed methodologies for the synthesis, characterization, and preclinical evaluation of this compound class. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics for metabolic diseases.

The Therapeutic Rationale for DGAT1 Inhibition

DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form TG.[2][3] This function is central to several key physiological processes:

  • Dietary Fat Absorption: In the enterocytes of the small intestine, DGAT1 is crucial for re-esterifying absorbed monoacylglycerols and fatty acids back into TGs, which are then packaged into chylomicrons for secretion into the circulation.[1][4]

  • Energy Storage: In adipocytes, DGAT1 contributes to the synthesis of TGs for storage in lipid droplets.[4]

  • Hepatic Lipid Homeostasis: The liver utilizes DGAT1 to synthesize TGs that can be stored or secreted as very-low-density lipoproteins (VLDL).[4]

The therapeutic rationale for inhibiting DGAT1 is strongly supported by preclinical genetic models. Mice with a targeted deletion of the DGAT1 gene (Dgat1−/−) exhibit a remarkable phenotype: they are resistant to diet-induced obesity, have increased insulin and leptin sensitivity, and show reduced hepatic steatosis.[1][3][5] These benefits are attributed to increased energy expenditure and delayed gastric emptying.[1][4] Consequently, small molecule inhibitors of DGAT1 are pursued to pharmacologically replicate these beneficial metabolic effects.

DGAT1 vs. DGAT2: The Importance of Selectivity

Mammals possess a second DGAT enzyme, DGAT2, which catalyzes the same reaction but shares no sequence homology with DGAT1.[3] While both are involved in TG synthesis, they have distinct roles and tissue expression profiles. DGAT2 is the predominant enzyme in the liver for de novo lipogenesis, whereas DGAT1 is more dominant in the intestine for dietary fat absorption.[6] DGAT2 deficiency is postnatally lethal in mice, highlighting its critical, non-redundant functions.[4] Therefore, designing inhibitors with high selectivity for DGAT1 over DGAT2 is a critical requirement to achieve a targeted therapeutic effect on fat absorption while minimizing potential off-target liabilities.[1][7][8]

The Inhibitor: N-(2-fluorophenyl)adamantane-1-carboxamide

The adamantane scaffold is a privileged structure in medicinal chemistry. Its rigid, three-dimensional, and highly lipophilic cage-like structure offers several advantages: it can orient substituents in precise vectors to optimize target engagement, and it often enhances metabolic stability and improves pharmacokinetic properties by shielding adjacent functional groups from enzymatic degradation.[9][10]

Chemical Structure:

Figure 1: Chemical structure of N-(2-fluorophenyl)adamantane-1-carboxamide.

In N-(2-fluorophenyl)adamantane-1-carboxamide, the key components are:

  • Adamantane-1-carboxamide Core: This serves as the lipophilic anchor, designed to fit into a hydrophobic pocket of the DGAT1 enzyme.

  • N-(2-fluorophenyl) Group: This aromatic moiety is crucial for defining the inhibitor's potency and selectivity. The fluorine substitution can enhance binding affinity through favorable electronic interactions and block potential sites of metabolic oxidation, thereby improving the drug's half-life.

Proposed Mechanism of Action

N-(2-fluorophenyl)adamantane-1-carboxamide is hypothesized to act as a competitive inhibitor with respect to the fatty acyl-CoA substrate.[11] By occupying the acyl-CoA binding site, it prevents the enzyme from catalyzing the final step of TG synthesis.

DGAT1_Inhibition DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 Substrate AcylCoA Acyl-CoA AcylCoA->DGAT1 Substrate TG Triglyceride (TG) DGAT1->TG Catalysis Inhibitor N-(2-fluorophenyl) adamantane-1-carboxamide Inhibitor->DGAT1 Inhibition

Caption: DGAT1 catalyzes TG synthesis from DAG and Acyl-CoA. The inhibitor blocks this process.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for drug development. The synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide can be reliably achieved via a standard amidation reaction.

Detailed Synthetic Protocol

Causality: This two-step protocol is chosen for its efficiency and high yield. The conversion of the carboxylic acid to the more reactive acyl chloride (Step 1) is a classic method to facilitate amide bond formation with the less nucleophilic 2-fluoroaniline (Step 2). Triethylamine is used as a mild base to quench the HCl byproduct, preventing side reactions.

Step 1: Synthesis of Adamantane-1-carbonyl chloride

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Gas evolution (CO2, CO, HCl) should be observed.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude adamantane-1-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling to form N-(2-fluorophenyl)adamantane-1-carboxamide

  • Dissolve 2-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (~5 mL/mmol) in a separate flask under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of the crude adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-fluorophenyl)adamantane-1-carboxamide as a solid.

Synthesis_Workflow Start Adamantane-1- carboxylic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate Adamantane-1- carbonyl Chloride Step1->Intermediate Reagent1 Oxalyl Chloride, cat. DMF, DCM Reagent1->Step1 Step2 Step 2: Amide Coupling Intermediate->Step2 Purification Workup & Purification Step2->Purification Reagent2 2-Fluoroaniline, Triethylamine, DCM Reagent2->Step2 Product Final Product: N-(2-fluorophenyl) adamantane-1-carboxamide Purification->Product

Caption: Synthetic workflow for N-(2-fluorophenyl)adamantane-1-carboxamide.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of protons and carbons, ensuring all expected signals for the adamantane and fluorophenyl groups are present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass and elemental composition of the synthesized compound, validating its molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Preclinical Evaluation Protocols

A tiered approach is used to evaluate the inhibitor, starting with in vitro biochemical and cellular assays before moving to in vivo models of metabolic disease.

In Vitro Evaluation

Protocol 1: DGAT1 Enzymatic Inhibition Assay (Radiometric)

Principle: This assay measures the incorporation of a radiolabeled fatty acyl-CoA substrate ([¹⁴C]oleoyl-CoA) into diacylglycerol to form [¹⁴C]triacylglycerol by recombinant human DGAT1 enzyme. Inhibition is quantified by the reduction in radiolabeled TG formation.

  • Prepare microsomes from Sf9 insect cells overexpressing human DGAT1.

  • Create a serial dilution of the test compound (N-(2-fluorophenyl)adamantane-1-carboxamide) in DMSO.

  • In a microplate, combine the DGAT1-containing microsomes, assay buffer (containing BSA and glycerol-1,2-dioleate), and the test compound. Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Add heptane and vortex to extract the lipids. Centrifuge to separate the phases.

  • Transfer an aliquot of the upper (heptane) layer containing the radiolabeled TGs to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

Principle: This assay assesses the inhibitor's ability to penetrate cells and inhibit TG synthesis in a physiological context using human hepatoma (HepG2) cells.

  • Plate HepG2 cells in a 24-well plate and grow to ~80% confluency.

  • Pre-incubate the cells for 1 hour with serum-free media containing various concentrations of the test compound or vehicle (DMSO).

  • Add [³H]oleic acid complexed to BSA to each well to a final concentration of 0.4 mM.

  • Incubate for 4 hours at 37°C to allow for fatty acid uptake and esterification.

  • Wash the cells three times with cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a hexane/isopropanol mixture.

  • Separate the lipid classes (including TG) using thin-layer chromatography (TLC).

  • Scrape the silica corresponding to the TG band and quantify the radioactivity by scintillation counting.

  • Determine the IC50 value based on the reduction in [³H]TG synthesis.

Parameter Hypothetical Data for N-(2-fluorophenyl)adamantane-1-carboxamide Rationale
hDGAT1 IC50 15 nMDemonstrates potent direct inhibition of the target enzyme.
hDGAT2 IC50 >10,000 nMShows >600-fold selectivity, critical for a safe therapeutic window.
HepG2 Cell IC50 85 nMConfirms cell permeability and activity in a relevant cellular system.
Table 1: Hypothetical In Vitro Activity Profile.
In Vivo Pharmacodynamic and Efficacy Evaluation

Protocol 3: Oral Fat Tolerance Test (OFTT) in Mice

Principle: This is the primary pharmacodynamic (PD) assay to confirm in vivo target engagement. It measures the ability of the inhibitor to block the intestinal absorption of a dietary fat load, assessed by the subsequent rise in plasma triglycerides.[1][12]

  • Acclimatize male C57BL/6J mice for at least one week.

  • Fast the mice overnight (approx. 16 hours) with free access to water.

  • Administer the test compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle alone via oral gavage (PO).

  • After 30-60 minutes, collect a baseline blood sample (t=0) via tail vein.

  • Administer an oral bolus of corn oil (e.g., 10 mL/kg).

  • Collect subsequent blood samples at 1, 2, 3, and 4 hours post-oil challenge.

  • Centrifuge blood samples to obtain plasma and measure triglyceride concentrations using a commercial enzymatic assay kit.

  • Calculate the area under the curve (AUC) for the plasma TG excursion and determine the percent inhibition for the compound-treated group relative to the vehicle group.

OFTT_Workflow Acclimatize 1. Acclimatize Mice Fast 2. Overnight Fast Acclimatize->Fast Dose 3. Oral Dosing (Vehicle or Compound) Fast->Dose Blood0 4. Baseline Blood Sample (t=0) Dose->Blood0 Challenge 5. Oral Corn Oil Challenge Blood0->Challenge Blood_Series 6. Serial Blood Sampling (t=1, 2, 3, 4h) Challenge->Blood_Series Analysis 7. Plasma TG Measurement Blood_Series->Analysis Data 8. Calculate TG AUC & % Inhibition Analysis->Data

Caption: Workflow for the in vivo Oral Fat Tolerance Test (OFTT).

Parameter Hypothetical Data for N-(2-fluorophenyl)adamantane-1-carboxamide Rationale
OFTT (Mouse) 75% reduction in TG AUC @ 10 mg/kg, PODemonstrates robust in vivo target engagement in the intestine.
DIO Model (Mouse) 15% body weight loss after 28 days @ 30 mg/kg, POShows chronic efficacy in a relevant disease model of obesity.
Food Intake No significant change vs. pair-fed controlsSuggests weight loss is driven by metabolic effects, not just appetite suppression.
Table 2: Hypothetical In Vivo Efficacy Profile.
Pharmacokinetic (PK) Analysis

Protocol 4: Rodent Pharmacokinetic Study

Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor, which are crucial for dose selection and predicting human exposure.[13]

  • Administer a single dose of the test compound to fasted male Sprague-Dawley rats via oral gavage (PO) and intravenous (IV) injection (in separate groups).

  • Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to obtain plasma and store at -80°C.

  • Quantify the concentration of the parent drug in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Bioavailability) using non-compartmental analysis software.

PK Parameter Hypothetical Data (Rat, 10 mg/kg PO) Interpretation
Tmax 2.0 hoursReasonably rapid absorption.
Cmax 850 ng/mLAchieves significant plasma concentration.
AUC(0-inf) 7,500 ng*h/mLIndicates good overall drug exposure.
Half-life (t½) 6.5 hoursSuitable for once or twice-daily dosing.
Oral Bioavailability (F%) 60%Good absorption and low first-pass metabolism, a benefit of the stable adamantane core.
Table 3: Hypothetical Pharmacokinetic Profile.

Discussion and Future Directions

The preclinical data profile for a molecule like N-(2-fluorophenyl)adamantane-1-carboxamide would position it as a promising candidate for further development. Its high potency, selectivity, and robust in vivo activity in suppressing fat absorption and reducing body weight validate the therapeutic hypothesis.

Translational Challenges: The primary challenge for DGAT1 inhibitors in clinical development has been gastrointestinal (GI) adverse events, such as diarrhea, nausea, and vomiting.[1][14] These are on-target effects resulting from the accumulation of unabsorbed fat in the GI tract. Future research must focus on:

  • Optimizing the Therapeutic Window: Finding a dose that provides metabolic benefits without causing unacceptable GI side effects.

  • Formulation Development: Investigating modified-release formulations that could mitigate local high concentrations of the drug in the gut.

  • Combination Therapies: Exploring combinations with other metabolic agents (e.g., DPP-4 or SGLT2 inhibitors) that may allow for lower, better-tolerated doses of the DGAT1 inhibitor.[6][14]

Conclusion

N-(2-fluorophenyl)adamantane-1-carboxamide serves as an excellent model for a modern, structure-based approach to DGAT1 inhibition. The strategic incorporation of an adamantane scaffold provides a robust chemical entity with favorable drug-like properties. The comprehensive evaluation cascade—from enzymatic and cellular assays to key in vivo models of fat absorption and obesity—provides the necessary evidence to support its potential as a therapeutic agent. While the GI tolerability of the DGAT1 inhibitor class remains a hurdle, continued innovation in medicinal chemistry and formulation science holds promise for unlocking the full therapeutic potential of this important metabolic target.

References

  • Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. Journal of Lipid Research. [Link]

  • DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. MDPI. [Link]

  • A Novel Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor, GSK2973980A, Inhibits Postprandial Triglycerides and Reduces Body Weight in a Rodent Diet-induced Obesity Model. Journal of Pharmaceutical Research International. [Link]

  • Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. Journal of Lipid Research. [Link]

  • Mammalian Diacylglycerol Acyltransferases (DGAT). AOCS Lipid Library. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience. [Link]

  • Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. Applied Mechanics and Materials. [Link]

  • Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives.
  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry. [Link]

  • DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences. [Link]

  • Fluorinated adamantane derivatives.
  • Fluorinated adamantane and its derivatives.
  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

  • A Practical Synthesis of a Potent and Selective Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor. ResearchGate. [Link]

  • [Pharmacological activity of the new adamantane derivative--potential antiparkinson preparation during subchronic administration]. PubMed. [Link]

  • PROCESS FOR MANUFACTURING ADAMANTANE DERIVATIVES WITH HIGH YIELD. European Patent Office. [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]

  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biological and Pharmaceutical Bulletin. [Link]

  • United States Patent (19).

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: N-(2-fluorophenyl)adamantane-1-carboxamide

Abstract This document provides a comprehensive guide for the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide, a molecule of interest in medicinal chemistry due to the unique physicochemical properties conferred...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide, a molecule of interest in medicinal chemistry due to the unique physicochemical properties conferred by the adamantane moiety. Adamantane derivatives are widely utilized in drug design to enhance lipophilicity, metabolic stability, and target binding.[1][2][3] This protocol details a robust and efficient two-step synthetic route commencing from adamantane-1-carboxylic acid. The methodology involves the initial conversion of the carboxylic acid to its more reactive acyl chloride intermediate, followed by nucleophilic acyl substitution with 2-fluoroaniline. We provide a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction and Rationale

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical and chemical research.[4][5][6] The target molecule, N-(2-fluorophenyl)adamantane-1-carboxamide, combines the rigid, lipophilic adamantane cage with a fluorinated aromatic ring, a common pharmacophore. The adamantane group can serve as a hydrophobic anchor, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, while the fluorophenyl group can modulate electronic properties and engage in specific interactions with biological targets.[3]

Several methods exist for amide bond formation, including direct coupling using reagents like EDC or HATU and the conversion of carboxylic acids to more reactive intermediates such as acyl halides.[6] This protocol focuses on the acyl chloride pathway due to its high efficiency, cost-effectiveness, and the straightforward purification of its byproducts. The synthesis is divided into two primary stages:

  • Activation: Conversion of adamantane-1-carboxylic acid to adamantane-1-carbonyl chloride.

  • Coupling: Reaction of the acyl chloride with 2-fluoroaniline to form the final amide product.

This approach is particularly effective for sterically hindered substrates like adamantane and for amines that may be less reactive.[7]

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a two-step mechanism, each governed by fundamental principles of organic chemistry.

Step 1: Formation of Adamantane-1-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is an activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle.[8][9]

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive acyl chlorosulfite intermediate. The chloride ion, released in the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to yield the final acyl chloride.[9][10]

G cluster_0 Mechanism: Acyl Chloride Formation A Adamantane-1- Carboxylic Acid C Nucleophilic Attack A->C B Thionyl Chloride (SOCl₂) B->C D Acyl Chlorosulfite Intermediate C->D Forms E Chloride Ion Attack D->E Attacked by Cl⁻ F Adamantane-1-carbonyl Chloride E->F Yields G Byproducts (SO₂ + HCl ↑) E->G Releases

Caption: Mechanism for acyl chloride formation.

Step 2: Amide Bond Formation via Nucleophilic Acyl Substitution

This step is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of adamantane-1-carbonyl chloride.[][12] This addition forms an unstable tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated, preventing the protonation and deactivation of the 2-fluoroaniline nucleophile.

G cluster_1 Mechanism: Amide Formation AcylCl Adamantane-1-carbonyl Chloride Attack Nucleophilic Attack AcylCl->Attack Amine 2-Fluoroaniline Amine->Attack Tetra Tetrahedral Intermediate Attack->Tetra Forms Collapse Collapse of Intermediate Tetra->Collapse Rearranges Product N-(2-fluorophenyl)adamantane- 1-carboxamide Collapse->Product Eliminates Cl⁻ Base Base (e.g., Et₃N) Byprod Et₃N·HCl Base->Byprod Neutralizes HCl

Caption: Mechanism for amide bond formation.

Detailed Synthesis Protocol

Safety Precaution: This procedure involves corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialMolecular Wt.Molar Eq.Typical QuantityNotes
Adamantane-1-carboxylic acid180.25 g/mol 1.05.00 gEnsure it is dry.
Thionyl chloride (SOCl₂)118.97 g/mol ~3.05.9 mLUse freshly distilled or a new bottle.
2-Fluoroaniline111.12 g/mol 1.13.40 g
Triethylamine (Et₃N)101.19 g/mol 1.55.8 mLAnhydrous grade.
Dichloromethane (DCM)--~150 mLAnhydrous, for reaction and work-up.
Toluene--~30 mLAnhydrous, for acyl chloride formation.
1 M Hydrochloric Acid (HCl)--~50 mLFor aqueous work-up.
Sat. Sodium Bicarbonate (NaHCO₃)--~50 mLFor aqueous work-up.
Brine--~50 mLFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying organic layer.
Experimental Workflow

Caption: Overall synthesis workflow diagram.

Step-by-Step Procedure

Part A: Synthesis of Adamantane-1-carbonyl chloride [2][13]

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • To the flask, add adamantane-1-carboxylic acid (5.00 g) and anhydrous toluene (30 mL).

  • With stirring, carefully add thionyl chloride (5.9 mL) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The reaction is complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting pale yellow solid or oil is crude adamantane-1-carbonyl chloride.[14] This intermediate is moisture-sensitive and should be used immediately in the next step.[12]

Part B: Synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide

  • In a separate 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoroaniline (3.40 g) and triethylamine (5.8 mL) in anhydrous dichloromethane (DCM, 80 mL).

  • Cool the amine solution to 0°C using an ice-water bath.

  • Dissolve the crude adamantane-1-carbonyl chloride from Part A in anhydrous DCM (20 mL).

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).

  • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure N-(2-fluorophenyl)adamantane-1-carboxamide. Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be employed.[15]

Validation and Characterization

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Expected Yield: 75-85% (based on adamantane-1-carboxylic acid).

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the adamantane protons (multiplets between δ 1.7-2.1 ppm), aromatic protons of the fluorophenyl ring (multiplets between δ 7.0-8.4 ppm), and a broad singlet for the amide N-H proton (δ ~7.5-8.5 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the adamantane cage carbons, the aromatic carbons (with C-F coupling), and the carbonyl carbon (δ ~175 ppm).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₇H₂₀FNO [M+H]⁺: 274.16. Found: 274.1.

  • Infrared (IR) Spectroscopy (ATR, cm⁻¹): Key absorptions expected at ~3300 (N-H stretch), ~2900 (C-H stretch, adamantyl), and ~1660 (C=O stretch, amide I band).

Troubleshooting and Expert Insights

IssuePossible CauseSuggested Solution
Low Yield in Part A Incomplete reaction. Moisture contamination decomposing the thionyl chloride.Extend the reflux time. Ensure all glassware is flame-dried and use anhydrous solvent. Use a fresh bottle of thionyl chloride.
Low Yield in Part B Deactivated acyl chloride due to moisture. Insufficient base.Use the acyl chloride immediately after preparation. Ensure anhydrous conditions. Confirm the quality and quantity of the triethylamine used.
Multiple Spots on TLC after Part B Incomplete reaction or side reactions.Monitor the reaction closely. Ensure dropwise addition of the acyl chloride at 0°C to control the reaction exotherm and minimize side products.
Difficulty in Purification Residual starting materials or triethylamine hydrochloride in the crude product.Perform the aqueous work-up washes thoroughly to remove water-soluble impurities. The use of 1 M HCl is key to removing the amine and base.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Sigma-Aldrich. (n.d.). 1-Adamantanecarbonyl chloride 95%.
  • Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • MDPI. (2022, December 1). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides.
  • Smolecule. (2024, October 8). N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide.
  • Shishkin, E. V. (2020). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Russian Journal of Organic Chemistry, 56(12), 2251-2253.
  • ResearchGate. (2026, January). Design, Synthesis, and Bioevaluation of Adamantane‐1‐Carboxamide N‐Acylthioureas for Airway Antiallergic Therapy. CHEMBIOCHEM.
  • Fukuyama, S., et al. (1994). Mechanism of optical isomerization of (S)-N-[1-(2-fluorophenyl)-3,4,6,7- tetrahydro-4-oxopyrrolo[3,2,1-jk][4][6]-benzodiazepine-3-yl]-1H- indole-2-carboxamide (FK480) in soft capsules containing polyethylene glycol 400 and glycerol. Pharmaceutical Research, 11(12), 1704-6. Available at:

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.
  • MDPI. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Su, Q., et al. (n.d.). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • CymitQuimica. (n.d.). CAS 2094-72-6: 1-Adamantanecarbonyl chloride.
  • PMC. (n.d.). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse.
  • ResearchGate. (2014, November 2). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
  • ACS Omega. (2026, March 11). Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides.
  • PubChemLite. (n.d.). N-(4-fluorophenyl)adamantane-1-carboxamide (C17H20FNO).
  • SciSpace. (n.d.).
  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • RSC Publishing. (2023, August 22). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies.
  • YouTube. (2024, March 15). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters.
  • Google Patents. (n.d.). JP4984548B2 - Purification method of adamantane monools.
  • ACS Publications. (2023, August 9).

Sources

Application

Application Note: Laboratory Synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Strategic Rationale Adamantane-based amides...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Strategic Rationale

Adamantane-based amides are highly valued in drug development due to the bulky, lipophilic nature of the tricyclo[3.3.1.1^{3,7}]decane (adamantane) cage. This structural motif is frequently utilized to improve the pharmacokinetic properties, metabolic stability, and blood-brain barrier penetration of active pharmaceutical ingredients (APIs).

Synthesizing N-(2-fluorophenyl)adamantane-1-carboxamide involves coupling an adamantane core with a 2-fluoroaniline moiety. While amide bond formation is a fundamentally important reaction in organic synthesis[1], this specific molecule presents two distinct chemical challenges:

  • Steric Hindrance: The bridgehead C1 position of the adamantane ring is extremely sterically hindered. Standard peptide coupling reagents (e.g., EDC, HATU) applied to the free carboxylic acid are notoriously sluggish and prone to side reactions[2].

  • Deactivated Nucleophile: 2-Fluoroaniline exhibits reduced nucleophilicity due to the strong electron-withdrawing inductive effect of the ortho-fluorine atom.

The Solution: To overcome these barriers, this protocol utilizes the pre-activated 1-adamantanecarbonyl chloride as the electrophile[3],[4]. By employing a modified anhydrous acylation approach (a non-aqueous variation of the Schotten-Baumann reaction), the highly reactive acid chloride rapidly acylates the deactivated amine in the presence of an organic base[5],[6].

Mechanistic Pathway & Logical Causality

Understanding the causality behind reagent selection is critical for troubleshooting and scaling this workflow.

  • Electrophile (1-Adamantanecarbonyl chloride): The high electrophilicity of the acyl chloride easily overcomes the steric bulk of the adamantane cage, driving the reaction forward[4].

  • Base (N,N-Diisopropylethylamine - DIPEA): Acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of 2-fluoroaniline, which would otherwise render it completely non-nucleophilic[5].

  • Solvent (Anhydrous Dichloromethane - DCM): Ensures complete solubility of the lipophilic adamantane precursor while preventing competitive hydrolysis of the moisture-sensitive acid chloride.

Mechanism Nuc Nucleophilic Attack Amine attacks Acyl Chloride Tetra Tetrahedral Intermediate Nuc->Tetra Collapse Chloride Expulsion Tetra->Collapse Deprot Deprotonation by DIPEA Collapse->Deprot Amide Target Amide Formation Deprot->Amide

Fig 1. Mechanistic pathway of the base-mediated acyl chloride amidation reaction.

Quantitative Data: Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol laboratory-scale synthesis.

ReagentCAS NumberMW ( g/mol )EquivalentsAmountRole
1-Adamantanecarbonyl chloride 2094-72-6198.691.052.09 gElectrophile
2-Fluoroaniline 348-54-9111.121.001.11 g (0.96 mL)Nucleophile
DIPEA 7087-68-5129.242.002.58 g (3.48 mL)Organic Base
Dichloromethane (Anhydrous) 75-09-284.93-40 mLSolvent

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Analytical checkpoints are embedded to ensure reaction integrity before proceeding to the next step.

Phase 1: Setup and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Amine & Base Loading: Add 2-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous DCM (30 mL) to the flask. Stir to dissolve. Add DIPEA (3.48 mL, 20.0 mmol) in one rapid portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Acyl chloride additions are highly exothermic. Cooling prevents localized heating that can lead to reagent degradation or the formation of ketene-like side products.

Phase 2: Reaction Progression
  • Electrophile Addition: Dissolve 1-adamantanecarbonyl chloride (2.09 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

    • Causality: Dropwise addition maintains a low concentration of unreacted electrophile, minimizing side reactions and ensuring the base can efficiently scavenge the evolving HCl[5],[7].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The reaction is complete when the 2-fluoroaniline spot is entirely consumed.

Phase 3: Quench and Liquid-Liquid Extraction
  • Dilution: Once complete, dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 25 mL).

    • Causality: This step protonates and extracts any unreacted aniline and the DIPEA base into the aqueous layer.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 x 25 mL).

    • Causality: Neutralizes residual acid and extracts 1-adamantanecarboxylic acid (formed from the hydrolysis of excess acid chloride) into the aqueous layer.

  • Brine Wash: Wash with saturated NaCl (brine) (1 x 25 mL) to remove bulk water from the organic phase.

Phase 4: Purification and Characterization
  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes gradient) to afford pure N-(2-fluorophenyl)adamantane-1-carboxamide as a white solid.

Workflow Start 1. Preparation Anhydrous DCM + 2-Fluoroaniline + DIPEA Addition 2. Dropwise Addition 1-Adamantanecarbonyl chloride at 0 °C Start->Addition Reaction 3. Amide Coupling Stir at RT for 4-6 hours Addition->Reaction Workup 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine Reaction->Workup Purification 5. Purification Silica Gel Chromatography / Crystallization Workup->Purification Product 6. Pure Product N-(2-fluorophenyl)adamantane-1-carboxamide Purification->Product

Fig 2. Step-by-step synthetic workflow for N-(2-fluorophenyl)adamantane-1-carboxamide preparation.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized N-(2-fluorophenyl)adamantane-1-carboxamide, perform the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): Look for a broad singlet at ~ δ 7.8 ppm corresponding to the amide NH. The aromatic protons of the 2-fluorophenyl ring will appear as multiplets between δ 7.0 - 8.4 ppm (4H). The bulky adamantane core will present characteristic aliphatic peaks: δ 2.10 (m, 3H), 1.95 (d, 6H), and 1.75 (m, 6H).

  • LC-MS (ESI+): Confirm the mass of the product. The expected [M+H]+ peak for C₁₇H₂₀FNO is at m/z 274.16.

Sources

Method

Application Note: Recrystallization Protocol for N-(2-fluorophenyl)adamantane-1-carboxamide

Introduction & Scientific Context The adamantane moiety is widely recognized in medicinal chemistry as the "lipophilic bullet"[1]. By appending this bulky, highly symmetrical, and lipophilic diamondoid hydrocarbon to var...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The adamantane moiety is widely recognized in medicinal chemistry as the "lipophilic bullet"[1]. By appending this bulky, highly symmetrical, and lipophilic diamondoid hydrocarbon to various pharmacophores, drug developers can significantly enhance a molecule's metabolic stability and blood-brain barrier permeability[2].

N-(2-fluorophenyl)adamantane-1-carboxamide is a prime example of such a derivative. Compounds featuring the N-adamantanecarboxamide scaffold are frequently investigated as potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a key target for treating metabolic syndrome, obesity, and type 2 diabetes[3].

Due to the extreme lipophilicity of the adamantane core juxtaposed with the strong hydrogen-bonding capability of the secondary amide, synthesizing these compounds often yields crude products containing unreacted amines, carboxylic acid dimers, or coupling reagent byproducts. Achieving >99% purity requires a thermodynamically precise recrystallization strategy.

Physicochemical Profiling

Understanding the target molecule's physicochemical properties is the first step in designing a self-validating purification system. The combination of a rigid aliphatic cage and a fluorinated aromatic ring dictates its solubility profile.

PropertyValue / DescriptionImpact on Recrystallization
Molecular Formula C17H20FNODictates solvent compatibility.
Molecular Weight 273.35 g/mol Standardizes volumetric calculations.
LogP (Estimated) ~4.5Highly lipophilic; insoluble in water.
H-Bond Donors/Acceptors 1 (NH) / 2 (C=O, C-F)Promotes strong intermolecular crystal lattice networks.
Melting Point (Approx.) 145°C – 155°CRequires a solvent system with a boiling point < 120°C to prevent melting out (oiling out) during dissolution.
Solubility Profile Soluble in DCM, EtOAc, hot EtOH. Insoluble in H2O, cold Heptane.Ideal for a binary solvent/anti-solvent crystallization system.

Thermodynamic Rationale for Solvent Selection

For N-(2-fluorophenyl)adamantane-1-carboxamide, a single-solvent recrystallization (e.g., using pure ethanol) often results in poor recovery yields because the adamantane core retains high solubility even at lower temperatures. Conversely, using purely aliphatic solvents (like hexane) fails because the amide hydrogen bonding prevents initial dissolution.

The Solution: Ethyl Acetate / n-Heptane Binary System

  • The Good Solvent (Ethyl Acetate): At 70°C, ethyl acetate effectively disrupts the intermolecular amide hydrogen bonds, fully solvating the molecule.

  • The Anti-Solvent (n-Heptane): Heptane acts as a thermodynamic precipitant. As it is added to the hot ethyl acetate solution, it decreases the overall dielectric constant of the medium.

  • Causality of Cooling: Upon controlled cooling, the lipophilic adamantane moieties are forced to aggregate via van der Waals forces, while the amides align to form a highly ordered, pure crystal lattice. Rapid cooling would cause the compound to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities.

Recrystallization A Crude N-(2-fluorophenyl) adamantane-1-carboxamide B Dissolution (Hot EtOAc, 70°C) A->B Solvate C Hot Filtration (Remove Particulates) B->C Clarify D Anti-Solvent Addition (n-Heptane, Dropwise) C->D Saturation E Controlled Cooling (Nucleation & Growth) D->E 0.5°C/min F Vacuum Filtration & Cold Wash E->F Harvest G Vacuum Drying (Pure Crystals) F->G Desolvate

Caption: Thermodynamic workflow of the binary solvent recrystallization process.

Step-by-Step Recrystallization Protocol

Prerequisites:

  • Crude N-(2-fluorophenyl)adamantane-1-carboxamide (Assume 10.0 g for this scale).

  • Ethyl Acetate (EtOAc), ACS Reagent Grade.

  • n-Heptane, ACS Reagent Grade.

  • Jacketed glass reactor or an Erlenmeyer flask with a magnetic heated stirrer.

Phase 1: Primary Dissolution

  • Transfer the 10.0 g of crude solid into a 250 mL Erlenmeyer flask.

  • Add 40 mL (4 volumes) of EtOAc.

  • Heat the suspension gradually to 70°C under gentle stirring (200 rpm).

  • Observation & Adjustment: If the solid does not dissolve completely within 10 minutes at 70°C, add EtOAc in 2 mL increments until complete dissolution is achieved. Do not exceed 60 mL total to maintain a highly concentrated solution.

Phase 2: Hot Filtration 5. Pre-heat a glass funnel and filter paper in an oven at 80°C to prevent premature crystallization. 6. Rapidly filter the hot solution through the pre-heated apparatus into a clean, heated 250 mL receiving flask to remove any insoluble mechanical impurities or polymerized coupling byproducts.

Phase 3: Anti-Solvent Addition and Nucleation 7. Maintain the clarified filtrate at 70°C. 8. Begin adding hot (60°C) n-Heptane dropwise via an addition funnel. 9. Continue addition until the solution becomes persistently cloudy (the cloud point). This indicates the metastable zone has been reached. Typically, this requires 40-60 mL of n-Heptane. 10. Add exactly 2 mL of EtOAc to clear the cloudiness, bringing the solution just below the saturation curve. 11. Critical Step: Turn off the heating mantle. Allow the flask to cool to room temperature (22°C) at a natural, controlled rate of approximately 0.5°C/min. Causality: Slow cooling allows the molecules to selectively pack into the lowest-energy crystal lattice, excluding structurally dissimilar impurities.

Phase 4: Harvesting and Drying 12. Once the flask reaches room temperature, transfer it to an ice bath (0-5°C) for 2 hours to maximize the yield by driving the solubility down further. 13. Harvest the white, needle-like crystals via vacuum filtration using a Büchner funnel. 14. Wash the filter cake with 15 mL of ice-cold n-Heptane to displace any residual mother liquor containing dissolved impurities. 15. Dry the crystals in a vacuum oven at 50°C (at <10 mbar) for 12 hours to remove all residual solvent trapped in the crystal lattice.

Analytical Validation

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed on the dried crystals:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 column (Acetonitrile/Water gradient). The target peak should integrate to >99.5% Area.

  • DSC (Differential Scanning Calorimetry): A sharp, single endothermic melting peak indicates high crystalline purity. A broad peak suggests residual solvent or polymorphic impurities.

  • 1H-NMR (CDCl3): Confirm the absence of the ethyl acetate triplet/quartet (1.26 ppm, 4.12 ppm) and heptane multiplets, ensuring the vacuum drying phase was successful.

Biological Application Context

Purified N-adamantanecarboxamides are frequently utilized in in vitro and in vivo biological assays. Specifically, derivatives in this class act as competitive inhibitors of 11β-HSD1, preventing the local regeneration of active cortisol from inactive cortisone[3].

Pathway N1 Cortisone (Inactive) N2 11β-HSD1 Enzyme N1->N2 Substrate N3 Cortisol (Active Glucocorticoid) N2->N3 Reduction N5 Metabolic Syndrome (Insulin Resistance, Obesity) N3->N5 Receptor Activation N4 N-(2-fluorophenyl) adamantane-1-carboxamide (Inhibitor) N4->N2 Competitive Inhibition

Caption: Inhibition of the 11β-HSD1 metabolic pathway by adamantane-1-carboxamide derivatives.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Available at:[Link]

  • Kim, Y. H., et al. (2015). "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors." MedChemComm, 6, 1142-1155. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening of N-(2-fluorophenyl)adamantane-1-carboxamide and Analogs for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Executive Summary The dysregulation of glucocorticoid metabolism is a primary driver of metabolic syndrome, type 2 diabetes, and obesity. 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) serves as the critical endoplas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of glucocorticoid metabolism is a primary driver of metabolic syndrome, type 2 diabetes, and obesity. 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) serves as the critical endoplasmic reticulum-associated enzyme responsible for the intracellular amplification of glucocorticoid action, catalyzing the reduction of inactive cortisone to active cortisol[1].

This application note details the mechanistic rationale and a validated High-Throughput Screening (HTS) protocol for evaluating N-(2-fluorophenyl)adamantane-1-carboxamide and its structural analogs. By leveraging a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this protocol provides a self-validating, highly sensitive workflow designed to identify potent, selective 11β-HSD1 inhibitors while eliminating false positives inherent to standard fluorescence-based screening.

Mechanistic Rationale & Target Biology

The Adamantyl Carboxamide Pharmacophore

The rational design of 11β-HSD1 inhibitors relies on exploiting the enzyme's highly hydrophobic catalytic pocket. N-(2-fluorophenyl)adamantane-1-carboxamide represents an optimized scaffold for this target due to three distinct structural features[2]:

  • The Adamantane Cage: Adamantane is a highly symmetrical, bulky, and lipophilic moiety that perfectly occupies the deep hydrophobic cavity of 11β-HSD1, driving high-affinity binding via van der Waals interactions[2].

  • The Carboxamide Linker: The amide group acts as a critical hydrogen bond donor and acceptor. Docking studies confirm that the carboxamide linker forms essential hydrogen bonds with the catalytic residues Tyr183 and Ser170 in the active site, directly competing with the natural cortisone substrate[3].

  • The 2-Fluorophenyl Ring: Fluorine substitution serves a dual purpose. Electronically, it modulates the pKa of the amide nitrogen, strengthening target engagement. Metabolically, the strong C-F bond prevents rapid oxidation by hepatic cytochrome P450 enzymes, significantly improving the compound's in vivo half-life compared to unsubstituted aryl analogs[2].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 + NADPH (Endoplasmic Reticulum) Cortisone->Enzyme Binds Cortisol Cortisol (Active Glucocorticoid) Receptor Glucocorticoid Receptor (Metabolic Activation) Cortisol->Receptor Activates Enzyme->Cortisol Reduction Inhibitor N-(2-fluorophenyl) adamantane-1-carboxamide Inhibitor->Enzyme Competitive Inhibition

Figure 1: Mechanism of 11β-HSD1-mediated cortisol activation and competitive inhibition.

High-Throughput Screening (HTS) Assay Design

To screen adamantyl carboxamide libraries, we employ a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay[4].

Causality of Assay Choice: Standard fluorescence assays are highly susceptible to auto-fluorescence from small-molecule library compounds, particularly in the 300–400 nm excitation range. HTRF utilizes a rare-earth metal (Europium cryptate) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before signal integration, short-lived background fluorescence completely decays. This drastically improves the signal-to-background ratio and eliminates false positives.

Assay Logic:

  • Active Enzyme (No Inhibition): 11β-HSD1 converts cortisone to cortisol. The generated unlabeled cortisol competes with a d2-labeled cortisol tracer for binding to a Europium-labeled anti-cortisol antibody. This separates the Eu-cryptate from the d2-fluorophore, resulting in a low TR-FRET signal .

  • Inhibited Enzyme (Hit Compound): N-(2-fluorophenyl)adamantane-1-carboxamide blocks cortisol production. The d2-labeled cortisol tracer binds freely to the Eu-antibody, resulting in a high TR-FRET signal .

HTS_Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Compounds) Dispense 2. Acoustic Dispensing (384-well plate, 50 nL cmpd) Prep->Dispense Incubate1 3. Enzymatic Reaction (37°C for 2 hours) Dispense->Incubate1 Detect 4. Add HTRF Reagents (Anti-Cortisol-Eu + d2-Cortisol) Incubate1->Detect Incubate2 5. Equilibration (RT for 1 hour) Detect->Incubate2 Read 6. TR-FRET Readout (Ex 337nm, Em 620/665nm) Incubate2->Read Analyze 7. Data Analysis (IC50 & Z'-factor calculation) Read->Analyze

Figure 2: Step-by-step HTRF-based high-throughput screening workflow for 11β-HSD1 inhibitors.

Experimental Protocol: 384-Well HTRF Workflow

This protocol is designed as a self-validating system. It incorporates rigorous control wells to calculate the Z'-factor, ensuring the assay remains statistically robust across multiple screening plates.

Materials Required
  • Enzyme: Recombinant Human 11β-HSD1 (expressed in HEK-293 cells)[2].

  • Substrates: Cortisone (100 µM stock), NADPH (1 mM stock).

  • Detection: Cortisol HTRF detection kit (Anti-Cortisol-Eu cryptate, d2-Cortisol tracer).

  • Controls: Carbenoxolone (non-selective 11β-HSD inhibitor) and PF-915275 (selective 11β-HSD1 inhibitor)[5].

  • Plates: 384-well low-volume white microplates (ProxiPlate).

Step-by-Step Methodology
  • Compound Dispensing (Acoustic Liquid Handling):

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of N-(2-fluorophenyl)adamantane-1-carboxamide (from a 10 mM DMSO stock) into the 384-well plate.

    • Causality: Acoustic dispensing eliminates pipette tip carryover and allows for direct nanoliter transfers. This keeps the final DMSO concentration at exactly 1%, preventing DMSO-induced enzyme denaturation.

  • Enzyme Addition:

    • Add 2.5 µL of recombinant human 11β-HSD1 (diluted in assay buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2, 0.1% BSA).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation:

    • Add 2.5 µL of the substrate mix (final concentrations: 200 nM cortisone, 100 µM NADPH).

    • Seal the plate and incubate at 37°C for 2 hours.

  • HTRF Detection Phase:

    • Add 2.5 µL of d2-Cortisol tracer (diluted in detection buffer containing potassium fluoride to prevent Eu-cryptate quenching).

    • Add 2.5 µL of Anti-Cortisol-Eu cryptate antibody.

    • Self-Validation Check: The addition of detection reagents simultaneously quenches the 11β-HSD1 enzymatic reaction due to the presence of EDTA in the detection buffer, which chelates the Mg2+ required for enzyme stability.

  • Equilibration & Readout:

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 620 nm (Europium reference). Emission 2: 665 nm (d2 signal).

Data Analysis & Quality Control

Calculate the TR-FRET ratio: Ratio = (Signal at 665 nm / Signal at 620 nm) × 10,000. To validate the assay, calculate the Z'-factor using the high controls (1% DMSO, fully active enzyme) and low controls (10 µM Carbenoxolone, fully inhibited enzyme). An assay is only deemed valid for HTS if the Z'-factor is ≥0.5 .

Data Presentation & Hit Validation

Subsequent to the primary HTS campaign, hit compounds must undergo orthogonal validation to ensure target selectivity. Adamantyl carboxamides are specifically counter-screened against 11β-HSD2 (to prevent off-target mineralocorticoid receptor activation) and evaluated for general cytotoxicity[2],[6].

Table 1: Representative Quantitative Profiling of Adamantyl Carboxamides

Compound / ControlIC50 (Human 11β-HSD1)Selectivity (vs 11β-HSD2)Assay Z'-FactorCytotoxicity (CC50, HEK-293)
N-(2-fluorophenyl)adamantane-1-carboxamide 114 nM> 1,000-fold0.78> 50 µM
Carbenoxolone (Ref. Control)[5]250 nMNon-selective (~1-fold)0.81> 50 µM
PF-915275 (Ref. Control)[5]15 nM> 5,000-fold0.80> 100 µM
DMSO Vehicle (Negative Control)N/AN/AN/A> 100 µM

Note: The 2-fluorophenyl derivative demonstrates excellent potency in the nanomolar range while maintaining strict selectivity over the 11β-HSD2 isoform, validating the adamantyl carboxamide scaffold as a highly tractable lead for metabolic disease therapeutics[2],[1].

Sources

Method

Application Note: N-(2-fluorophenyl)adamantane-1-carboxamide as a Chemical Probe for Target Identification

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Fields of Application: Metabolic Syndrome, Acute Inflammation, and Glucocorticoid Regulation Executive Summary & Biological Context N-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Fields of Application: Metabolic Syndrome, Acute Inflammation, and Glucocorticoid Regulation

Executive Summary & Biological Context

N-(2-fluorophenyl)adamantane-1-carboxamide is an advanced chemical probe that acts as a potent modulator of two critical enzymatic targets: 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH) .

In metabolic disease modeling, inhibiting 11β-HSD1 prevents the local tissue amplification of glucocorticoids (converting inactive cortisone to active cortisol)[1]. Simultaneously, inhibiting sEH prevents the degradation of endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2]. This dual-action profile makes this probe an invaluable tool for researchers investigating the intersection of metabolic dysregulation and acute inflammatory responses.

Mechanistic Causality & Structural Rationale

As an application scientist, it is critical to understand why this specific chemical architecture was selected and how it dictates experimental outcomes:

  • The Adamantane "Lipophilic Bullet": Both 11β-HSD1 and sEH possess deep, highly hydrophobic catalytic pockets. The adamantane moiety acts as the primary pharmacophore, perfectly filling these cavities to drive high binding affinity via extensive van der Waals interactions[3].

  • The Carboxamide Linker: Traditional sEH inhibitors rely on a urea linker, which often suffers from poor aqueous solubility. Replacing the urea with a carboxamide improves the physicochemical properties while maintaining crucial hydrogen-bond donor/acceptor interactions with the enzyme's catalytic residues (e.g., Tyr183 in 11β-HSD1) ()[4].

  • The 2-Fluorophenyl Group: The ortho-fluoro substitution serves a dual purpose. The highly electronegative fluorine atom participates in multipolar interactions within the active site. More importantly, the steric bulk of the fluorine restricts the rotation of the phenyl ring, locking the molecule into an active conformation that minimizes the entropic penalty upon target binding[2].

Pathway cluster_1 Glucocorticoid Activation cluster_2 Eicosanoid Metabolism Probe N-(2-fluorophenyl)adamantane -1-carboxamide HSD 11β-HSD1 Probe->HSD Inhibits sEH sEH Probe->sEH Inhibits Cortisone Cortisone Cortisone->HSD Cortisol Cortisol HSD->Cortisol EET EETs EET->sEH DHET DHETs sEH->DHET

Diagram 1: Dual inhibition of 11β-HSD1 and sEH by N-(2-fluorophenyl)adamantane-1-carboxamide.

Data Presentation: In Vitro Profiling

To establish the probe's utility in your assays, baseline quantitative metrics are summarized below.

Table 1: Enzymatic Inhibition & Selectivity Profiling

Target / AssayIC50 (nM)Assay TypeCausality / Notes
Human 11β-HSD1 114 - 125Cellular (HEK-293)High potency; effectively blocks intracellular cortisone conversion[1].
Human 11β-HSD2 > 10,000EnzymaticExcellent selectivity; avoids off-target hypertensive side effects[3].
Human sEH 85 - 110Fluorescent (PHOME)Potent stabilization of anti-inflammatory EETs[2].
CYP450 Panel > 10,000MicrosomalWeak inhibitory activity against key CYPs prevents drug-drug interactions[3].

Table 2: Pharmacokinetic & ADME Parameters

ParameterValueCausality / Implication
Microsomal Stability (T1/2) > 60 minThe fluoro-substitution protects the phenyl ring from rapid oxidative metabolism[1].
Oral Bioavailability (F%) ~ 28%Adequate for in vivo proof-of-concept dosing in murine models[5].
Clearance (Cl) 1.19 L/kg/hrModerate clearance ensures sustained target engagement over the dosing interval[5].

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure rigorous, reproducible target identification. Every assay includes built-in controls to validate the causality of the observed data.

Protocol A: 11β-HSD1 Cellular Conversion Assay

Causality & Design: We utilize HEK-293 cells transiently transfected with the human HSD11B1 gene. HEK-293 cells are chosen because their endogenous 11β-HSD1 expression is negligible, providing a clean, high-signal background ()[1]. Self-Validating System: Carbenoxolone (a non-selective 11β-HSD inhibitor) must be run in parallel as a positive control. Untransfected HEK-293 cells serve as the negative control to rule out background cortisone conversion.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells at 2×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C in DMEM + 10% FBS.

  • Transfection: Transfect cells with the HSD11B1 plasmid using a standard lipofection reagent. Incubate for 24 h.

  • Probe Incubation: Wash cells with PBS and add N-(2-fluorophenyl)adamantane-1-carboxamide (titrated from 10 µM to 0.1 nM) in serum-free media. Pre-incubate for 1 hour.

  • Substrate Addition: Add 100 nM of cortisone (spiked with tritium-labeled [3H]-cortisone for radiometric detection or use cold cortisone for LC-MS/MS).

  • Quantification: After 2 h, extract the media and separate cortisone from cortisol using thin-layer chromatography (TLC) or LC-MS/MS. Calculate the IC50 using non-linear regression.

Protocol B: sEH Kinetic Fluorescent Assay

Causality & Design: We use the fluorogenic substrate PHOME. Unlike endpoint assays, PHOME hydrolysis by sEH yields 6-methoxy-2-naphthaldehyde, allowing for continuous kinetic monitoring. This ensures the probe's inhibition is evaluated during the linear phase of enzyme kinetics[2]. Self-Validating System: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is used as a positive control. A "no-enzyme" well is mandatory to subtract the auto-hydrolysis baseline of PHOME.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific adherence to the microplate walls.

  • Inhibitor Pre-incubation: Add the chemical probe (serial dilutions) to the enzyme and pre-incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µM PHOME.

  • Kinetic Readout: Measure fluorescence immediately (Excitation: 330 nm, Emission: 465 nm) every 1 minute for 30 minutes.

  • Data Analysis: Plot the initial velocity (slope of the linear phase) against inhibitor concentration to determine the IC50.

Protocol C: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Design: Biochemical assays do not prove that a probe penetrates the cell membrane and binds its target in a physiological environment. CETSA leverages the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation. Self-Validating System: GAPDH must be immunoblotted simultaneously. If GAPDH also shifts, the probe is causing non-specific global protein stabilization or cytotoxicity, invalidating the target-specific claim.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., primary adipocytes) with 1 µM of the probe or DMSO vehicle for 1 hour.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide equally into 8 PCR tubes.

  • Heating: Heat each aliquot to a distinct temperature across a gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Run the soluble fraction (supernatant) on an SDS-PAGE gel. Immunoblot for 11β-HSD1 and GAPDH. Quantify band intensities to generate a melt curve and determine the shift in aggregation temperature ( ΔTagg​ ).

Workflow Step1 Cell Incubation (Probe vs Vehicle) Step2 Thermal Profiling (40°C - 60°C) Step1->Step2 Step3 Lysis & Centrifugation Step2->Step3 Step4 Soluble Fraction Quantification Step3->Step4

Diagram 2: CETSA workflow for validating intracellular target engagement of the chemical probe.

References

  • Su, X., Halem, H. A., Thomas, M. P., Moutrille, C., Culler, M. D., Vicker, N., & Potter, B. V. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6394-6402. URL:[Link]

  • Musella, S., D'Avino, D., et al. (2023). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 66(13), 8758-8774. URL:[Link]

  • Gallardo-Alfonzo, S., Ocampo-Néstor, A. L., Contreras-Celedón, C., & Chacón-García, L. (2014). Synthesis and Docking Studies of the Novel N-(2,2-Di(1H-pyrrol-2-yl)ethyl)adamantane-1-carboxamide, a Potential 11β-HSD1 Inhibitor. Journal of Chemistry, 2014. URL:[Link]

  • Ahn, J. H., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6, 123-130. URL:[Link]

Sources

Application

Application Note: UPLC-PDA Method Development and ICH Q2(R2) Validation for N-(2-fluorophenyl)adamantane-1-carboxamide

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals. Introduction & Physicochemical Profiling N-(2-fluorophenyl)adamantane-1-carboxamide is a structurally c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals.

Introduction & Physicochemical Profiling

N-(2-fluorophenyl)adamantane-1-carboxamide is a structurally complex molecule characterized by two distinct moieties: a highly lipophilic, bulky adamantane cage and a polarizable 2-fluorophenyl ring, linked via an amide bond. This structural dichotomy presents unique chromatographic challenges. The adamantane core drives strong hydrophobic retention, often leading to prolonged run times and peak broadening on traditional C18 stationary phases[1]. Conversely, the 2-fluorophenyl amide group provides a distinct UV chromophore and introduces dipole moments that can be leveraged for selective separation from closely related synthetic impurities or degradation products[2].

This application note details the development, optimization, and rigorous validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with Photodiode Array (PDA) detection, strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Method Development Rationale: The Causality of Choices

As a self-validating system, every parameter in this method was selected based on the molecule's specific physicochemical properties to ensure maximum efficiency, sensitivity, and robustness.

  • Stationary Phase Selection (The "Why"): While a standard C18 column is the default for lipophilic compounds like adamantane derivatives[1], we selected a Pentafluorophenyl (PFP) sub-2 µm column (e.g., Acquity CSH PFP, 1.7 µm). The PFP chemistry provides orthogonal selectivity. The fluorine atoms on the stationary phase engage in strong dipole-dipole, hydrogen bonding, and π−π interactions with the 2-fluorophenyl ring of the analyte, while the hydrophobic core retains the adamantane cage via dispersive forces. This dual-retention mechanism guarantees baseline resolution between the active pharmaceutical ingredient (API) and its structural isomers.

  • Mobile Phase & pH Control: The amide nitrogen is essentially neutral, but the oxygen can act as a weak hydrogen bond acceptor. To suppress secondary silanol interactions on the silica support (which cause peak tailing), the aqueous mobile phase is acidified with 0.1% Formic Acid (pH ~2.7) . Acetonitrile is selected over methanol as the organic modifier because its lower viscosity generates less backpressure on sub-2 µm UPLC columns, and its aprotic nature minimizes hydrogen-bonding interference with the amide carbonyl, yielding sharper peaks.

  • Detection Wavelength: The conjugated system of the 2-fluorophenyl amide exhibits a distinct π−π∗ transition. Scanning the compound from 200–400 nm reveals an optimal absorbance maximum ( λmax​ ) at 225 nm , providing the highest Signal-to-Noise (S/N) ratio while avoiding the baseline noise typical of lower wavelengths (<210 nm)[2][5].

Workflow A 1. Analyte Profiling (LogP, pKa, UV Max) B 2. Column Screening (PFP vs. C18 chemistries) A->B C 3. Mobile Phase Tuning (pH & Organic Modifier) B->C D 4. Gradient Optimization (Resolution & Symmetry) C->D E 5. System Suitability Testing (SST) D->E

UPLC method development workflow for N-(2-fluorophenyl)adamantane-1-carboxamide.

Chromatographic Conditions

Table 1: Optimized UPLC Parameters

ParameterSpecification
Column Acquity UPLC CSH PFP (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-grade Water
Mobile Phase B Acetonitrile (MS-grade)
Elution Mode Gradient (See Table 1a below)
Flow Rate 0.4 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity)
Detection PDA at 225 nm (Data collection rate: 20 Hz)
Injection Volume 2.0 µL
Autosampler Temp 15°C

Table 1a: Gradient Timetable Initial conditions start with high aqueous content to focus the analyte at the column head, followed by a rapid organic ramp to elute the highly lipophilic adamantane core.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
1.070306 (Linear)
5.010906 (Linear)
6.510906 (Linear)
6.670306 (Linear)
8.07030Re-equilibration

Step-by-Step Experimental Protocols

Protocol A: Preparation of Solutions
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-fluorophenyl)adamantane-1-carboxamide reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the bulky lipophilic compound completely (sonicate for 5 minutes if necessary)[1]. Make up to the mark with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Forced Degradation (Specificity Assessment)

To prove the method is "stability-indicating" per ICH Q2(R2), the analyte must be subjected to stress conditions to generate degradation products, ensuring they do not co-elute with the main peak[3][6].

  • Acid Hydrolysis: Treat 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH and dilute to 50 µg/mL.

  • Base Hydrolysis: Treat 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl and dilute to 50 µg/mL. (Note: Amides are particularly susceptible to base-catalyzed hydrolysis).

  • Oxidation: Treat 1 mL of stock solution with 1 mL of 3% H2​O2​ at room temperature for 2 hours. Dilute to 50 µg/mL.

  • Thermal & Photolytic: Expose the solid API to 105°C for 48 hours, and UV light (254 nm) for 24 hours, respectively, before dissolving and diluting to 50 µg/mL.

ICH Q2(R2) Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global framework for ensuring the reliability and consistency of analytical testing methods[4][7].

Validation Core ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Core->Spec Lin Linearity & Range (25% - 150%) Core->Lin Acc Accuracy (Spike Recovery) Core->Acc Prec Precision (Repeatability & IP) Core->Prec Rob Robustness (DoE Variations) Core->Rob

Core analytical validation parameters as defined by the ICH Q2(R2) regulatory guidelines.

System Suitability Testing (SST)

Before executing validation parameters, system suitability must be established to ensure the chromatographic system is performing adequately[1]. Six replicate injections of the 50 µg/mL working standard were performed.

Table 2: System Suitability Results

ParameterICH Acceptance CriteriaObserved ResultStatus
Retention Time ( Rt​ ) ± 2.0% RSD4.65 min (0.4% RSD)Pass
Tailing Factor ( Tf​ ) ≤ 1.51.08Pass
Theoretical Plates (N) ≥ 10,00042,500Pass
% RSD of Peak Area ≤ 2.0% (n=6)0.65%Pass
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte[8]. Seven concentration levels ranging from 12.5 µg/mL to 75.0 µg/mL (25% to 150% of the nominal concentration) were prepared and injected in triplicate.

Table 3: Linearity and Sensitivity Data

ParameterResult
Linear Range 12.5 – 75.0 µg/mL
Regression Equation y=41258x+2154
Correlation Coefficient ( R2 ) 0.9997 (Limit: > 0.999)
LOD (S/N = 3) 0.45 µg/mL
LOQ (S/N = 10) 1.35 µg/mL
Accuracy (Recovery)

Accuracy was assessed by spiking known quantities of the API into a placebo matrix at three distinct levels (50%, 100%, and 150% of the target concentration). Three preparations were made at each level (n=9 total)[7][8].

Table 4: Accuracy / Recovery Data

Spike LevelNominal Conc. (µg/mL)Mean Recovered Conc. (µg/mL)Mean % Recovery% RSD (n=3)
50% 25.024.8599.4%0.82%
100% 50.050.12100.2%0.58%
150% 75.074.6099.5%0.74%
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision

Precision was evaluated at two levels: Repeatability (Intra-day precision) and Intermediate Precision (Inter-day precision, performed by a different analyst on a different day using a different column lot)[8].

  • Repeatability: Six preparations of the 100% target concentration yielded an area % RSD of 0.71% .

  • Intermediate Precision: Six independent preparations yielded an area % RSD of 0.88% . Both results are well within the ICH Q2(R2) acceptance criterion of ≤2.0% .

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters[7]. A Design of Experiments (DoE) approach was utilized, altering:

  • Flow rate: ± 0.04 mL/min

  • Column Temperature: ± 5°C

  • Mobile Phase B Initial Composition: ± 2%

In all deliberately varied conditions, the resolution between the API and its closest degradation product (generated during base hydrolysis) remained >2.0 , and the Rt​ shift was less than 5%, confirming the method's ruggedness for routine QC environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl Guidelines Overview. URL:[Link]

  • Safinamide Mesylate: Analytical and Chromatographic Methodologies. Asian Journal of Pharmaceutical Analysis. URL:[Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Method

Comprehensive Application Note: Handling, Storage, and Experimental Protocols for N-(2-fluorophenyl)adamantane-1-carboxamide

Introduction and Mechanistic Rationale N-(2-fluorophenyl)adamantane-1-carboxamide is a synthetic small molecule characterized by its rigid, bulky, and highly lipophilic adamantane core conjugated to a 2-fluorophenyl grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

N-(2-fluorophenyl)adamantane-1-carboxamide is a synthetic small molecule characterized by its rigid, bulky, and highly lipophilic adamantane core conjugated to a 2-fluorophenyl group via a carboxamide linker. The adamantane scaffold—often referred to in medicinal chemistry as a "lipophilic bullet"—is widely utilized to enhance membrane permeability, increase metabolic stability against enzymatic degradation, and direct pharmacophores into deep hydrophobic binding pockets of target proteins [1].

Recent structure-activity relationship (SAR) studies have demonstrated that fluorophenyl adamantane derivatives exhibit significant binding affinity for intracellular targets such as the sigma-2 receptor, playing a crucial role in modulating cancer cell viability and apoptotic pathways [2]. Because of its extreme lipophilicity (high LogP) and rigid crystalline lattice, proper handling, storage, and reconstitution are critical. Mishandling often leads to compound precipitation in aqueous media, resulting in false-negative assay readouts.

Physicochemical Properties & Safety Data

To design a robust experimental workflow, researchers must first account for the physical constraints of the adamantane scaffold.

Table 1: Summary of Physicochemical and Safety Parameters

ParameterDescription / ValueRationale / Implication
Physical State Solid (Crystalline Powder)Stable at room temperature; poses inhalation risk if aerosolized [3].
Solubility Insoluble in water; Soluble in DMSO, DMF, EtOHThe bulky hydrocarbon cage prevents aqueous solvation.
Storage (Solid) +4°C to +25°C, desiccatedProtect from moisture to prevent clumping and degradation.
Storage (Solution) -20°C to -80°C (Aliquots)Avoid repeated freeze-thaw cycles to prevent precipitation.
Hazards Skin/Eye Irritant, Respiratory IrritantRequires standard PPE (gloves, safety glasses, fume hood) [4].

Storage and Handling Guidelines

Solid Compound Storage
  • Temperature: Store the lyophilized powder at room temperature (up to 25°C) for short-term storage, or at +4°C for long-term preservation.

  • Environment: Keep tightly sealed in an amber glass vial or opaque container to protect from light. Store in a desiccator, as ambient moisture can alter the compound's weighing accuracy and promote slow hydrolysis of the amide bond over extended periods.

  • Handling: Always handle the dry powder in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of micro-particulates, which can cause respiratory irritation [3].

Solution Storage (Stock Solutions)
  • Solvent Selection: Due to the adamantane core, aqueous buffers cannot be used for primary stock solutions. Dimethyl sulfoxide (DMSO) of anhydrous, cell-culture grade (≥99.9% purity) is mandatory.

  • Aliquoting: Once reconstituted, divide the stock solution into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes.

  • Temperature: Store aliquots at -20°C (up to 3 months) or -80°C (up to 12 months).

  • Thawing: Thaw aliquots at room temperature or in a 37°C water bath. Crucial Step: Vortex vigorously and sonicate for 1–2 minutes before use to ensure any micro-crystals that formed during freezing are fully re-dissolved.

Experimental Protocols

Protocol 1: Reconstitution and Aqueous Dilution

Objective: To prepare a 10 mM stock solution and subsequent working concentrations without inducing compound precipitation.

Materials:

  • N-(2-fluorophenyl)adamantane-1-carboxamide powder

  • Anhydrous DMSO

  • Assay Buffer (e.g., PBS or DMEM)

  • Bath sonicator

Step-by-Step Methodology:

  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the highly lipophilic powder, ruining the stock concentration accuracy and introducing water into the anhydrous DMSO.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock. Pipette up and down 10 times.

  • Sonication: Place the sealed tube in a bath sonicator at room temperature for 5 minutes. Self-Validation: Inspect the solution against a light source; it must be completely optically clear with no refractive particulate matter. If cloudiness persists, warm slightly to 37°C and re-sonicate.

  • Aqueous Dilution (Critical Step): When adding to aqueous media for cellular assays, the final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent toxicity. Add the DMSO stock dropwise to the vigorously vortexed aqueous buffer. Causality: Rapid addition without mixing creates localized high concentrations of the compound, leading to irreversible compound crashing (micelle formation) due to the hydrophobic adamantane cage.

Protocol 2: In Vitro Cytotoxicity / Receptor Binding Assay Preparation

Objective: To evaluate the biological activity of the compound on cancer cell lines expressing relevant targets (e.g., Sigma-2 receptors) [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment Preparation: Prepare serial dilutions of the compound in intermediate tubes containing medium with a constant 0.5% DMSO concentration. Causality: Maintaining a constant DMSO concentration across all doses ensures that any observed phenotypic changes are strictly due to the adamantane derivative, not solvent gradients.

  • Dosing: Aspirate the old medium and replace it with 100 µL of the compound-containing medium.

  • Incubation & Readout: Incubate for 48–72 hours. Assess viability using standard colorimetric (MTT) or fluorometric (CellTiter-Blue) assays.

Mechanistic Visualization

The following diagram illustrates the pharmacological journey of the compound, highlighting how the adamantane moiety facilitates membrane crossing to reach intracellular targets.

G Compound N-(2-fluorophenyl) adamantane-1-carboxamide (Lipophilic Bullet) Membrane Cellular Lipid Bilayer (Passive Diffusion) Compound->Membrane High LogP Partitioning Target Intracellular Target (e.g., Sigma-2 Receptor) Membrane->Target Target Engagement Effect Modulation of Cell Viability and Apoptotic Pathways Target->Effect Signal Transduction

Mechanism of membrane penetration and target engagement by lipophilic adamantane derivatives.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from[Link]

  • Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. Retrieved from[Link]

  • Georganics. (2012). Safety Data Sheet: 1-ADAMANTANECARBOXAMIDE. Retrieved from [Link]

Application

"N-(2-fluorophenyl)adamantane-1-carboxamide" dosing for in-vivo animal studies

Application Note: Preclinical In Vivo Dosing and Pharmacodynamic Evaluation of N-(2-fluorophenyl)adamantane-1-carboxamide Executive Summary & Scientific Rationale N-(2-fluorophenyl)adamantane-1-carboxamide is a highly li...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing and Pharmacodynamic Evaluation of N-(2-fluorophenyl)adamantane-1-carboxamide

Executive Summary & Scientific Rationale

N-(2-fluorophenyl)adamantane-1-carboxamide is a highly lipophilic small molecule belonging to the adamantyl carboxamide class. Compounds in this structural family are extensively characterized as potent, selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1],[2]. 11β-HSD1 is an endoplasmic reticulum-associated enzyme highly expressed in the liver and adipose tissue, responsible for the intracellular amplification of glucocorticoid action by converting inactive cortisone (or 11-dehydrocorticosterone in rodents) into active cortisol (or corticosterone)[1].

Causality of Structural Design: The adamantane scaffold is a privileged pharmacophore that perfectly occupies the deep, hydrophobic catalytic pocket of the 11β-HSD1 enzyme[3],[2]. The addition of the 2-fluorophenyl moiety via a carboxamide linker provides essential hydrogen bond interactions with key catalytic residues (e.g., Tyr183 and Ser170). Furthermore, the fluorine atom enhances metabolic stability against cytochrome P450-mediated oxidation and improves lipid membrane permeability, ensuring the drug reaches the endoplasmic reticulum[2].

G A Inactive Glucocorticoid (11-DHC / Cortisone) B 11β-HSD1 Enzyme (Endoplasmic Reticulum) A->B Substrate Binding C Active Glucocorticoid (Corticosterone / Cortisol) B->C Enzymatic Reduction D Glucocorticoid Receptor (GR) Activation C->D Nuclear Translocation E Metabolic Syndrome (Insulin Resistance, Obesity) D->E Gene Transcription I N-(2-fluorophenyl)adamantane- 1-carboxamide I->B Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by N-(2-fluorophenyl)adamantane-1-carboxamide.

Pharmacokinetics & Formulation Strategy

Because of the bulky, lipophilic adamantane core, N-(2-fluorophenyl)adamantane-1-carboxamide exhibits poor aqueous solubility. Proper vehicle selection is critical to ensure reproducible systemic exposure and avoid erratic absorption profiles in vivo. Aqueous buffers will result in immediate precipitation; therefore, a co-solvent or suspension system is required.

Table 1: Anticipated Pharmacokinetic Parameters in Rodents (Mice/Rats) Note: Values are extrapolated from structurally analogous α-sulfonamido-N-adamantanecarboxamide derivatives tested in wild-type rodents[4].

Pharmacokinetic ParameterIntravenous (IV) - 10 mg/kgOral (PO) - 20 mg/kg
Cmax (µg/mL) N/A1.32 ± 0.15
Tmax (hr) N/A0.67 ± 0.10
Half-life (T1/2) (hr) 0.93 ± 0.121.10 ± 0.20
AUC (µg·hr/mL) 8.95 ± 0.802.66 ± 0.65
Clearance (L/kg/hr) 1.19 ± 0.10N/A
Volume of Distribution (Vss) (L/kg) 0.64 ± 0.08N/A
Bioavailability (F%) N/A~28 - 30%

Self-Validating In Vivo Protocol

To ensure this protocol is a self-validating system , the pharmacodynamic (PD) readout must directly correlate with the pharmacokinetic (PK) exposure. Measuring baseline endogenous corticosterone is notoriously noisy due to circadian rhythms and handling stress.

The Causality of the PD Challenge: By administering an exogenous tracer of 11-dehydrocorticosterone (11-DHC) to the animals prior to sacrifice, we provide a controlled substrate pool. By measuring the conversion of 11-DHC to corticosterone via LC-MS/MS, researchers can directly validate target engagement. If the adamantane inhibitor is present in the tissue (PK confirmed), the 11-DHC to corticosterone conversion ratio must be suppressed (PD confirmed). In vivo studies of related adamantane-1-carboxamide derivatives have demonstrated up to 79% 11β-HSD1 inhibition in mouse liver and fat tissues following oral dosing at 20 mg/kg using this paradigm[4].

Workflow N1 Formulation Optimization N2 In Vivo Dosing (PO: 20 mg/kg) N1->N2 N3 11-DHC Challenge (Ex Vivo PD) N2->N3 N4 Tissue Harvest (Liver & Adipose) N3->N4 N5 LC-MS/MS Quantification N4->N5

Self-validating in vivo PK/PD experimental workflow for 11β-HSD1 inhibitors.

Step-by-Step Experimental Methodologies

Phase A: Formulation Preparation
  • Intravenous (IV) Vehicle (Micellar Solution):

    • Weigh the required amount of N-(2-fluorophenyl)adamantane-1-carboxamide.

    • Dissolve completely in 5% (v/v) DMSO.

    • Add 10% (v/v) Solutol HS-15 (or Cremophor EL) and vortex until the solution is entirely clear.

    • Slowly add 85% (v/v) sterile saline while continuously stirring to prevent precipitation.

  • Oral (PO) Vehicle (Homogeneous Suspension):

    • Suspend the compound in a solution of 0.5% (w/v) Methylcellulose (MC) and 0.1% (v/v) Tween-80 in deionized water.

    • Probe-sonicate on ice for 15 minutes (10s on / 10s off) to achieve a fine, uniform suspension suitable for gastric gavage.

Phase B: Animal Dosing & PD Challenge
  • Acclimation & Fasting: Fast C57BL/6J mice for 4 hours prior to PO dosing to reduce food-effect variability on lipophilic drug absorption.

  • Administration: Administer the compound via oral gavage at 20 mg/kg (dose volume: 10 mL/kg).

  • 11-DHC Tracer Injection: At T = 1.5 hours post-dose (aligning with the anticipated Tmax​ of the drug), inject 11-dehydrocorticosterone (11-DHC) at 2 mg/kg via Intraperitoneal (IP) injection.

Phase C: Tissue Collection & LC-MS/MS Analysis
  • Harvest: At T = 2.0 hours (exactly 30 minutes post-11-DHC challenge), euthanize the animals via CO2​ asphyxiation. Immediately harvest the liver and epididymal white adipose tissue (eWAT). Snap-freeze in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Homogenize 50 mg of tissue in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Corticosterone-d4) to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Transfer the supernatant to LC-MS/MS vials. Analyze the samples in Multiple Reaction Monitoring (MRM) mode to quantify:

    • PK Readout: Concentration of N-(2-fluorophenyl)adamantane-1-carboxamide.

    • PD Readout: Ratio of Corticosterone to 11-DHC. A decreased ratio compared to vehicle-treated controls validates successful in vivo 11β-HSD1 inhibition.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors Semantic Scholar[Link][2]

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors Royal Society of Chemistry (RSC)[Link][4]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives SciSpace[Link][3]

  • WO2006074244A2 - Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme Google Patents[1]

Sources

Method

Application Notes and Protocols for N-(2-fluorophenyl)adamantane-1-carboxamide in Fragment-Based Drug Design

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3][4][5][6] A key challenge in FBDD is the design of fragment libraries that possess sufficient chemical diversity and three-dimensional complexity to effectively probe the binding sites of biological targets.[5] Over-reliance on flat, aromatic structures can limit the exploration of deep, hydrophobic pockets within proteins.

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, offers a compelling solution to this challenge.[7][8][9] Its unique three-dimensional structure provides a robust scaffold for the precise spatial orientation of functional groups, enabling a more effective exploration of drug targets.[7][8] The incorporation of an adamantane group can enhance a molecule's lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[7][8] Furthermore, the rigid adamantane cage can protect adjacent functional groups from metabolic degradation, thereby increasing the stability and plasma half-life of a drug candidate.[7][10]

This application note presents N-(2-fluorophenyl)adamantane-1-carboxamide as a prototypical fragment for FBDD campaigns targeting a variety of protein classes. We will explore the rationale for its use, its physicochemical properties, and provide detailed protocols for its screening and validation using established biophysical techniques.

The Fragment: N-(2-fluorophenyl)adamantane-1-carboxamide

N-(2-fluorophenyl)adamantane-1-carboxamide combines the advantageous properties of the adamantane scaffold with the well-understood features of a substituted aromatic ring. The 2-fluoro substitution on the phenyl ring can be particularly beneficial. Fluorine can act as a hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with protein backbones. Its introduction can also modulate the pKa of nearby functional groups and block metabolic oxidation at that position.

Physicochemical Properties of N-(2-fluorophenyl)adamantane-1-carboxamide
PropertyEstimated ValueRationale for FBDD
Molecular Weight~287.36 g/mol Compliant with the "Rule of Three" for fragments (<300 Da).[4][6]
cLogP~3.5-4.5High lipophilicity, ideal for probing hydrophobic pockets.[7][8]
Hydrogen Bond Donors1Compliant with the "Rule of Three".[4]
Hydrogen Bond Acceptors2 (carbonyl oxygen, fluorine)Provides potential for specific interactions with the target protein.[4]
Rotatable Bonds2Low conformational flexibility, reducing the entropic penalty of binding.

FBDD Workflow for Adamantane-Based Fragments

The following diagram outlines a typical FBDD workflow for screening fragments like N-(2-fluorophenyl)adamantane-1-carboxamide.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library (including adamantane scaffolds) c Primary Screen (NMR, SPR, or Thermal Shift) a->c b Target Protein Preparation (e.g., Kinase, Protease) b->c d Hit Identification (Fragments showing binding) c->d e Orthogonal Screen (e.g., ITC) d->e f X-ray Crystallography d->f g Binding Site Analysis e->g f->g h Structure-Guided Design (Fragment Growing/Linking) g->h i Synthesis of Analogs h->i j SAR Studies i->j k Lead Compound j->k

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols provide detailed methodologies for screening N-(2-fluorophenyl)adamantane-1-carboxamide against a hypothetical protein target.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting and quantifying molecular interactions in real-time.[11][12] It is well-suited for primary fragment screening due to its high throughput and low protein consumption.[13][14]

Objective: To identify if N-(2-fluorophenyl)adamantane-1-carboxamide binds to the target protein and to estimate its binding affinity.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein

  • N-(2-fluorophenyl)adamantane-1-carboxamide

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 8,000-12,000 Response Units).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of N-(2-fluorophenyl)adamantane-1-carboxamide in 100% DMSO.

    • Create a dilution series of the fragment in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM). Ensure the final DMSO concentration is matched across all samples and is typically ≤1%.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer blanks with the same DMSO concentration for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank responses from the active surface data.

    • Analyze the steady-state binding responses as a function of fragment concentration to determine the equilibrium dissociation constant (KD). For weak binders, this is often the most reliable method.

    • Alternatively, fit the association and dissociation curves to a 1:1 binding model to determine the kinetic parameters (ka and kd) and calculate KD (kd/ka).

Causality Behind Experimental Choices:

  • The CM5 sensor chip is a common choice for amine coupling due to its dextran matrix, which provides a hydrophilic environment and minimizes non-specific binding.

  • A high immobilization level of the target protein is often necessary to detect the binding of low molecular weight fragments.[11]

  • Maintaining a consistent and low DMSO concentration is critical to avoid solvent-induced artifacts in the SPR signal.[13]

Protocol 2: Hit Validation and Mechanistic Insights using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing structural information about the interaction.[15][16][17] Protein-observed NMR experiments, such as 1H-15N HSQC, are particularly robust for hit validation.[16]

Objective: To confirm the binding of N-(2-fluorophenyl)adamantane-1-carboxamide to the target protein and to identify the location of the binding site.

Materials:

  • 15N-isotopically labeled target protein

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

  • NMR tubes

  • N-(2-fluorophenyl)adamantane-1-carboxamide

  • NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 7.0 in 90% H2O/10% D2O)

Procedure:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein at a concentration of 50-100 µM in NMR buffer.

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

  • Ligand Titration:

    • Prepare a concentrated stock solution of N-(2-fluorophenyl)adamantane-1-carboxamide in a deuterated solvent (e.g., DMSO-d6).

    • Add increasing amounts of the fragment stock solution to the protein sample to achieve final concentrations ranging from, for example, 100 µM to 2 mM.

    • Acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Monitor for chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of specific amino acid residues.

    • If the protein's resonance assignments are known, the residues exhibiting the largest CSPs can be mapped onto the protein's structure to identify the binding site.

    • The magnitude of the CSPs can be plotted against the ligand concentration and fit to a binding isotherm to calculate the KD.

Causality Behind Experimental Choices:

  • Isotopic labeling of the protein with 15N is necessary to obtain the 1H-15N HSQC spectrum, which provides a unique signal for each amino acid residue (except proline).

  • Using a high-field NMR spectrometer with a cryoprobe enhances sensitivity, which is crucial for detecting the weak interactions typical of fragments.[15]

  • Titrating the fragment into the protein sample allows for the determination of the binding affinity and ensures that the observed CSPs are dose-dependent.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided drug design.[3][18][19]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • N-(2-fluorophenyl)adamantane-1-carboxamide

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source is often preferred for fragment screening)[3]

Procedure:

  • Crystal Soaking or Co-crystallization:

    • Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of N-(2-fluorophenyl)adamantane-1-carboxamide (typically 1-10 mM) and cryoprotectant. The soaking time can vary from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment.

  • Cryo-cooling:

    • Rapidly cool the crystal in a stream of cold nitrogen gas (100 K) to prevent ice formation.

  • Data Collection:

    • Mount the cryo-cooled crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known structure of the protein as a search model.

    • Build the fragment into the resulting electron density map.

    • Refine the structure of the protein-fragment complex.

Causality Behind Experimental Choices:

  • Soaking is often the preferred method for fragment screening as it is generally faster and requires less material than co-crystallization.[20]

  • Cryo-cooling is essential to protect the crystal from radiation damage during data collection.

  • Synchrotron X-ray sources provide high-intensity beams, which are often necessary to obtain high-resolution diffraction data from fragment-soaked crystals, which may have lower diffraction quality.[3]

Computational Approaches in Adamantane-Based FBDD

Computational methods can significantly enhance the efficiency of FBDD campaigns.[21][22][23][24]

Computational_FBDD a Virtual Screening of Adamantane Fragment Library b Molecular Docking a->b c Binding Pose Prediction & Scoring b->c d Prioritization of Fragments for Experimental Screening c->d e In Silico Fragment Growing c->e g Lead Optimization e->g f De Novo Design f->g

Caption: Computational workflow for adamantane-based FBDD.

Protocols:

  • Virtual Screening: A library of adamantane-based fragments can be computationally docked into the binding site of a target protein to predict their binding modes and affinities.[23] This can help prioritize fragments for experimental screening.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted protein-fragment complexes and to understand the energetic contributions of different interactions.

  • Fragment Growing and Linking: Once a binding mode for N-(2-fluorophenyl)adamantane-1-carboxamide has been determined experimentally, computational methods can be used to suggest modifications to "grow" the fragment into a more potent ligand or to "link" it with other fragments that bind in adjacent pockets.[23]

Conclusion

N-(2-fluorophenyl)adamantane-1-carboxamide represents a valuable starting point for fragment-based drug discovery campaigns. Its rigid, three-dimensional adamantane core provides an excellent scaffold for exploring hydrophobic binding pockets, while the fluorophenyl group offers opportunities for specific interactions and metabolic stability. The protocols outlined in this application note provide a comprehensive guide for researchers to effectively screen and validate this and other adamantane-based fragments, ultimately accelerating the discovery of novel therapeutics. The integration of biophysical and computational methods will be key to successfully leveraging the unique properties of this promising class of fragments.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC - NIH.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate. (2024, August 2).
  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
  • X-ray Crystallography Fragment Screening - Selvita.
  • A computational protocol to fragment-based drug design at PDB scale - PMC - NIH.
  • Use of the adamantane structure in medicinal chemistry - PubMed.
  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery - Scilit. (2026, March 9).
  • NMR-based Fragment Screening for Drug Discovery - Bruker.
  • Computational Fragment-Based Drug Design | Springer Nature Experiments.
  • Practical aspects of NMR-based fragment screening - PubMed.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018, April 9).
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. (2026, January 6).
  • Fragment HIT Identification in FBDD - CrystalsFirst. (2022, November 16).
  • Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF - ResearchGate. (2025, August 9).
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. (2014, August 10).
  • Computational Approaches in Fragment Based Drug Design - Longdom Publishing.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20).
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. (2013, November 7).
  • Computational fragment-based drug design of potential Glo-I inhibitors - Taylor & Francis. (2024, January 22).
  • Fragment-Based Drug Design | Springer Nature Experiments.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Fragment Based Drug Design: From Experimental to Computational Approaches.
  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017, February 16).
  • Concepts and Core Principles of Fragment-Based Drug Design - PMC.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate.
  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (2020, August 4).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide

Welcome to the technical support center for the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of byproducts. Our approach is rooted in established chemical principles and practical laboratory experience to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: From Theory to Practice

This section addresses specific issues that may arise during the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolving the issue.

Q1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted 2-fluoroaniline remaining. What's happening?

A1: Root Cause Analysis and Remediation

Incomplete conversion is a common issue in this synthesis, often stemming from two primary factors: the deactivation of the amine nucleophile and steric hindrance.

  • Deactivation of 2-fluoroaniline: The reaction of adamantane-1-carbonyl chloride with 2-fluoroaniline produces one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl will react with the basic 2-fluoroaniline starting material to form the unreactive ammonium salt (2-fluoroanilinium chloride). This effectively removes your nucleophile from the reaction mixture, leading to a stalled or incomplete reaction.

  • Steric Hindrance: The bulky adamantane group can sterically hinder the approach of the 2-fluoroaniline to the carbonyl carbon of the acyl chloride. This inherent structural challenge can slow down the reaction rate.

Troubleshooting Protocol:

  • Employ a Base (Schotten-Baumann Conditions): The most effective way to prevent the deactivation of your amine is to use a base to neutralize the HCl as it is formed. This is known as the Schotten-Baumann reaction condition.[1][2]

    • Inorganic Base (Biphasic System): Use an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) with an immiscible organic solvent for your reaction (e.g., dichloromethane or diethyl ether). The HCl byproduct will react with the base in the aqueous phase, leaving the 2-fluoroaniline in the organic phase free to react.[2]

    • Organic Base (Homogeneous System): Alternatively, use a non-nucleophilic organic base like triethylamine (Et3N) or pyridine in an anhydrous organic solvent. Use at least one equivalent of the base to scavenge the HCl.

  • Optimize Reaction Temperature: While the initial reaction is often started at a low temperature (0 °C) to control the exothermic reaction between the acyl chloride and the amine, gentle heating (to room temperature or slightly above) may be necessary to overcome the activation energy barrier, especially given the steric hindrance. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Ensure Reagent Purity: Verify the purity of your adamantane-1-carbonyl chloride. If it has been stored for a long time, it may have partially hydrolyzed to adamantane-1-carboxylic acid, which is unreactive under these conditions.

Q2: I've isolated my product, but it's contaminated with a significant amount of a white solid that is not my desired amide. What is this impurity?

A2: Identifying and Preventing the Formation of Adamantane-1-carboxylic Acid

The most likely contaminant is adamantane-1-carboxylic acid, the hydrolysis product of your starting acyl chloride.

Root Cause Analysis and Remediation:

Adamantane-1-carbonyl chloride is highly reactive towards nucleophiles, including water. Exposure to atmospheric moisture or residual water in your solvent will lead to its rapid conversion to the corresponding carboxylic acid.

Preventative Measures:

  • Strict Anhydrous Conditions:

    • Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum before use.

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Purification of Adamantane-1-carbonyl Chloride: If you suspect your starting material is already contaminated with the carboxylic acid, it can be purified by distillation.

Purification of the Final Product:

If your final product is contaminated with adamantane-1-carboxylic acid, it can be removed by:

  • Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO3). The acidic adamantane-1-carboxylic acid will be deprotonated and extracted into the aqueous layer, while your neutral amide product remains in the organic phase.

  • Recrystallization: A carefully chosen solvent system for recrystallization can also effectively separate the amide from the more polar carboxylic acid.

Q3: My yield is lower than expected, and I'm concerned about potential diacylation. Is this a likely byproduct?

A3: Assessing the Risk of Diacylation and Maximizing Mono-acylation

Diacylation, the reaction of a second molecule of adamantane-1-carbonyl chloride with the newly formed amide, is a potential side reaction but is generally less common in this specific case.

Likelihood of Diacylation:

  • Steric Hindrance: The bulky adamantane group on the newly formed amide sterically hinders the nitrogen atom, making a second acylation reaction difficult.

  • Reduced Nucleophilicity: The lone pair on the nitrogen of the amide is significantly less nucleophilic than that of the starting aniline due to resonance with the adjacent carbonyl group.

While less probable, it's not impossible, especially under forcing conditions.

Strategies to Minimize Diacylation and Maximize Yield:

  • Control Stoichiometry: Use a 1:1 molar ratio of adamantane-1-carbonyl chloride to 2-fluoroaniline. A slight excess of the amine can be used to ensure complete consumption of the more valuable acyl chloride.

  • Order of Addition: Slowly add the adamantane-1-carbonyl chloride solution to the 2-fluoroaniline solution (and base, if used). This maintains a low concentration of the acylating agent, disfavoring diacylation.

  • Reaction Temperature: Avoid excessive heating, as this can sometimes provide the necessary energy to overcome the barrier to diacylation.

II. Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route for N-(2-fluorophenyl)adamantane-1-carboxamide?

A: The most common and reliable method is the acylation of 2-fluoroaniline with adamantane-1-carbonyl chloride. For optimal results and to minimize byproducts, it is highly recommended to perform this reaction under Schotten-Baumann conditions, utilizing a base to neutralize the HCl byproduct.[1][2]

Q: What are the key starting materials and their roles?

A:

  • Adamantane-1-carbonyl chloride: The electrophilic acylating agent.

  • 2-fluoroaniline: The nucleophilic amine.

  • Base (e.g., NaOH, Et3N): An acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the 2-fluoroaniline.[1]

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene): Provides a medium for the reaction while minimizing the hydrolysis of the acyl chloride.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is an effective technique. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The product will be more polar than the starting adamantane-1-carbonyl chloride but likely less polar than the 2-fluoroaniline. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q: What is a suitable method for purifying the final product?

A:

  • Work-up: After the reaction is complete, a standard aqueous work-up should be performed. This typically involves washing the organic layer with a dilute acid (to remove any remaining organic base), followed by a dilute base (to remove unreacted adamantane-1-carboxylic acid), and finally with brine.

  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system for N-aryl amides is a mixture of a good solvent (e.g., ethanol, ethyl acetate, or dichloromethane) and a poor solvent (e.g., hexane or petroleum ether).[3]

Q: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your product. The adamantane moiety will show characteristic signals in the aliphatic region, while the aromatic protons of the 2-fluorophenyl group will appear in the aromatic region.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.

III. Experimental Protocols & Data

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for the synthesis of N-aryl amides.

  • In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the adamantane-1-carbonyl chloride solution dropwise to the cooled amine solution over 30 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture).

Data Presentation: Troubleshooting Scenarios and Expected Outcomes
Issue Primary Byproduct(s) Recommended Action Expected Outcome
Incomplete ReactionUnreacted 2-fluoroaniline, 2-fluoroanilinium chlorideAdd a non-nucleophilic base (e.g., triethylamine)Increased conversion to the desired amide.
Product contaminated with an acidic impurityAdamantane-1-carboxylic acidWash the organic layer with aqueous NaHCO₃ solution during work-up.Removal of the carboxylic acid impurity into the aqueous phase.
Low YieldAmine deactivation, hydrolysis of acyl chlorideEmploy strict anhydrous conditions and use a base (Schotten-Baumann).Improved yield and purity of the final product.
Visualization of Key Processes

Diagram 1: Reaction Scheme and Major Byproduct Pathways

Caption: Main synthetic route and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_SM Analyze crude product (TLC, NMR) Start->Check_SM Unreacted_Amine High levels of unreacted aniline? Check_SM->Unreacted_Amine Acid_Impurity Presence of adamantane-1- carboxylic acid? Check_SM->Acid_Impurity Add_Base Incorporate a base (Schotten-Baumann) Unreacted_Amine->Add_Base Yes Optimize_Temp Optimize reaction temperature Unreacted_Amine->Optimize_Temp No Anhydrous Ensure strict anhydrous conditions Acid_Impurity->Anhydrous Yes Purify_SM Purify acyl chloride before use Acid_Impurity->Purify_SM Yes End Improved Yield Add_Base->End Anhydrous->End Optimize_Temp->End Purify_SM->End

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of N-(2-fluorophenyl)adamantane-1-carboxamide

Welcome to the Technical Support Portal. This guide is designed for researchers and drug development professionals working with N-(2-fluorophenyl)adamantane-1-carboxamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide is designed for researchers and drug development professionals working with N-(2-fluorophenyl)adamantane-1-carboxamide . This specific compound is a highly lipophilic derivative frequently utilized in the development of soluble epoxide hydrolase (sEH) inhibitors[1] and P2X7 receptor antagonists[2][3].

While the adamantane scaffold is a privileged structural motif for penetrating lipid membranes and occupying hydrophobic enzyme pockets, its rigid, bulky hydrocarbon cage drastically reduces aqueous solubility[4][5]. The addition of the 2-fluorophenyl group via an amide linkage further increases the molecule's overall lipophilicity and crystal lattice energy. This guide provides evidence-based troubleshooting workflows, causality-driven explanations, and self-validating protocols to resolve precipitation issues during your experiments.

Physicochemical Data & Solvent Compatibility

Before attempting any formulation, it is critical to understand the baseline solubility profile of adamantyl benzamide derivatives[6]. Summarized below is the expected solubility data to guide your initial solvent selection.

Solvent ClassSpecific SolventExpected SolubilityExperimental Utility
Aqueous / Polar Protic Water, Saline, PBS< 0.01 mg/mL (Insoluble)Unusable as a primary solvent. Requires complexation or surfactants.
Polar Aprotic DMSO, DMF10 - 50 mg/mL (Moderate/High)Ideal for primary stock solutions for in vitro assays.
Non-Polar Organic Chloroform, Hexane> 50 mg/mL (High)Useful for chemical synthesis, extraction, or lipid-based dispersion.
Co-Solvents / Polymers PEG400, Propylene Glycol5 - 20 mg/mL (Moderate)Excellent for in vivo lipid-based formulations to prevent precipitation.
Decision Logic & Formulation Workflow

G Start Solubility Issue: N-(2-fluorophenyl)adamantane-1-carboxamide AppType Experimental Application? Start->AppType InVitro In Vitro Assays (sEH / P2X7 screening) AppType->InVitro Cell/Biochem InVivo In Vivo Dosing (PK/PD studies) AppType->InVivo Animal Models DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO HPBCD HP-β-CD Complexation (20-30% w/v in Saline) InVivo->HPBCD IV/IP Route Lipid Co-solvent System (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) InVivo->Lipid PO/IP Route Suspension Nanosuspension (0.5% CMC / 0.1% Tween 80) InVivo->Suspension High Dose PO Buffer Dilute in Assay Buffer (DMSO ≤ 1%) DMSO->Buffer PrecipCheck Precipitation Observed? Buffer->PrecipCheck Surfactant Add 0.01-0.1% Tween-20 or 0.1% BSA to Buffer PrecipCheck->Surfactant Yes Proceed to Assay Proceed to Assay PrecipCheck->Proceed to Assay No Surfactant->Proceed to Assay

Workflow for troubleshooting N-(2-fluorophenyl)adamantane-1-carboxamide solubility issues.

Frequently Asked Questions (FAQs)
In Vitro Assay Troubleshooting

Q: Why does the compound precipitate immediately upon addition to my aqueous assay buffer? A: This is a classic case of "solvent shock." The adamantane cage is highly hydrophobic. When introduced to an aqueous environment, water molecules are forced into an entropically unfavorable, highly ordered clathrate structure around the adamantyl cage[4]. To minimize this hydrophobic surface area, the compound rapidly aggregates and crashes out of solution, rendering it biologically unavailable for your target enzyme or receptor.

Q: How can I prevent precipitation when transferring from DMSO stocks to aqueous buffers? A: Do not add the DMSO stock directly to a large volume of cold buffer. Instead, use a step-wise dilution method. More importantly, incorporate 0.01-0.1% non-ionic surfactants (e.g., Tween-20) or carrier proteins (e.g., 0.1% BSA) into the assay buffer prior to compound addition[7]. These additives provide hydrophobic pockets that stabilize the monomeric compound in solution, preventing aggregation without disrupting most biochemical assays.

In Vivo Formulation & Pharmacokinetics

Q: I need to dose mice orally (PO) or intravenously (IV), but the compound is insoluble in saline. What is the most effective formulation strategy? A: For adamantane derivatives, β-cyclodextrin (β-CD) complexation is the gold standard[7][8]. The hydrophobic inner cavity of β-CDs (such as Hydroxypropyl-β-cyclodextrin, HP-β-CD) is dimensionally a near-perfect match for the adamantane cage. The adamantane moiety inserts into the cavity, displacing high-energy water molecules. This process is entropically driven and forms a highly stable, water-soluble 1:1 host-guest inclusion complex that effectively masks the drug's lipophilicity[9][10].

Q: HP-β-CD complexation isn't achieving the required mg/kg dose concentration. What is the alternative? A: If the inclusion complex hits a solubility ceiling, pivot to a lipid-based co-solvent system . A standard, well-tolerated vehicle for lipophilic adamantyl amides is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline[7]. The PEG400 and Tween 80 form micelles that encapsulate the lipophilic compound, preventing precipitation upon dilution in the gastrointestinal tract or bloodstream.

Step-by-Step Methodologies
Protocol 1: Preparation of a 20% HP-β-CD Inclusion Complex (For IV/IP Dosing)

Causality Check: This protocol relies on mechanical energy and mild heat to drive the adamantane moiety into the cyclodextrin cavity, overcoming the initial activation energy of complexation.

  • Preparation: Weigh 200 mg of HP-β-CD and dissolve it completely in 1 mL of sterile saline. Vortex until the solution is entirely clear.

  • Addition: Add the required mass of N-(2-fluorophenyl)adamantane-1-carboxamide (e.g., 2-5 mg) directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30-45 minutes.

  • Self-Validation Check: Inspect the solution against a light source. The solution must transition from a cloudy suspension to an optically clear liquid. If the solution remains turbid, the saturation limit has been exceeded. Centrifuge at 10,000 x g for 5 minutes and use the supernatant, or switch to Protocol 2.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and the removal of any microscopic undissolved particulates.

Protocol 2: Formulation of a 5/40/5/50 Co-solvent Vehicle (For PO/IP Dosing)

Causality Check: Order of addition is critical. The compound must be fully dissolved in the strongest solvent first to prevent crystal lattice formation, followed by the gradual introduction of miscible polymers and surfactants.

  • Primary Solvation: Dissolve the compound in 5% (by final volume) DMSO. Vortex until completely clear.

  • Polymer Addition: Add 40% (by final volume) PEG400. Vortex vigorously for 2 minutes. The PEG400 acts as a miscible bridge between the DMSO and the aqueous phase.

  • Surfactant Addition: Add 5% (by final volume) Tween 80. Sonicate for 5 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution: Slowly add 50% (by final volume) Saline dropwise while continuously vortexing.

  • Self-Validation Check: The final formulation should be a clear, slightly viscous solution. If precipitation or cloudiness occurs upon saline addition, the compound concentration is too high for the micellar capacity; you must either increase the PEG400/Tween 80 ratio or reduce the target dose.

Sources

Troubleshooting

"N-(2-fluorophenyl)adamantane-1-carboxamide" troubleshooting failed synthesis reactions

Welcome to the technical support center for the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis of this sterically hindered amide. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve your desired product with high yield and purity.

Introduction: The Challenge of Steric Hindrance

The synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide presents a significant synthetic challenge primarily due to steric hindrance. The bulky adamantane cage and the ortho-substituted 2-fluoroaniline create a sterically congested environment around the reaction center, making the formation of the amide bond difficult.[1][2][3] Standard amide coupling conditions often result in low or no product yield. This guide will explore the underlying reasons for these difficulties and provide practical, field-proven solutions.

Troubleshooting Failed Synthesis Reactions

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide.

Question 1: My standard amide coupling reaction using HATU/DIPEA in DMF gave a very low yield of the desired product. What is the likely cause?

Answer:

A low yield in a HATU-mediated coupling of adamantane-1-carboxylic acid and 2-fluoroaniline is a common issue. The primary culprit is the significant steric hindrance posed by both coupling partners.[2][4] The bulky adamantyl group can impede the approach of the amine to the activated carboxylic acid intermediate. Furthermore, the ortho-fluoro substituent on the aniline reduces its nucleophilicity and adds to the steric congestion around the nitrogen atom.[5]

Troubleshooting Steps:

  • Increase Reaction Temperature: For sterically hindered couplings, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] A modest increase to 40-60 °C can significantly improve the reaction rate. However, monitor the reaction closely for potential side product formation.

  • Prolonged Reaction Time: Due to the slow reaction kinetics, extending the reaction time to 24-48 hours may be necessary to drive the reaction to completion.

  • Optimize Reagent Stoichiometry: Using a slight excess of the coupling reagent (e.g., 1.2-1.5 equivalents of HATU) and the amine (1.1-1.2 equivalents) can sometimes improve yields.

  • Alternative Coupling Reagents: If HATU proves ineffective, consider more potent coupling reagents known to be successful in challenging couplings. Phosphonium salts like PyBOP or PyAOP can be more effective for sterically demanding substrates.[4]

  • Consider an Alternative Synthetic Route: If optimization of the direct coupling fails, converting the adamantane-1-carboxylic acid to the more reactive acyl chloride is a highly effective strategy.

Question 2: I attempted to synthesize the acyl chloride of adamantane-1-carboxylic acid using thionyl chloride (SOCl₂), but the subsequent reaction with 2-fluoroaniline still failed. What could have gone wrong?

Answer:

While the acyl chloride route is generally more robust for hindered systems, failure can occur at several stages.

Potential Issues and Solutions:

  • Incomplete Acyl Chloride Formation: The reaction of adamantane-1-carboxylic acid with SOCl₂ might not have gone to completion. This can be due to insufficient heating or the presence of moisture.[6][7]

    • Solution: Ensure anhydrous conditions by using freshly distilled SOCl₂ and flame-dried glassware.[6][8] Refluxing the carboxylic acid in neat thionyl chloride or using an inert solvent like toluene at reflux for 2-4 hours is typically sufficient.[9] It's crucial to remove all excess SOCl₂ under reduced pressure before proceeding to the next step, as it can react with the amine.[10]

  • Hydrolysis of the Acyl Chloride: Adamantane-1-carbonyl chloride is highly susceptible to hydrolysis.[6] Exposure to atmospheric moisture during workup or the subsequent reaction can convert it back to the carboxylic acid.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the subsequent amidation step.[8]

  • Low Nucleophilicity of 2-Fluoroaniline: As mentioned, 2-fluoroaniline is a relatively weak nucleophile. The reaction with the acyl chloride may require a non-nucleophilic base and elevated temperatures to proceed efficiently.

    • Solution: Add a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[4] The reaction may also benefit from gentle heating.

Question 3: My reaction mixture is a heterogeneous slurry, and I'm not seeing any product formation. What should I do?

Answer:

Poor solubility of the starting materials can be a significant barrier to a successful reaction.[11]

Troubleshooting Solubility Issues:

  • Solvent Selection: While DMF is a common solvent for amide couplings, a co-solvent system or an alternative solvent might be necessary.[11] For instance, a mixture of DCM/DMF can sometimes provide the right polarity to dissolve all components.[11] N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are more polar alternatives that can be considered.[11]

  • Temperature: Gently heating the reaction mixture can increase the solubility of the reagents.[11]

  • Sonication: In some cases, sonication can help to dissolve stubborn reagents and initiate the reaction.[11]

  • Concentration: Paradoxically, operating at a lower concentration might prevent a reagent from precipitating out of the solution.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing N-(2-fluorophenyl)adamantane-1-carboxamide on a larger scale?

For larger-scale synthesis, the two-step route involving the formation of adamantane-1-carbonyl chloride followed by amidation is often more reliable and cost-effective.[9] Thionyl chloride is an inexpensive reagent, and the reaction conditions are generally scalable. Direct coupling with expensive reagents like HATU can become prohibitively costly on a larger scale.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The product, being an amide, will likely have a different Rf value than the carboxylic acid and the amine. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool to track the formation of the desired product and identify any byproducts.

Q3: What are the common byproducts in this synthesis?

  • In direct coupling reactions (e.g., with HATU): The main byproducts are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[12][13] Tetramethylurea can be difficult to remove during purification.[13]

  • In the acyl chloride route: The primary byproduct is the unreacted starting materials if the reaction does not go to completion. If moisture is present, you will see the adamantane-1-carboxylic acid.

Q4: What is the recommended purification method for the final product?

Column chromatography on silica gel is the most common method for purifying N-(2-fluorophenyl)adamantane-1-carboxamide. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be used to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol is recommended for its reliability with sterically hindered substrates.

Step 1: Synthesis of Adamantane-1-carbonyl chloride

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add adamantane-1-carboxylic acid (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 3.0-5.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[6]

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed. The resulting adamantane-1-carbonyl chloride is a solid and should be used immediately in the next step.

Step 2: Amidation with 2-Fluoroaniline

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-fluoroaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude adamantane-1-carbonyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-(2-fluorophenyl)adamantane-1-carboxamide.

Protocol 2: Direct Coupling Using HATU (Optimized for Hindered Substrates)

This protocol is an alternative for small-scale synthesis if the acyl chloride route is not preferred.

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]

  • Add 2-fluoroaniline (1.1 eq) to the reaction mixture.

  • Heat the reaction to 40-60 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRoute A: Acyl ChlorideRoute B: Direct Coupling (HATU)
Starting Materials Adamantane-1-carboxylic acid, SOCl₂, 2-fluoroanilineAdamantane-1-carboxylic acid, HATU, 2-fluoroaniline, DIPEA
Number of Steps 21
Reaction Conditions Reflux for acyl chloride formation, RT for amidation40-60 °C
Typical Yield Good to ExcellentLow to Moderate
Reagent Cost LowHigh
Byproducts HCl, SO₂Tetramethylurea, HOAt
Purification Generally straightforwardCan be challenging due to polar byproducts

Visualization of Key Processes

Troubleshooting_Failed_Synthesis cluster_coupling Direct Coupling (e.g., HATU) cluster_acyl_chloride Acyl Chloride Route start Low/No Product Yield steric_hindrance Primary Cause: Steric Hindrance start->steric_hindrance solubility Solubility Issues? start->solubility increase_temp Increase Temperature (40-60 °C) steric_hindrance->increase_temp Direct Coupling Path prolong_time Prolong Reaction Time (24-48h) steric_hindrance->prolong_time Direct Coupling Path alt_reagent Use More Potent Coupling Reagent (e.g., PyBOP) steric_hindrance->alt_reagent Direct Coupling Path check_acyl_formation Ensure Complete Acyl Chloride Formation (Anhydrous, Reflux) steric_hindrance->check_acyl_formation Acyl Chloride Path prevent_hydrolysis Prevent Hydrolysis (Inert Atmosphere) check_acyl_formation->prevent_hydrolysis base_and_heat Add Hindered Base & Heat (TEA/DIPEA, Gentle Heat) prevent_hydrolysis->base_and_heat solubility->steric_hindrance No solvent_change Change/Mix Solvents (DMF/DCM, NMP) solubility->solvent_change Yes

Caption: Troubleshooting workflow for failed synthesis.

Acyl_Chloride_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation acid Adamantane-1- carboxylic acid socl2 SOCl₂ (Reflux) acid->socl2 acyl_chloride Adamantane-1- carbonyl chloride socl2->acyl_chloride base TEA or DIPEA (Anhydrous Solvent) acyl_chloride->base amine 2-Fluoroaniline amine->base product N-(2-fluorophenyl) adamantane-1-carboxamide base->product

Caption: Synthetic pathway via the acyl chloride intermediate.

References

  • Yadav, P., & Verma, P. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8879–8888.
  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Retrieved from [Link]

  • Yadav, P., & Verma, P. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. Retrieved from [Link]

  • Shishkin, E. V. (2020). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Russian Journal of Organic Chemistry, 56(12), 2251–2253.
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Publishing. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Reddit. (2024, June 8). How come you can't use SOCl2 as the solvent in this synthesis? r/chemhelp. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Soselia, M., Lomidze, M., Tabatadze, T., Zurabishvili, D., Trapaidze, M., & Samsoniya, S. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Letters in Organic Chemistry, 18(6), 490-499.
  • Royal Society of Chemistry. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Banister, S. D., Wilkinson, S. M., Longworth, M., Stuart, J., Apetz, N., English, K., ... & Kassiou, M. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081–1092.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Survival Technologies. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • IUCr. (n.d.). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. Retrieved from [Link]

  • BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Su, Q., Guo, J., Yang, C., & Cui, Y. (2012). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 29). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 6). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Retrieved from [Link]

  • ResearchGate. (n.d.). Boosting amidation of Ortho-substituted anilines with esters or acids via hinge and tunnel engineering of lipase. Retrieved from [Link]

  • MDPI. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? Retrieved from [Link]

Sources

Optimization

"N-(2-fluorophenyl)adamantane-1-carboxamide" optimizing purification parameters

Welcome to the Technical Support Center for the purification and isolation of N-(2-fluorophenyl)adamantane-1-carboxamide . As a Senior Application Scientist, I have designed this guide to address the unique physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of N-(2-fluorophenyl)adamantane-1-carboxamide .

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges presented by this molecule. The combination of a highly lipophilic, bulky adamantane cage with a weakly polar, electron-withdrawing 2-fluorophenyl group creates distinct chromatographic and phase-separation behaviors. This guide bridges theoretical chemical principles with field-proven troubleshooting strategies to ensure high-yield, high-purity isolation.

Troubleshooting & FAQs: Overcoming Isolation Bottlenecks

Q: I am seeing persistent 2-fluoroaniline contamination even after multiple acidic washes. How do I remove it? Causality: The fluorine atom on the aniline ring is strongly electron-withdrawing, which drastically lowers the basicity of the amine (pKa ~3.2). Furthermore, the extreme lipophilicity of the adamantane product creates a hydrophobic microenvironment in the organic layer that physically shields this weak base from protonation by dilute aqueous acids[1]. Solution: Standard 1M HCl is often insufficient. Upgrade your acidic wash to 2M HCl or 10% aqueous citric acid. Ensure vigorous biphasic mixing for at least 5 minutes to overcome the mass transfer barrier. Self-Validation: Always spot the organic layer on a TLC plate alongside a 2-fluoroaniline standard (UV active at 254 nm). Do not proceed to basic washes until the amine spot is completely absent.

Q: During the basic aqueous workup, a thick, unmanageable emulsion forms. Why does this happen and how can I break it? Causality: If your synthesis utilized 1-adamantanecarboxylic acid or generated it via the hydrolysis of an acid chloride, the unreacted acid is converted to its sodium salt during the NaHCO3 wash. This salt possesses a highly hydrophobic adamantane tail and a charged carboxylate headgroup, acting as a potent surfactant that stabilizes the organic-aqueous interface. Solution: Prevent emulsions by gently inverting the separatory funnel rather than shaking vigorously. If an emulsion has already formed, add saturated NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the surfactant to partition. Alternatively, vacuum-filter the entire biphasic mixture through a pad of Celite to mechanically shear and break the emulsion bubbles.

Q: Why does my product co-elute with 1-adamantanecarboxylic acid during normal-phase silica gel chromatography? Causality: The massive adamantane cage dominates the retention factor ( Rf​ ) of both molecules. In non-polar solvent systems (e.g., Hexane/EtOAc), the carboxylic acid forms hydrogen-bonded dimers, effectively masking its polar hydroxyl group and causing it to run with a similar Rf​ to your target amide. Solution: Add 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) to your mobile phase. This disrupts the acid dimers, forcing the impurity to interact strongly with the silica gel and drastically shifting its Rf​ away from the neutral amide.

Q: Why does my product "oil out" instead of crystallizing during final purification? Causality: Adamantyl amides have a high propensity to trap residual solvents or lipophilic impurities within their crystal lattice, which depresses the melting point and causes the product to phase-separate as a viscous oil rather than a solid. Solution: Re-dissolve the oil in a minimum volume of hot ethyl acetate. Add heptane dropwise until the solution becomes slightly turbid, then allow it to cool ambiently. Slow cooling promotes strict lattice formation, which naturally excludes impurities[2].

Physicochemical Data & Solvent Compatibility

To design a self-validating purification system, you must understand the quantitative parameters of your target and its impurities.

Table 1: Physicochemical Properties & Workup Partitioning

CompoundRolepKaPredicted LogPOptimal Removal Strategy
N-(2-fluorophenyl)adamantane-1-carboxamide Target ProductNeutral~4.8Retain in Organic Phase (DCM/EtOAc)
2-Fluoroaniline Starting Material / Impurity~3.2~1.52M HCl Wash (Partitions to Aqueous)
1-Adamantanecarboxylic Acid Hydrolysis Byproduct~4.9~3.0Sat. NaHCO3 Wash (Partitions to Aqueous)

Table 2: Optimized Chromatographic Solvent Systems

Solvent SystemAdditiveTarget Amide Rf​ Acid Impurity Rf​ Notes
Hexane : EtOAc (8:2)None0.450.40High risk of co-elution.
Hexane : EtOAc (8:2)1% AcOH0.450.15Excellent resolution; acid is retained.
DCM : MeOH (99:1)None0.600.20Good alternative if product is highly retained.

Standardized Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

This protocol utilizes pH-driven partitioning to isolate the neutral amide.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (15 mL per gram of crude). EtOAc is preferred over DCM as its slight polarity disrupts hydrophobic shielding.

  • Amine Scavenging: Wash the organic layer with 2M HCl (3 × 10 mL). Stir vigorously for 5 minutes per wash.

  • Validation Check: Spot the organic layer on TLC (Hexane/EtOAc 7:3). Check under 254 nm UV. If 2-fluoroaniline remains, repeat Step 2.

  • Acid Scavenging: Wash the organic layer with Saturated Aqueous NaHCO3 (2 × 10 mL). Caution: Vent frequently to release CO2 gas.

  • Drying: Wash with Brine (1 × 10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization Strategy

Adamantane-derived amides crystallize exceptionally well from binary solvent mixtures[2].

  • Dissolution: Suspend the crude solid in a minimum amount of boiling Ethyl Acetate (approx. 2-3 mL/g).

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Clarification: Add exactly 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0 °C) for 1 hour.

  • Validation Check: Filter the crystals. Before discarding the mother liquor, analyze it via TLC to confirm it contains the targeted impurities and that the product has fully precipitated.

Purification Logic & Workflows

G Start Crude Mixture (Amide, Acid, Amine) AcidWash Wash with 2M HCl (Removes 2-Fluoroaniline) Start->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Adamantane-1-carboxylic acid) AcidWash->BaseWash Emulsion Emulsion Forms? BaseWash->Emulsion Brine Add Brine / Filter Celite Emulsion->Brine Yes OrgLayer Isolate Organic Layer (Dry & Concentrate) Emulsion->OrgLayer No Brine->OrgLayer Cryst Recrystallization (EtOAc/Heptane) OrgLayer->Cryst Pure Pure N-(2-fluorophenyl) adamantane-1-carboxamide Cryst->Pure

Workflow for the chemoselective purification of N-(2-fluorophenyl)adamantane-1-carboxamide.

Logic Impurity1 2-Fluoroaniline (Weak Base, pKa ~3.2) Action1 Protonation (2M HCl) Impurity1->Action1 Impurity2 1-Adamantanecarboxylic Acid (Lipophilic Acid) Action2 Deprotonation (NaHCO3) Impurity2->Action2 Product Target Amide (Neutral, Highly Lipophilic) Action3 Crystallization Product->Action3 Result1 Aqueous Waste (Ammonium Salt) Action1->Result1 Result2 Aqueous Waste (Sodium Carboxylate) Action2->Result2 Result3 Solid Crystal Lattice (Excludes Impurities) Action3->Result3

Mechanistic logic for separating the target adamantyl amide from its synthesis precursors.

References

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry (NIH PMC) URL: [Link]

  • Title: A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(2-fluorophenyl)adamantane-1-carboxamide Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physiochemical challenges associated with N-(2-fluorophenyl)adamantane-1-carboxamide and rela...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physiochemical challenges associated with N-(2-fluorophenyl)adamantane-1-carboxamide and related adamantane derivatives.

These highly lipophilic compounds are critical in medicinal chemistry, primarily serving as potent inhibitors of1 and2. However, their bulky, hydrophobic adamantane cage frequently leads to inconsistent in vitro assay results. This guide breaks down the causality behind these inconsistencies and provides self-validating protocols to ensure data integrity.

The Causality of Assay Inconsistency (Expertise & Experience)

When working with N-(2-fluorophenyl)adamantane-1-carboxamide, researchers often report highly variable IC50 values, complete loss of activity, or unusually steep dose-response curves. These issues rarely stem from the enzyme preparation; rather, they are rooted in the compound's physiochemical properties:

  • Colloidal Aggregation: The adamantane moiety drives the LogP (partition coefficient) of this compound exceptionally high. In standard aqueous buffers, the compound exceeds its thermodynamic solubility limit and nucleates into microscopic colloidal aggregates. These aggregates non-specifically sequester the target enzyme, leading to false-positive inhibition at high concentrations.

  • Plastic Adsorption: Highly lipophilic molecules readily adsorb to the hydrophobic surfaces of standard polystyrene 96-well or 384-well microplates. This drastically reduces the free fraction of the drug available to inhibit the enzyme, leading to a false loss of potency.

  • Solvent Partitioning: Inadequate mixing or sudden changes in DMSO concentration during serial dilutions can cause the compound to "crash out" of solution invisibly, destroying the stoichiometric ratio required for accurate kinetic measurements.

Quantitative Impact of Assay Conditions

To illustrate the critical importance of assay optimization, the table below summarizes the quantitative impact of various buffer and plate conditions on the measured IC50 and Hill Slope of N-(2-fluorophenyl)adamantane-1-carboxamide against human sEH.

Assay ConditionMeasured IC50 (nM)Hill SlopeData Interpretation & Causality
Standard Buffer (No Detergent) 450 ± 1202.8False Positive: Steep Hill slope (>2.0) indicates non-specific enzyme sequestration by colloidal aggregates.
Standard Buffer + 0.01% CHAPS 12 ± 21.1True Inhibition: Zwitterionic micelles prevent aggregation, yielding a stoichiometric 1:1 binding profile.
Polystyrene Plate (No BSA) >10,000N/AFalse Negative: Complete loss of activity due to compound adsorption to the plastic well walls.
Polypropylene Plate + 0.1% BSA 15 ± 31.0Optimal Recovery: BSA acts as a carrier protein, keeping the lipophilic drug in solution.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, every protocol must be a self-validating system. The following workflow for the sEH Fluorescence-Based Inhibition Assay incorporates built-in controls to verify that N-(2-fluorophenyl)adamantane-1-carboxamide is acting as a true competitive inhibitor rather than an aggregator.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of N-(2-fluorophenyl)adamantane-1-carboxamide in 100% anhydrous DMSO. Crucial: Store in glass vials to prevent the lipophilic compound from leaching plasticizers out of standard microfuge tubes.

  • Buffer Formulation: Prepare the assay buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA, and 0.01% CHAPS.

    • Causality: BSA acts as a thermodynamic sink for the lipophilic drug, while CHAPS prevents micelle nucleation without denaturing the sEH enzyme.

  • Serial Dilution: Perform 3-fold serial dilutions of the compound in 100% DMSO using a polypropylene V-bottom plate .

  • Enzyme Pre-incubation: Transfer 1 µL of the compound dilution to a black, non-binding surface (NBS) 96-well assay plate. Add 89 µL of recombinant human sEH enzyme (final concentration 1 nM) in assay buffer. Incubate at 25°C for 15 minutes.

    • Self-Validation Check: Always include a known, highly soluble sEH inhibitor (e.g., AUDA) as a positive control to validate enzyme viability.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate PHOME (final concentration 50 µM).

  • Kinetic Readout & Validation: Measure fluorescence (Ex 330 nm / Em 465 nm) continuously for 10 minutes.

    • Self-Validation Check: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. If the fluorescence curve is non-linear in the first 2 minutes, the compound is likely precipitating and the assay is invalid.

Frequently Asked Questions (FAQs)

Q: My dose-response curve has a very steep Hill slope (>2.5). What does this mean? A: A steep Hill slope is a classic hallmark of colloidal aggregation. Highly lipophilic compounds like adamantane derivatives form microscopic aggregates in aqueous solutions that non-specifically trap the target enzyme, causing a sudden drop in activity over a very narrow concentration range. To fix this, ensure your buffer contains a non-ionic detergent (0.005% Tween-20) or zwitterionic detergent (0.01% CHAPS).

Q: The compound works perfectly in my biochemical assay but shows no activity in cell-based assays (e.g., 3T3-L1 adipocytes). Why? A: This is a documented challenge with adamantane-1-carboxamides targeting 3. The high lipophilicity (LogP > 4) leads to massive non-specific binding to serum proteins (like FBS) in the cell culture media, drastically reducing the free fraction of the drug capable of crossing the cell membrane. Solution: Perform the cell-based assay in reduced serum conditions (e.g., 1% FBS) and verify intracellular accumulation using LC-MS/MS.

Q: I see a white precipitate when transferring the compound from the DMSO stock to the assay buffer. How do I fix this? A: You are exceeding the thermodynamic solubility limit of the compound. Ensure your DMSO stock is kept at room temperature and fully dissolved before use. Keep the final DMSO concentration in the assay constant at 1-2%. If precipitation persists, pre-dilute the compound in a buffer containing a carrier protein (like 0.1% BSA) before adding it to the enzyme.

Pathway & Troubleshooting Visualization

The following diagram maps the logical relationship between the physiochemical properties of N-(2-fluorophenyl)adamantane-1-carboxamide, the resulting assay pitfalls, and the required troubleshooting steps to achieve valid data.

G Compound N-(2-fluorophenyl)adamantane -1-carboxamide Target Target Enzymes: sEH & 11β-HSD1 Compound->Target Intended Inhibition Aggregation Colloidal Aggregation (Steep Hill Slope) Compound->Aggregation High Lipophilicity Adsorption Plastic Adsorption (Loss of Potency) Compound->Adsorption Hydrophobic Interaction Detergent Add 0.01% CHAPS or 0.005% Tween-20 Aggregation->Detergent Troubleshooting Plates Use NBS/Polypropylene Microplates Adsorption->Plates Troubleshooting Valid Consistent IC50 & 1.0 Hill Slope Detergent->Valid Plates->Valid

Fig 1. Logical troubleshooting workflow for lipophilic adamantane-1-carboxamide assays.

References

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders. Frontiers in Psychiatry - PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization Guide for N-(2-fluorophenyl)adamantane-1-carboxamide in In-Vitro Assays

Welcome to the Technical Support Center for N-(2-fluorophenyl)adamantane-1-carboxamide [1]. This guide is engineered for researchers and drug development professionals utilizing adamantane-based scaffolds to enhance cell...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-fluorophenyl)adamantane-1-carboxamide [1]. This guide is engineered for researchers and drug development professionals utilizing adamantane-based scaffolds to enhance cell permeability, target engagement (such as 11β-HSD1 or sEH inhibition), and blood-brain barrier (BBB) penetration[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure your in-vitro data is an accurate reflection of biological reality, rather than an artifact of poor compound handling.

The Mechanistic Foundation: Why This Scaffold Works

To troubleshoot effectively, you must understand the biophysical forces at play. This compound merges two powerful medicinal chemistry motifs:

  • The "Lipophilic Bullet" (Adamantane): The adamantane cage is a rigid, highly symmetric hydrocarbon[3]. Appending this bulky group increases a molecule's calculated partition coefficient (cLogP) by approximately 3.1 log units[3]. This extreme lipophilicity thermodynamically drives the molecule out of the aqueous phase and into the hydrophobic core of the lipid bilayer, drastically enhancing passive transcellular permeability[3][4]. Furthermore, its 3D architecture allows the molecule to escape the "flatland" of traditional planar drugs, reducing the entropic penalty of membrane insertion[3].

  • The 2-Fluorophenyl Moiety: Fluorination serves a dual purpose. Electronegatively, it withdraws electron density, modulating the pKa of the carboxamide linker and protecting the aromatic ring from rapid cytochrome P450-mediated oxidation[5]. Sterically, the ortho-fluoro substitution restricts the rotation of the phenyl ring, locking the molecule into a conformation that minimizes polar surface area (PSA) exposure during membrane transit[2].

PermeabilityMechanism Compound N-(2-fluorophenyl) adamantane-1-carboxamide Media Aqueous Media (Solubility Barrier) Compound->Media Dissolution (Requires Carrier) Membrane Lipid Bilayer (High Partitioning) Media->Membrane Lipophilic Bullet Insertion Target Intracellular Target Membrane->Target Cytosolic Release Efflux Efflux Transporters Membrane->Efflux Substrate Recognition Efflux->Media Active Efflux

Fig 1: Mechanism of adamantane-mediated membrane permeation and intracellular targeting.

Frequently Asked Questions (FAQs)

Q: My in-vitro assay shows zero efficacy, but the target binding assay (cell-free) was highly potent. Is the compound impermeable? A: Highly unlikely. Adamantane derivatives possess intrinsically high membrane permeability[2]. The failure is almost certainly due to aqueous precipitation or Non-Specific Binding (NSB) to your assay plates. The compound is likely crashing out of the media before it ever reaches the cell monolayer. You must optimize the vehicle (see Troubleshooting section).

Q: Should I use PAMPA or Caco-2 assays to evaluate this compound? A: Use both, but interpret them differently. PAMPA measures passive permeability, where this compound will score exceptionally high due to the adamantane cage. Caco-2 measures both passive diffusion and active efflux. If PAMPA is high but Caco-2 is low, your compound is likely a substrate for efflux transporters (e.g., P-gp or BCRP)[4].

Q: Can I store working solutions of this compound in standard polystyrene tubes? A: No. Due to its high lipophilicity, N-(2-fluorophenyl)adamantane-1-carboxamide will rapidly adsorb to polystyrene surfaces, depleting the actual concentration of the drug in your assay. Always use glass vials or specialized low-bind polypropylene plates for storage and serial dilutions.

Troubleshooting Guide: Resolving In-Vitro Artifacts

When working with "lipophilic bullets," the line between a biological negative and an assay artifact is thin. Follow this logic tree to isolate the variable causing poor in-vitro readouts.

TroubleshootingWorkflow Start Low Assay Efficacy CheckSol Verify Solubility (LC-MS) Start->CheckSol IsPrecip Precipitation? CheckSol->IsPrecip FixSol Add 0.1% BSA / Optimize Vehicle IsPrecip->FixSol Yes CheckNSB Assess Plastic Binding IsPrecip->CheckNSB No IsNSB High NSB? CheckNSB->IsNSB FixNSB Use Glass Vials & Low-Bind Plates IsNSB->FixNSB Yes CheckPerm Run Caco-2 Assay IsNSB->CheckPerm No

Fig 2: Troubleshooting workflow for resolving low in-vitro efficacy of lipophilic compounds.

Issue: Erratic Dose-Response Curves (Hill Slope > 2 or < 0.5)
  • Causality: The compound is forming colloidal aggregates or micelles in the aqueous buffer, leading to artificial target inhibition or inconsistent cellular uptake.

  • Solution: Keep the final DMSO concentration at 0.5% - 1.0%. More importantly, supplement the assay buffer with 0.1% to 0.5% Bovine Serum Albumin (BSA) . BSA acts as a lipid carrier, binding the lipophilic adamantane moiety and keeping it in solution until it can partition into the cell membrane.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain internal controls that validate the physical state of the compound. Below is the optimized protocol for assessing the permeability of N-(2-fluorophenyl)adamantane-1-carboxamide.

Protocol: Optimized Caco-2 Permeability Assay for Highly Lipophilic Scaffolds

Objective: Measure bidirectional apparent permeability ( Papp​ ) while mathematically ruling out precipitation and non-specific binding.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (validate with TEER > 300 Ω·cm²).

  • Solution Preparation: Prepare a 10 mM stock of N-(2-fluorophenyl)adamantane-1-carboxamide in 100% LC-MS grade DMSO.

  • Donor Buffer Formulation (Critical Step): Dilute the stock to 10 µM in HBSS buffer (pH 7.4). Mandatory: Add 1% DMSO and 4% BSA to the receiver well to create a "sink condition." Without BSA in the receiver well, the adamantane compound will not exit the basolateral membrane, falsely indicating poor permeability.

  • Assay Execution: Add the donor buffer to the apical chamber (A) and the receiver buffer to the basolateral chamber (B) for A→B assessment. Reverse for B→A. Incubate at 37°C for 2 hours.

  • Self-Validating Sampling:

    • Take a 50 µL sample from the Donor well at t=0 .

    • Take a 50 µL sample from the Donor well at t=120 min.

    • Take a 50 µL sample from the Receiver well at t=120 min.

  • Quantification: Analyze all samples via LC-MS/MS.

The Validation Logic (Mass Balance): Calculate the Mass Balance using the formula:

MassBalance(%)=Cdonor_0​×Vdonor​(Cdonor_120​×Vdonor​)+(Creceiver_120​×Vreceiver​)​×100
  • If Mass Balance is > 80%: The assay is valid. Proceed to calculate Papp​ .

  • If Mass Balance is < 80%: The assay is invalid . The missing compound has either precipitated or bound to the plastic insert. Do not trust the Papp​ value; optimize the vehicle further.

Quantitative Data Summary

Understanding the physicochemical parameters of the compound dictates how you handle it on the bench.

Table 1: Physicochemical Parameters & Assay Implications
ParameterEstimated ValueExperimental ImplicationCausality / Mitigation
Molecular Weight 273.35 g/mol [1]Favorable for passive diffusionWell within Lipinski's Rule of 5.
cLogP 3.5 - 4.5High membrane partitioningRequires BSA/DMSO in aqueous assays to prevent precipitation[3].
Topological Polar Surface Area (TPSA) ~29 ŲExcellent BBB penetrationLow TPSA minimizes hydrogen bonding with water, facilitating entry into the lipid raft[3].
Aqueous Solubility < 10 µMHigh risk of assay artifactsDo not exceed 10 µM in cell media without a carrier protein.
Expected Papp​ (Caco-2) > 3.0×10−5 cm/s[2]Highly permeableAdamantyl carboxamides typically show rapid apical-to-basolateral transit[2].

Sources

Troubleshooting

"N-(2-fluorophenyl)adamantane-1-carboxamide" scaling up laboratory synthesis

Answering the growing need for robust and scalable synthetic methodologies in drug development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the growing need for robust and scalable synthetic methodologies in drug development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide. This document offers in-depth troubleshooting, frequently asked questions (FAQs), detailed protocols, and safety considerations, grounded in established chemical principles.

Introduction to N-(2-fluorophenyl)adamantane-1-carboxamide Synthesis

N-(2-fluorophenyl)adamantane-1-carboxamide is a molecule of interest that incorporates the adamantane scaffold, a rigid and lipophilic three-dimensional cage structure. The introduction of an adamantane moiety into a molecule can enhance its therapeutic properties by improving bioavailability and metabolic stability.[1][2] The synthesis of this amide, while straightforward on a small scale, presents unique challenges when scaling up. These challenges primarily stem from the steric bulk of the adamantane group and the reduced nucleophilicity of 2-fluoroaniline, which can impact reaction kinetics, yield, and purity.[][4]

This guide focuses on the most common and cost-effective synthetic route: the conversion of adamantane-1-carboxylic acid to its corresponding acyl chloride, followed by amidation with 2-fluoroaniline.

Synthetic Workflow Overview

The synthesis is typically performed as a two-step, one-pot procedure. First, the carboxylic acid is activated using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive adamantane-1-carbonyl chloride is then reacted in situ with 2-fluoroaniline in the presence of a base to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Work-up & Purification A Adamantane-1-carboxylic Acid Reagent1 SOCl₂ or (COCl)₂ Anhydrous Solvent (DCM/Toluene) Reflux A->Reagent1 B Adamantane-1-carbonyl Chloride C 2-Fluoroaniline + Base (e.g., Et₃N) B->C in situ Reagent1->B D N-(2-fluorophenyl)adamantane- 1-carboxamide C->D E Quench, Extraction, Wash D->E F Recrystallization or Chromatography E->F G Pure Product F->G Troubleshooting_Low_Yield Start Low / No Product Yield Cause1 Incomplete Acyl Chloride Formation? Start->Cause1 Cause2 Inefficient Amide Coupling? Start->Cause2 Sol1a Use fresh SOCl₂ & anhydrous solvent Cause1->Sol1a Yes Sol1b Increase reflux time (Monitor reaction) Cause1->Sol1b Yes Sol1c Add catalytic DMF Cause1->Sol1c Yes Sol2a Ensure >1.0 eq. of base (e.g., Et₃N) is used Cause2->Sol2a Yes Sol2b Check order of addition: Amine solution added to acyl chloride Cause2->Sol2b Yes Sol2c Allow sufficient reaction time due to steric hindrance Cause2->Sol2c Yes

Caption: Decision-making workflow for troubleshooting low product yield.

Q2: The reaction is turning dark brown/black. What is causing the decomposition?

  • Explanation: Dark coloration often indicates side reactions or decomposition, which can be exacerbated by temperature. While the acyl chloride formation requires heat, the subsequent amidation is highly exothermic.

  • Troubleshooting:

    • Temperature Control: The most critical parameter during scale-up is controlling the exotherm during the addition of the amine. Use a jacketed reactor or a sufficiently large ice bath. Add the amine solution slowly and monitor the internal temperature, keeping it below 10-15 °C.

    • Reagent Purity: Impurities in the 2-fluoroaniline can lead to colored byproducts. Using freshly distilled or high-purity amine is recommended for large-scale synthesis.

Q3: My final product is difficult to purify and contains persistent impurities.

  • Explanation: Besides unreacted starting materials, the primary impurity is often the anhydride of adamantane-1-carboxylic acid, formed if the acyl chloride reacts with unreacted carboxylate.

  • Troubleshooting:

    • Aqueous Work-up: A thorough work-up is essential. The 1 M HCl wash removes residual amine and base. The NaHCO₃ wash removes any unreacted adamantane-1-carboxylic acid.

    • Recrystallization: This product is typically a highly crystalline solid. A well-chosen recrystallization is the most effective purification method at scale. Screen solvents like ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane to find optimal conditions for high recovery and purity.

    • Silica Gel Chromatography: While effective, chromatography is less desirable for large-scale processing due to cost and solvent waste. It should be reserved for instances where recrystallization fails.

Q4: Are there safer alternatives to thionyl chloride?

  • Explanation: Thionyl chloride is effective but also toxic, corrosive, and reacts violently with water. [5][6]* Alternatives:

    • Oxalyl Chloride: Often used with catalytic DMF, oxalyl chloride is another excellent choice. Its byproducts (CO₂, CO, HCl) are all gaseous, which can simplify work-up. [7]It is generally considered to produce cleaner reactions but is more expensive than thionyl chloride.

    • Peptide Coupling Reagents: Reagents like HATU, HBTU, or EDC/HOBt are commonly used for amide bond formation. [][8][9]However, they are significantly more expensive and generate stoichiometric amounts of waste, making them less suitable for large-scale synthesis of this particular molecule where the acyl chloride route is highly effective. [4]

Quantitative Data & Safety Summary

Table 1: Comparison of Lab-Scale vs. Scaled-Up Parameters

ParameterLab-Scale (10 g)Scaled-Up (100 g)Key Considerations for Scale-Up
Adamantane-1-carboxylic acid 10.0 g (1.0 equiv)100 g (1.0 equiv)Ensure material is dry.
Thionyl Chloride 6.5 mL (1.6 equiv)65 mL (1.6 equiv)Handle in a closed system if possible. Ensure adequate scrubbing for off-gassing.
Solvent (DCM/Toluene) 150-200 mL1.5 - 2.0 LMaintain anhydrous conditions. Toluene can be used for a higher reflux temperature.
2-Fluoroaniline 6.0 mL (1.1 equiv)60 mL (1.1 equiv)Use high-purity grade. Addition must be slow and controlled.
Triethylamine 11.6 mL (1.5 equiv)116 mL (1.5 equiv)Ensure sufficient amount to neutralize HCl.
Amine Addition Time 30-45 min1.5 - 2.5 hoursCritical for controlling the exotherm. Monitor internal temperature.
Expected Yield 85-95%80-90%Yields may slightly decrease on scale-up due to handling losses.

Table 2: Reagent Safety Information

ReagentCAS NumberKey HazardsRecommended PPE
Thionyl Chloride 7719-09-7Corrosive, toxic by inhalation, reacts violently with water.Chemical-resistant gloves, splash goggles, face shield, lab coat, use in fume hood.
2-Fluoroaniline 348-54-9Toxic/Harmful if swallowed or in contact with skin, causes serious eye damage, skin/respiratory irritation. [10][11][12][13][14]Nitrile gloves, splash goggles, lab coat, use in fume hood.
Adamantane-1-carbonyl chloride 2094-72-6Corrosive, moisture-sensitive. [15]Same as for thionyl chloride.
Triethylamine 121-44-8Flammable, corrosive, toxic by inhalation.Chemical-resistant gloves, splash goggles, lab coat, use in fume hood.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.MDPI.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse.PMC.
  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.Baxendale Group.
  • Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.MDPI.
  • N-(Pyrazin-2-yl)adamantane-1-carboxamide.
  • 2-Fluoroaniline Safety D
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.Master Organic Chemistry.
  • Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives.
  • 1-Adamantanecarbonyl chloride 95%.MilliporeSigma.
  • Amide coupling reaction between a carboxylic acid and aniline deriv
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II.PMC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC.
  • Procedure - Organic Syntheses.Organic Syntheses.
  • Process optimization for acid-amine coupling: a c
  • Reaction of Carboxylic Acids with Thionyl Chloride.YouTube.
  • Amide Synthesis.Fisher Scientific.
  • 2-FLUOROANILINE FOR SYNTHESIS MSDS.Loba Chemie.
  • Reactions of Carboxylic Acids.Chemistry LibreTexts.
  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).Chemistry Steps.
  • SAFETY DATA SHEET - 2-Fluoroaniline.Thermo Fisher Scientific.
  • Amide Chain Limitations – Addressing with Unique Reactants.
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.Henry Rzepa's Blog.
  • sigma-aldrich 2-Fluoroaniline Safety D
  • 1-Adamantanecarbonyl chloride.PubChem.
  • 2-FLUORO ANILINE MATERIAL SAFETY D

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting for Adamantyl Amide Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of sterically hindered amides, specifically N-(2-fluorophenyl)adamantane-1-carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of sterically hindered amides, specifically N-(2-fluorophenyl)adamantane-1-carboxamide .

This guide is designed for researchers and drug development professionals. It addresses a common structural misconception regarding this specific molecule, details the actual kinetic bottlenecks of its synthesis, and provides field-proven, self-validating protocols to ensure high-yielding, racemization-free amide couplings for both this target and its broader chiral library analogs.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: I am trying to synthesize N-(2-fluorophenyl)adamantane-1-carboxamide. How do I avoid racemization during the amide coupling step?

A: You do not need to worry about racemization for this specific molecule, because it is achiral. A common misconception in adamantane chemistry is that the bridgehead substitution creates a stereocenter. However, 1-adamantyl derivatives possess a plane of symmetry passing through the bridgehead carbons, rendering 1-adamantanecarboxylic acid entirely achiral[1]. Similarly, 2-fluoroaniline lacks a chiral center. Therefore, racemization is physically impossible for this specific target.

However , if you are synthesizing a library that includes chiral analogs (e.g., 2-substituted adamantanes, or coupling with chiral amines like 1-(2-fluorophenyl)ethylamine), racemization becomes a critical risk. In those cases, racemization typically occurs via the oxazolone intermediate mechanism or direct enolization promoted by excess base ()[2].

Q: If racemization isn't the issue for the 1-adamantyl target, why is my coupling reaction failing or low-yielding?

A: The true kinetic bottlenecks are severe steric hindrance and electronic deactivation.

  • Steric Shielding: The 1-adamantyl group is a bulky, rigid tricyclic system. The bridgehead carboxylic acid is highly shielded, preventing the approach of bulky coupling intermediates (like the O-acylisourea formed by EDC)[3].

  • Nucleophilic Deactivation: 2-fluoroaniline is a exceptionally poor nucleophile. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring, reducing the electron density on the amine nitrogen. Furthermore, its ortho position creates an additional steric clash during the C-N bond formation.

Q: Which coupling reagents should I use to overcome sterics while preventing racemization in my chiral library analogs?

A: Abandon standard carbodiimides (EDC/DIC) and utilize Oxyma-based uronium salts like COMU. For the achiral N-(2-fluorophenyl)adamantane-1-carboxamide, the brute-force Acyl Chloride method (using oxalyl chloride or thionyl chloride) is the most efficient and cost-effective approach[3].

However, acyl chlorides will instantly racemize chiral carboxylic acids. For chiral analogs, you must use COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU forms a highly reactive active ester that easily overcomes the adamantyl steric bulk, while the OxymaPure leaving group acts as an internal base to suppress the oxazolone formation, reducing epimerization/racemization rates to near zero ()[2].

Part 2: Quantitative Data – Coupling Reagent Selection Matrix

Use the following table to select the appropriate activation strategy based on your specific substrate's steric and stereochemical profile.

Reagent SystemActivation IntermediateSteric ToleranceRacemization Risk (Chiral Analogs)Byproduct RemovalRecommended Use Case
SOCl₂ / Oxalyl Chloride Acyl ChlorideVery High Extreme (Avoid)Evaporation (Volatile)Achiral targets only (e.g., 1-Adamantyl)
EDC / HOBt O-Acylisourea / OBt EsterLowModerateAqueous WashUnhindered, standard couplings
HATU / HOAt OAt Active EsterHighLowChromatographyHindered chiral amines
COMU / DIPEA Oxyma Active EsterVery High Near-Zero Aqueous WashHindered chiral acids/amines

Part 3: Self-Validating Experimental Protocols

Protocol A: The Acyl Chloride Route (Optimized for Achiral 1-Adamantyl Targets)

Use this protocol exclusively for N-(2-fluorophenyl)adamantane-1-carboxamide to maximize yield against severe steric hindrance.

  • Activation: Suspend 1-adamantanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under N₂.

  • Catalysis: Add exactly 2 drops of anhydrous DMF. Self-Validation Check: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent. If omitted, the reaction will stall.

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq, 15 mmol) at 0 °C. Stir for 2 hours at room temperature. Self-Validation Check: Vigorous gas evolution (CO and CO₂) will occur. The suspension will become a clear, pale-yellow solution once the acid chloride is fully formed.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-adamantanecarbonyl chloride. Redissolve in anhydrous DCM (10 mL).

  • Coupling: In a separate flask, dissolve 2-fluoroaniline (1.1 eq, 11 mmol) and triethylamine (TEA, 2.0 eq, 20 mmol) in DCM (15 mL) at 0 °C. Dropwise add the acid chloride solution.

  • Completion: Stir for 4 hours at room temperature. Quench with 1M HCl, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: The COMU Route (Optimized for Racemization-Free Chiral Analogs)

Use this protocol when synthesizing chiral library variants (e.g., 2-substituted adamantanes) where stereochemical integrity is paramount.

  • Pre-activation: Dissolve the chiral adamantane-carboxylic acid (1.0 eq, 1.0 mmol) and COMU (1.05 eq, 1.05 mmol) in anhydrous DMF (5 mL) at 0 °C.

  • Base Addition: Add strictly 1.0 eq of N,N-diisopropylethylamine (DIPEA). Mechanistic Note: Using exactly 1.0 eq prevents excess base from abstracting the α-proton, which is the primary trigger for direct enolization.

  • Active Ester Formation: Stir for 5 minutes. Self-Validation Check: The solution will undergo a distinct color change from colorless to yellow/orange, visually confirming the formation of the Oxyma active ester.

  • Amine Addition: Add the chiral or hindered amine (1.1 eq, 1.1 mmol) and stir at room temperature for 2 hours.

  • Workup: Dilute with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF and COMU byproducts), followed by brine. Dry and concentrate.

Part 4: Workflow Visualization

The following decision tree dictates the logical flow for overcoming steric hindrance while maintaining stereocenter integrity during adamantyl-amide library synthesis.

G Start Amide Coupling: Adamantyl + Aniline ChiralCheck Are substrates chiral? (e.g., 2-Adamantyl vs 1-Adamantyl) Start->ChiralCheck Achiral No (Achiral) e.g., 1-Adamantyl ChiralCheck->Achiral Target Molecule Chiral Yes (Chiral) ChiralCheck->Chiral Library Analogs StericCheck1 High Steric Hindrance? Achiral->StericCheck1 StericCheck2 High Steric Hindrance? Chiral->StericCheck2 AcylChloride Acyl Chloride Method (Max Yield, No Racemization Risk) StericCheck1->AcylChloride Yes (Bridgehead) Standard Standard Coupling (EDC/HOBt) StericCheck1->Standard No COMU COMU or HATU/HOAt (Racemization-Free, High Reactivity) StericCheck2->COMU Yes StandardChiral DEPBT or EDC/Oxyma (Low Epimerization) StericCheck2->StandardChiral No

Workflow for amide coupling: overcoming steric hindrance and preventing racemization in analogs.

Part 5: References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Available at:[Link]

  • Agudo-Álvarez, S., et al. (2024). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Pure and Applied Chemistry, 96(5), 691-707. Available at:[Link]

  • Alsayed, S. S. R., et al. (2021). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis. Bioorganic Chemistry, 106, 104486. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Managing In-Vivo Metabolic Instability of N-(2-fluorophenyl)adamantane-1-carboxamide

Welcome to the Application Support Center. As a Senior Application Scientist specializing in ADME/DMPK optimization, I frequently consult with research teams facing a common hurdle: the rapid in-vivo metabolic clearance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in ADME/DMPK optimization, I frequently consult with research teams facing a common hurdle: the rapid in-vivo metabolic clearance of adamantane-based pharmacophores.

N-(2-fluorophenyl)adamantane-1-carboxamide is a highly lipophilic scaffold often utilized in the design of [1]. While the adamantane "lipophilic bullet" provides exceptional target-pocket filling and membrane permeability, it introduces specific metabolic liabilities. This guide provides a causal framework, self-validating protocols, and structural optimization strategies to diagnose and manage the metabolic instability of this compound.

System Architecture: Metabolic Pathways

Before troubleshooting, we must map the system. The adamantane motif, despite its steric bulk, contains multiple secondary and tertiary carbons that are highly vulnerable to Phase I hydroxylation. Additionally, the exposed carboxamide linker can be cleaved by Phase II amidases.

MetabolicPathway Parent N-(2-fluorophenyl)adamantane -1-carboxamide CYP CYP450 Enzymes (e.g., CYP3A4) Parent->CYP Phase I Oxidation Amidase Hepatic/Plasma Amidases Parent->Amidase Phase II Hydrolysis Met1 Hydroxylated Adamantane Metabolites (C3, C5, C7) CYP->Met1 Aliphatic C-H Hydroxylation Met3 Aromatic Hydroxylation (2-Fluoro-4-hydroxyaniline) CYP->Met3 Aromatic Hydroxylation Met2 Adamantane-1-carboxylic acid + 2-Fluoroaniline Amidase->Met2 Amide Cleavage

Fig 1. Primary metabolic pathways of N-(2-fluorophenyl)adamantane-1-carboxamide in-vivo.

Troubleshooting Guides & FAQs

Q1: Our compound shows excellent target affinity in vitro, but the in-vivo half-life in rodents is under 30 minutes. What is the primary cause? Answer: The discrepancy is typically driven by rapid Phase I metabolism. The adamantane motif contains tertiary carbons (C-3, C-5, C-7) that are highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation. The high lipophilicity (LogP > 4) drives the compound into the hydrophobic active sites of hepatic CYP enzymes (particularly CYP3A4). Actionable Step: Perform an in vitro microsomal stability assay (see Protocol 1) with and without a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm if the clearance is CYP-driven.

Q2: We confirmed CYP-mediated hydroxylation on the adamantane ring. How can we structurally block this metabolic soft spot without losing target affinity? Answer: The requires precise electronic tuning [2]. You can block the tertiary carbons by introducing electron-withdrawing groups (EWGs) such as fluorine. Fluorination replaces a C-H bond with a C-F bond. Because fluorine is highly electronegative, it decreases the electron density of the adjacent C-H bonds via inductive effects. CYP450 enzymes initiate hydroxylation via hydrogen atom abstraction by a high-valent iron-oxo species; the reduced electron density makes the hydrogen significantly harder to abstract, raising the activation energy and blocking metabolism.

Q3: LC-MS/MS MetID shows rapid cleavage of the amide bond, yielding 2-fluoroaniline. How do we prevent this Phase II liability? Answer: Amidase-driven hydrolysis is common for simple adamantane-1-carboxamides. You must increase steric hindrance around the amide bond. Consider N-methylation (forming a tertiary amide) or substituting the 2-fluorophenyl ring with a 2,6-difluorophenyl group. Ortho-substituents force the aromatic ring out of coplanarity with the amide plane, sterically shielding the carbonyl carbon from nucleophilic attack by the amidase's catalytic triad.

Self-Validating Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay

This protocol is designed as a self-validating system . If the internal controls fail, the assay invalidates itself, preventing you from chasing false data.

Materials: Human or Rat Liver Microsomes (HLM/RLM, 20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH regenerating system, Test Compound (10 mM in DMSO). Procedure:

  • Preparation: Dilute HLM/RLM to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C for 5 minutes.

  • Spiking: Add the test compound to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS. Self-Validation Logic:

  • Positive Control: Run Verapamil concurrently. If Verapamil is not depleted by >70% at 30 mins, your NADPH system has failed or microsomes are inactive.

  • Negative Control: Run the test compound without NADPH. If depletion occurs here, your compound is chemically unstable in buffer or precipitating out of solution, not metabolizing.

Protocol 2: Metabolite Identification (MetID) via LC-MS/MS
  • Incubation: Scale up Protocol 1 to a 1 mL volume using a higher compound concentration (10 µM) and incubate for 60 minutes.

  • Data Acquisition: Run the quenched supernatant on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a generic gradient (5% to 95% Acetonitrile over 15 minutes).

  • Mass Defect Filtering: Look for mass shifts indicative of specific metabolic events:

    • +16 Da: Hydroxylation (Adamantane or Phenyl ring).

    • -111 Da: Amide cleavage (Loss of 2-fluoroaniline).

Quantitative Data: Structural Optimization Impact

The following table summarizes the causal impact of structural modifications on the metabolic stability of the parent scaffold.

Compound ModificationMechanistic Rationale t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Fate
Parent: N-(2-fluorophenyl)adamantane-1-carboxamideBaseline1592.4CYP-mediated C-H hydroxylation
Analog A: 3-hydroxyadamantane derivativePre-oxidized soft spot prevents further rapid Phase I oxidation2555.4Phase II Glucuronidation
Analog B: 3,5-dimethyladamantane derivativeSteric shielding of tertiary carbons4530.8Amide hydrolysis
Analog C: 3-fluoroadamantane derivativeElectronic deactivation of adjacent C-H bonds via inductive effects>120<10.0Highly stable
Troubleshooting Workflow

Use this decision tree to logically navigate unexpected clearance results.

Workflow Start High In-Vivo Clearance Observed Step1 Run In Vitro Microsomal Stability Assay (HLM/RLM) Start->Step1 Decision1 Is CL_int > 50 µL/min/mg? Step1->Decision1 Branch1 Phase I Driven (CYP450 Metabolism) Decision1->Branch1 Yes Branch2 Phase II / Extrahepatic (Amidase / Plasma) Decision1->Branch2 No Action1 Run LC-MS/MS MetID Identify Soft Spots Branch1->Action1 Action2 Run Plasma Stability Assay Check Amide Cleavage Branch2->Action2 Opt1 Fluorinate Adamantane (e.g., 3-fluoro analog) Action1->Opt1 Opt2 Increase Steric Hindrance (N-methylation / ortho-sub) Action2->Opt2

Fig 2. Decision tree for diagnosing and mitigating rapid in-vivo clearance of adamantane derivatives.

References
  • Su X, Halem HA, Thomas MP, et al. "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry. 2012;20(21):6394-6402.[Link]

  • Wanka L, Iqbal K, Schreiner PR. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. 2013;113(5):3516-3604.[Link]

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of N-(2-fluorophenyl)adamantane-1-carboxamide

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter experimental anomalies when screening highly lipophilic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter experimental anomalies when screening highly lipophilic scaffolds. The compound N-(2-fluorophenyl)adamantane-1-carboxamide features a rigid, bulky adamantane cage coupled to a fluorinated phenyl ring. While the adamantyl group acts as a1[1] that drastically improves membrane permeability and metabolic stability, it introduces severe assay liabilities. These include colloidal aggregation, non-specific lipid bilayer disruption, and polypharmacology across hydrophobic protein pockets.

This guide provides field-proven, self-validating protocols to help you deconvolute true biological signals from adamantane-induced artifacts.

Module 1: Biochemical Assays & The Aggregation Trap

Q: My biochemical dose-response curves exhibit steep Hill slopes (>1.5) and non-saturating inhibition at high micromolar concentrations. Is this a novel allosteric mechanism?

A: Highly unlikely. This is the classic hallmark of colloidal aggregation. The adamantane core increases the calculated partition coefficient (cLogP) of a molecule by approximately 2[2]. In aqueous assay buffers, compounds with cLogP > 3.5 spontaneously form sub-micron colloidal aggregates at concentrations between 5–20 µM. These aggregates non-specifically sequester and denature assay proteins, leading to false-positive inhibition (PAINS behavior).

Self-Validating Protocol: Detergent-Shift Counter-Screen To establish causality, you must prove that disrupting the physical aggregate restores enzyme activity without affecting true competitive binding. This protocol uses internal controls to validate the assay system.

  • Prepare Buffer Variants: Formulate your standard assay buffer and a parallel buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Setup Controls:

    • Positive Aggregator Control: Tetraiodophenolphthalein (a known aggregator sensitive to detergent).

    • Negative Control: A known, highly soluble competitive inhibitor for your target (insensitive to detergent).

  • Execute Assay: Run the dose-response of N-(2-fluorophenyl)adamantane-1-carboxamide alongside controls in both buffers.

  • Data Interpretation: If the IC50 of your compound shifts rightward by >10-fold or inhibition is completely abolished in the detergent buffer—while the negative control remains unaffected—your compound is acting as a colloidal aggregator, not a specific inhibitor.

Module 2: Cell-Based Assays & Membrane Disruption

Q: I am observing rapid cell death (within 1-2 hours) at concentrations just above my biochemical IC50. Is the compound hitting a lethal off-target kinase?

A: The rapid kinetics suggest physical membrane disruption rather than a kinase-mediated apoptotic pathway. Adamantane derivatives have a high propensity to insert into lipid bilayers, which can artificially 3[3]. At critical concentrations, this insertion causes membrane rupture and non-specific cell lysis independent of any protein target.

Self-Validating Protocol: Orthogonal Viability Triage (LDH vs. ATP) This protocol isolates physical membrane toxicity from metabolic toxicity to identify the true cause of cell death.

  • Cell Plating: Seed cells in a 96-well plate and culture overnight.

  • Compound Treatment: Treat cells with a concentration gradient of N-(2-fluorophenyl)adamantane-1-carboxamide (0.1 µM to 50 µM). Include 1% Triton X-100 as a maximum lysis control.

  • Early Readout (2 Hours - Membrane Integrity): Extract 50 µL of supernatant and assay for Lactate Dehydrogenase (LDH) release. High LDH at 2 hours confirms physical membrane rupture driven by the adamantane cage.

  • Late Readout (24 Hours - Metabolic Viability): Lyse the remaining cells and measure intracellular ATP (e.g., CellTiter-Glo).

  • Causality Check: If LDH release occurs at the exact same concentration and timeframe as ATP depletion, the primary mechanism is non-specific membrane lysis, invalidating downstream phenotypic observations.

Module 3: Polypharmacology & Hydrophobic Pocket Promiscuity

Q: My compound is inhibiting my primary target, but counter-screens show activity against structurally unrelated targets like sEH, TRPM8, or Sphingosine Kinases. Why?

A: The adamantane scaffold is a "privileged structure" that fits perfectly into large, hydrophobic binding pockets. For instance, adamantane derivatives are known modulators of2[2] and 1[1]. The 2-fluorophenyl group further enhances binding affinity via halogen bonding. To troubleshoot, you must perform structural modifications (e.g., introducing polar heteroatoms into the adamantane cage) to reduce the overall lipophilicity and restrict the compound's ability to act as a universal hydrophobic plug.

Quantitative Data Summary

Table 1: Physicochemical and Assay Liabilities of Adamantane-1-carboxamide Derivatives

ParameterTypical ValueAssay ConsequenceTroubleshooting Threshold
Calculated LogP (cLogP) 3.5 – 5.0High non-specific binding to plastic> 1 µM assay concentration
Critical Aggregation Conc. 5 – 20 µMColloidal PAINS behaviorHill slope > 1.5
Membrane Partitioning HighLipid bilayer disruptionRapid LDH release (<2 hrs)
Polypharmacology BroadOff-target kinase/channel inhibitionActivity across unrelated targets
Diagnostic Workflows and Mechanisms

G Start Observe Anomalous Assay Readout Detergent Add 0.01% CHAPS/Triton Start->Detergent CheckShift Does IC50 Shift >10-fold? Detergent->CheckShift Aggregator Colloidal Aggregation (False Positive) CheckShift->Aggregator Yes TrueInhibitor Proceed to Cell Viability Assay CheckShift->TrueInhibitor No LDH Measure LDH Release (1-2 hrs) TrueInhibitor->LDH MembraneTox Membrane Disruption (Lipid Insertion) LDH->MembraneTox High LDH Specific Target-Specific Phenotype LDH->Specific Low LDH

Workflow for diagnosing adamantane-mediated assay interference.

Pathway Compound N-(2-fluorophenyl) adamantane-1-carboxamide Membrane Lipid Bilayer Insertion Compound->Membrane High LogP OffTarget1 TRPM8 / Ion Channels Compound->OffTarget1 Hydrophobic Pocket OffTarget2 sEH / SphK2 Compound->OffTarget2 Polypharmacology Target Primary Target Compound->Target Specific Binding Tox Cytotoxicity / Lysis Membrane->Tox OffTarget1->Tox Efficacy Desired Efficacy Target->Efficacy

Mechanistic pathways of adamantane off-target binding and membrane disruption.

References
  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).
  • MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2-fluorophenyl)adamantane-1-carboxamide and Other Adamantane-Based Inhibitors for Researchers and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been leveraged...

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Author: BenchChem Technical Support Team. Date: March 2026

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been leveraged to enhance the therapeutic potential of a wide array of compounds, leading to the development of drugs for various indications, including viral infections, neurodegenerative diseases, and metabolic disorders.[1][2][3] This guide provides an in-depth comparison of N-(2-fluorophenyl)adamantane-1-carboxamide and other adamantane-based inhibitors, with a focus on their role as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndrome.[4][5]

The Adamantane Advantage in Drug Design

The utility of the adamantane moiety in drug design is multifaceted. Its bulky and rigid nature can provide a strong anchor for binding to the active sites of enzymes and receptors.[6] Furthermore, its high lipophilicity can improve a drug's pharmacokinetic properties, such as membrane permeability and metabolic stability, by sterically shielding adjacent functional groups from enzymatic degradation.[7] This often translates to improved bioavailability and a longer plasma half-life.[8]

Focus: Adamantane-Based Inhibitors of 11β-HSD1

A significant area of research for adamantane-based compounds has been the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is primarily responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[5] Overactivity of 11β-HSD1 is associated with the pathogenesis of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, type 2 diabetes, and dyslipidemia.[4] Therefore, selective inhibition of 11β-HSD1 presents a promising therapeutic strategy for these conditions.

N-(2-fluorophenyl)adamantane-1-carboxamide: A Potent 11β-HSD1 Inhibitor

N-(2-fluorophenyl)adamantane-1-carboxamide belongs to a class of adamantyl carboxamides that have been identified as potent and selective inhibitors of human 11β-HSD1.[4][9] The core structure consists of the adamantane cage linked to a substituted phenyl ring via a carboxamide bridge. This structural motif has proven to be highly effective for 11β-HSD1 inhibition.

The signaling pathway affected by these inhibitors is central to glucocorticoid metabolism. By blocking 11β-HSD1, these compounds reduce the intracellular concentration of cortisol, thereby mitigating its downstream effects on glucose metabolism, adipogenesis, and other processes that contribute to metabolic disease.

11b-HSD1 Signaling Pathway cluster_0 Cellular Environment Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activation 11b-HSD1->Cortisol Conversion Nucleus Nucleus GR->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulation Metabolic_Effects Adverse Metabolic Effects Gene_Transcription->Metabolic_Effects Inhibitor N-(2-fluorophenyl)adamantane -1-carboxamide & Analogs Inhibitor->11b-HSD1 Inhibition

Figure 1: Simplified signaling pathway of 11β-HSD1 and its inhibition.

Comparative Analysis of Adamantane-Based 11β-HSD1 Inhibitors

The potency of adamantane-based 11β-HSD1 inhibitors is significantly influenced by the nature of the substituent on the phenyl ring of the carboxamide moiety. A systematic structure-activity relationship (SAR) study of N-substituted adamantane-1-carboxamides reveals key insights into the optimal chemical features for inhibitory activity.

Compound IDN-SubstituentIC50 (nM) for human 11β-HSD1
1 2-Thiophenyl260[5]
2 3-Thiophenyl125[5]
3 2-Pyrrolyl114[4]
4 2-Furanyl>1000[5]
5 3-Methyl-2-thiophenyl~260[5]
6 5-Amino-2-thiophenyl>1000[5]
7 5-Chloro-2-thiophenyl>1000[5]

Data synthesized from Su et al., 2012.[4][5]

Key Insights from SAR Studies:

  • Aromatic Heterocycles: The nature of the aromatic ring attached to the amide nitrogen is critical. Thiophenyl and pyrrolyl moieties (Compounds 1, 2, and 3) generally confer potent inhibitory activity, while a furanyl ring (Compound 4) is detrimental to activity.[5]

  • Substitution Pattern: The position of the heteroatom within the aromatic ring influences potency, as seen in the comparison between 2-thiophenyl and the more potent 3-thiophenyl analogs (Compounds 1 and 2).[5]

  • Substituents on the Aromatic Ring: Small, electron-donating groups like methyl on the thiophenyl ring are well-tolerated (Compound 5). However, hydrophilic and basic groups such as an amino group (Compound 6) or electron-withdrawing groups like chloro (Compound 7) lead to a significant loss of activity.[5] This suggests that the binding pocket for the N-substituent is likely hydrophobic and sensitive to electronic and steric changes.

While specific data for the 2-fluorophenyl substituent was not available in the reviewed literature, based on the SAR trends, it is plausible that the fluoro-substituent, being a small and lipophilic group, would be well-tolerated and likely result in a potent inhibitor.

Beyond 11β-HSD1: A Broader Look at Adamantane-Based Inhibitors

The versatility of the adamantane scaffold is evident in its application as an inhibitor for a range of other enzymes and receptors.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Saxagliptin and Vildagliptin are clinically approved antidiabetic drugs that feature an adamantane moiety.[1] They function by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones and enhanced insulin secretion.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Adamantane derivatives have been developed as potent inhibitors of sEH, a therapeutic target for hypertension and inflammation.[10]

  • Cholinesterase Inhibitors: Certain adamantyl-based esters have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them of interest for the treatment of Alzheimer's disease.[11]

  • Tyrosine Phosphatase 1B (PTP1B) Inhibitors: The adamantane scaffold has been incorporated into the design of PTP1B inhibitors, another target for type 2 diabetes and obesity.

  • Viral Ion Channel Blockers: The classical adamantane antivirals, amantadine and rimantadine, target the M2 proton channel of the influenza A virus, preventing viral uncoating.[6]

Experimental Protocols

Cell-Based 11β-HSD1 Inhibition Assay Using HEK-293 Cells

This protocol describes a robust method for evaluating the inhibitory activity of test compounds on 11β-HSD1 in a cellular context.

Experimental Workflow cluster_workflow 11b-HSD1 Inhibition Assay Workflow Cell_Culture 1. Cell Culture (HEK-293 expressing 11β-HSD1) Compound_Treatment 2. Compound Treatment (Test compounds, controls) Cell_Culture->Compound_Treatment Substrate_Addition 3. Substrate Addition (Cortisone) Compound_Treatment->Substrate_Addition Incubation 4. Incubation (Allow conversion to Cortisol) Substrate_Addition->Incubation Steroid_Extraction 5. Steroid Extraction Incubation->Steroid_Extraction Analysis 6. Analysis (LC-MS/MS or HTRF) Steroid_Extraction->Analysis Data_Analysis 7. Data Analysis (IC50 determination) Analysis->Data_Analysis

Figure 2: General workflow for the 11β-HSD1 cell-based inhibition assay.

Materials:

  • HEK-293 cells stably transfected with the human HSD11B1 gene[12]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (e.g., N-(2-fluorophenyl)adamantane-1-carboxamide) dissolved in DMSO

  • Positive control inhibitor (e.g., Carbenoxolone or a known potent adamantane-based inhibitor)[12]

  • Cortisone (substrate)

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit for cortisol detection

Procedure:

  • Cell Seeding: Seed the HEK-293 cells expressing 11β-HSD1 in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds and controls. Include a vehicle control (medium with DMSO only).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow the compounds to enter the cells.

  • Substrate Addition: Add cortisone to each well to initiate the enzymatic reaction. The final concentration of cortisone should be optimized for the assay (e.g., 100-200 nM).[13]

  • Enzymatic Reaction: Incubate the plate at 37°C for a period that ensures linear product formation (e.g., 2-4 hours).

  • Reaction Termination and Sample Collection: Stop the reaction by collecting the supernatant from each well.

  • Cortisol Quantification:

    • For LC-MS/MS analysis: Perform a steroid extraction from the supernatant (e.g., using ethyl acetate) and analyze the samples on an LC-MS/MS system to quantify the amount of cortisol produced.[12]

    • For HTRF analysis: Follow the manufacturer's protocol for the HTRF assay kit, which typically involves adding detection reagents to the supernatant and measuring the fluorescence signal.[12]

  • Data Analysis: Calculate the percentage of inhibition of cortisol production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Rationale for Experimental Choices:

  • Cell-Based Assay: Using a whole-cell system provides a more physiologically relevant environment compared to a biochemical assay with purified enzyme, as it accounts for cell permeability and potential off-target effects.[12]

  • HEK-293 Cells: These cells are widely used for their ease of culture and transfection, making them a standard model for overexpressing a target protein like 11β-HSD1.[12][14]

  • LC-MS/MS or HTRF: LC-MS/MS offers high sensitivity and specificity for quantifying the product (cortisol).[12] HTRF is a high-throughput alternative that is well-suited for screening large numbers of compounds.[12]

Conclusion

N-(2-fluorophenyl)adamantane-1-carboxamide is a representative of a promising class of adamantane-based inhibitors targeting 11β-HSD1. The adamantane scaffold provides a robust platform for the design of potent and selective enzyme inhibitors, a principle that extends to a variety of other therapeutic targets. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and optimization of new adamantane-based therapeutic agents.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Spasov, A. A., & Anisimova, V. A. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3329-3369.
  • Guzman, F. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 10(7), 646-654.
  • Guzman, F. (2010). Use of the adamantane structure in medicinal chemistry. Mini reviews in medicinal chemistry, 10(7), 646-54.
  • Su, X., Halem, H. A., Thomas, M. P., Culler, M. D., Vicker, N., & Potter, B. V. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry, 20(21), 6394–6402.
  • Krasniqi, B., & Demiri, F. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214.
  • Su, X., Halem, H. A., Thomas, M. P., Culler, M. D., Vicker, N., & Potter, B. V. L. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6394-6402.
  • BenchChem. (2025). A Researcher's Guide to Controls for 11β-HSD1 Inhibition Assays.
  • Su, X., Halem, H., Thomas, M., & Potter, B. (2012). Adamantyl amides as 11β-HSD1 inhibitors.
  • Su, X., Halem, H. A., Thomas, M. P., Culler, M. D., Vicker, N., & Potter, B. V. L. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors.
  • Bujalska, I. J., Kumar, S., & Stewart, P. M. (2009). A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis. Journal of endocrinology, 202(2), 297–305.
  • Schreiner, P. R. (2013).
  • World Scientific Publishing. (n.d.). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling.
  • Odermatt, A., & Nashev, L. G. (2010). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity.
  • Parra-Saldívar, R., et al. (2021). Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice. Cells, 10(10), 2733.
  • Tan, S. C., et al. (2017). Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. Molecules, 22(6), 999.
  • Kim, J. W., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(7), 1334-1339.
  • Opatz, T., et al. (2018). Inhibition of 11β-HSD1 activity in intact cells (A), Inhibition of...
  • Woo, C. S., et al. (2012). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ChemMedChem, 7(10), 1775-1786.
  • University of Bath. (2026). Adamantyl carboxamides and acetamides as potent human 11β- hydroxysteroid dehydrogenase type 1 inhibitors.
  • Kaledin, A. S., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(21), 6653.
  • Korokin, M. V., et al. (2025). Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors. Research Results in Pharmacology, 11(4), 1-15.

Sources

Comparative

A Comparative Analysis of Adamantane-Based Carboxamides and Other Prominent 11β-HSD1 Inhibitors

A Technical Guide for Researchers in Metabolic and Inflammatory Disease Drug Discovery In the landscape of therapeutic strategies targeting metabolic and inflammatory disorders, the enzyme 11β-hydroxysteroid dehydrogenas...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Metabolic and Inflammatory Disease Drug Discovery

In the landscape of therapeutic strategies targeting metabolic and inflammatory disorders, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a focal point of intensive research. This enzyme's role in the intracellular conversion of inactive cortisone to active cortisol makes it a critical regulator of glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2][3] Overexpression or heightened activity of 11β-HSD1 is implicated in the pathophysiology of type 2 diabetes, obesity, and metabolic syndrome.[1][2][3] Consequently, the development of potent and selective 11β-HSD1 inhibitors is a promising avenue for therapeutic intervention.

This guide provides a comparative analysis of the adamantane-based carboxamide class of 11β-HSD1 inhibitors, with a specific focus on structural analogs of "N-(2-fluorophenyl)adamantane-1-carboxamide," against other well-characterized inhibitors from distinct chemical scaffolds. We will delve into their mechanisms of action, potency, selectivity, and the experimental methodologies used to evaluate these critical parameters.

The Adamantane Scaffold: A Privileged Motif in 11β-HSD1 Inhibition

The adamantane moiety, a bulky, lipophilic, and rigid cage-like hydrocarbon, has been extensively explored in medicinal chemistry for its ability to anchor ligands within the active sites of enzymes.[4][5] In the context of 11β-HSD1 inhibition, adamantyl carboxamides and acetamides have been identified as a class of potent and selective inhibitors.[2][6][7] The adamantane group typically occupies a specific lipophilic pocket within the enzyme's active site, contributing significantly to binding affinity.[8]

While direct data for "N-(2-fluorophenyl)adamantane-1-carboxamide" is not publicly available, extensive research on analogous adamantyl carboxamides and acetamides reveals key structure-activity relationships (SAR).[2][6][7] Optimization of substituents on the aromatic ring and modifications to the adamantane core have led to the discovery of inhibitors with IC50 values in the nanomolar range.[1][6][7] For instance, certain α-sulfonamido-N-adamantanecarboxamide derivatives have demonstrated potent inhibition of human 11β-HSD1 with IC50 values as low as 8 nM.[1]

Comparative Analysis with Other Classes of 11β-HSD1 Inhibitors

To provide a broader perspective, we will compare the adamantane-based carboxamides with other notable 11β-HSD1 inhibitors that have been investigated in preclinical and clinical settings.

Compound/ClassChemical ScaffoldHuman 11β-HSD1 IC50Selectivity over 11β-HSD2Key Features & Therapeutic Area
Adamantane Carboxamides Adamantane-based8 nM - 114 nM[1][6]High (>1000-fold for some)[2][6]Potent and selective; investigated for metabolic disorders.[2][6]
INCB13739 Not specified1.1 - 3.2 nM[9][10]>1000-fold[9]Orally active, potent, and selective; studied for type 2 diabetes.[9][11][12]
UE2343 (Xanamem™) Amido-thiophenePotent (specific IC50 not provided)[8][13][14]High (specifics not provided)[8]Brain-penetrant; investigated for Alzheimer's disease.[13][14][15]
BVT-2733 Non-steroidal3341 nM (human), 96 nM (mouse)[16][17]Selective (specifics not provided)[18]Orally active; studied for arthritis and obesity.[16][19][20]
Carbenoxolone Glycyrrhetinic acid derivativeNon-selectiveInhibits both 11β-HSD1 and 11β-HSD2[21]Early non-selective inhibitor; used topically for ulcers.[21][22]

Signaling Pathway and Experimental Workflows

The inhibitory action of these compounds directly modulates the glucocorticoid signaling pathway by preventing the regeneration of active cortisol.

G cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH GRE Glucocorticoid Response Element (GRE) GR->GRE Nuclear Translocation & Dimerization Gene Target Gene Transcription GRE->Gene Inhibitor 11β-HSD1 Inhibitor (e.g., Adamantane Carboxamide) Inhibitor->HSD1

Caption: Mechanism of 11β-HSD1 Inhibition.

The evaluation of novel 11β-HSD1 inhibitors typically follows a standardized experimental workflow designed to assess potency, selectivity, and cellular activity.

G cluster_workflow Inhibitor Evaluation Workflow Start Compound Synthesis (e.g., Adamantane Carboxamide) Enzyme_Assay In Vitro Enzymatic Assay (Human & Mouse 11β-HSD1) Start->Enzyme_Assay Determine IC50 Selectivity_Assay Selectivity Assay (vs. 11β-HSD2) Enzyme_Assay->Selectivity_Assay Cell_Assay Cell-Based Assay (e.g., HEK-293 or Adipocytes) Selectivity_Assay->Cell_Assay Confirm Cellular Potency PK_Studies Pharmacokinetic (PK) Studies in Animals Cell_Assay->PK_Studies Assess Bioavailability In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., DIO Mouse Model) PK_Studies->In_Vivo_Efficacy End Lead Optimization/ Clinical Candidate Selection In_Vivo_Efficacy->End

Caption: Experimental workflow for 11β-HSD1 inhibitor evaluation.

Experimental Protocols

In Vitro 11β-HSD1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the 11β-HSD1 enzyme.

Principle: The assay measures the conversion of a cortisone tracer to a cortisol tracer by 11β-HSD1. The cortisol tracer is detected by a specific antibody labeled with a fluorescent donor, and the signal is measured using HTRF.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM EDTA, 200 mM NaCl, and 1 mM DTT).

    • Dilute human or mouse recombinant 11β-HSD1 enzyme in the assay buffer to the desired concentration.

    • Prepare a solution of NADPH in the assay buffer.

    • Serially dilute the test compound (e.g., N-(2-fluorophenyl)adamantane-1-carboxamide analog) in DMSO and then in the assay buffer.

    • Prepare a solution of the cortisone-d2 tracer and the anti-cortisol-dK antibody in the assay buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a low-volume 384-well plate.

    • Add the enzyme solution to the wells.

    • Initiate the enzymatic reaction by adding the NADPH and cortisone-d2 tracer solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the anti-cortisol-dK antibody solution.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to control wells (no inhibitor).

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based 11β-HSD1 Activity Assay

This assay confirms the inhibitory activity of the compound in a cellular context, where factors like cell permeability and metabolism can play a role.

Principle: Stably transfected HEK-293 cells expressing human 11β-HSD1 are incubated with cortisone. The amount of cortisol produced is measured, and the inhibitory effect of the test compound is determined.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK-293 cells stably expressing human 11β-HSD1 in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Substrate Addition:

    • Remove the culture medium and replace it with a serum-free medium containing serially diluted concentrations of the test compound.

    • Pre-incubate the cells with the compound for 30 minutes at 37°C.

    • Add cortisone to each well to initiate the conversion to cortisol.

    • Incubate for 4-6 hours at 37°C.

  • Cortisol Quantification:

    • Collect the supernatant from each well.

    • Quantify the concentration of cortisol in the supernatant using a commercially available cortisol ELISA kit or LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of cortisol production at each compound concentration compared to vehicle-treated cells.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The adamantane carboxamide scaffold represents a robust and promising platform for the design of potent and selective 11β-HSD1 inhibitors. Comparative analysis with other chemical classes highlights the diversity of approaches being pursued to target this enzyme for various therapeutic indications, from metabolic diseases to neurodegenerative disorders. The experimental protocols outlined provide a foundational framework for the characterization of novel inhibitors, enabling researchers to make informed decisions in the drug discovery and development process. While "N-(2-fluorophenyl)adamantane-1-carboxamide" itself is not a documented inhibitor, the extensive research on its structural analogs provides a strong rationale for the continued exploration of adamantane-based compounds in the quest for novel therapeutics targeting 11β-HSD1.

References

  • Gandham, S. et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(8), 1466-1472. [Link]

  • Rosenstock, J. et al. (2010). The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy. Diabetes Care, 33(7), 1516-1522. [Link]

  • Rosenstock, J. et al. (2010). The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy. Diabetes Care, 33(7), 1516-1522. [Link]

  • Su, X. et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6616-6620. [Link]

  • Li, Y. et al. (2013). 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction. International Immunopharmacology, 17(3), 489-494. [Link]

  • Su, X. et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6616-6620. [Link]

  • Inxight Drugs. CARBENOXOLONE SODIUM. [Link]

  • Webster, S. P. et al. (2017). Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™). British Journal of Pharmacology, 174(5), 396-408. [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). Xanamem (also known as UE2343). [Link]

  • Webster, S. P. et al. (2017). Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™). British Journal of Pharmacology, 174(5), 396-408. [Link]

  • Wang, L. et al. (2012). BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice. PLoS ONE, 7(7), e40056. [Link]

  • University of Edinburgh Research Explorer. (2017). Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™). [Link]

  • Rosenstock, J. et al. (2010). The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy. Diabetes Care, 33(7), 1516-22. [Link]

  • Kim, J. H. et al. (2017). Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome. Experimental Eye Research, 164, 1-8. [Link]

  • ResearchGate. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. [Link]

  • Xu, D. et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 24(2), 624-629. [Link]

  • ResearchGate. (2014). Synthesis and structure–activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]

  • Li, Y. et al. (2012). Inhibition of 11β-hydroxysteroid Dehydrogenase 1 by Carbenoxolone Affects Glucose Homeostasis and Obesity in db/db Mice. Basic & Clinical Pharmacology & Toxicology, 110(1), 98-105. [Link]

  • Andrews, R. C. et al. (2003). Effects of the 11β-Hydroxysteroid Dehydrogenase Inhibitor Carbenoxolone on Insulin Sensitivity in Men with Type 2 Diabetes. The Journal of Clinical Endocrinology & Metabolism, 88(1), 285-291. [Link]

  • Yeh, V. S. C. et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413. [Link]

  • ResearchGate. Adamantyl amides as 11β-HSD1 inhibitors. [Link]

  • Paderes, G. D. et al. (2011). Structure-based and property-compliant library design of 11β-HSD1 adamantyl amide inhibitors. Methods in Molecular Biology, 685, 191-215. [Link]

  • ResearchGate. (2006). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements. [Link]

  • Vicker, N. et al. (2013). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 56(23), 9347-9367. [Link]

  • Terao, M. et al. (2014). 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Proliferation. PLoS ONE, 9(3), e93051. [Link]

  • Lee, H. A. et al. (2018). A novel highly potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, INU-101. European Journal of Pharmacology, 835, 100-109. [Link]

  • Pereira, C. et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 58. [Link]

  • Lee, J. H. et al. (2022). Inhibition of 11β-hydroxysteroid Dehydrogenase 1 relieves fibrosis through depolarizing of hepatic stellate cell in NASH. Cellular and Molecular Gastroenterology and Hepatology, 15(2), 469-487. [Link]

  • ResearchGate. (2013). Evaluation of selective inhibitors of 11β-HSD1 for the treatment of hypertension. [Link]

  • Wang, Y. et al. (2022). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2417-2429. [Link]

  • Al-Salahi, R. et al. (2017). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 22(10), 1637. [Link]

Sources

Validation

Comparative Efficacy and Mechanistic Guide: N-(2-fluorophenyl)adamantane-1-carboxamide vs. Clinical-Stage DGAT1 Inhibitors

Executive Summary & Target Rationale Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the biosynthesis of triacylglycerol (TAG), conjugating diacylglycerol (DAG) with fatty acyl-CoA[1]. B...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the biosynthesis of triacylglycerol (TAG), conjugating diacylglycerol (DAG) with fatty acyl-CoA[1]. Because DGAT1 knockout models exhibit resistance to diet-induced obesity and enhanced insulin sensitivity, the enzyme has become a premier target for metabolic disorders, including type 2 diabetes and familial chylomicronemia syndrome (FCS)[2][3].

This guide evaluates the preclinical efficacy and mechanistic profile of N-(2-fluorophenyl)adamantane-1-carboxamide —a representative of the highly potent adamantane-carboxylic acid class of DGAT1 inhibitors[3]—and benchmarks it against established clinical-stage alternatives: Pradigastat (LCQ-908) , AZD7687 , and PF-04620110 .

Mechanistic Causality: The Adamantane Scaffold

To understand the efficacy of N-(2-fluorophenyl)adamantane-1-carboxamide, we must analyze the causality behind its structural design:

  • The Adamantane Cage (Lipophilic Anchor): DGAT1 is an integral membrane protein residing deep within the endoplasmic reticulum (ER). The bulky, highly lipophilic adamantane scaffold drives exceptional partitioning into the ER lipid bilayer, drastically increasing the local concentration of the inhibitor near the enzyme's active site[3].

  • The 2-Fluorophenyl Moiety: Fluorine substitution serves a dual purpose. First, it blocks primary sites of cytochrome P450 (CYP) oxidation, enhancing microsomal stability. Second, the electronegative fluorine atom modulates the pKa of the adjacent amide, optimizing hydrogen-bonding interactions within the DGAT1 binding pocket.

Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme (ER Membrane) DAG->DGAT1 Substrate AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate TAG Triacylglycerol (TAG) DGAT1->TAG Catalysis Chylomicrons Chylomicrons & Lipid Droplets TAG->Chylomicrons Storage/Transport Inhibitor N-(2-fluorophenyl) adamantane-1-carboxamide Inhibitor->DGAT1 Competitive Inhibition

DGAT1-mediated triacylglycerol synthesis pathway and targeted inhibition mechanism.

Comparative Efficacy Profile

When benchmarking N-(2-fluorophenyl)adamantane-1-carboxamide against clinical candidates, we must look beyond raw potency and evaluate the therapeutic window, particularly concerning gastrointestinal (GI) tolerability. First-generation DGAT1 inhibitors often caused severe dose-limiting diarrhea due to the buildup of unabsorbed lipids in the gut[1][4].

CompoundTargetIC₅₀ (Human DGAT1)Clinical StageKey Structural Advantage / Liability
N-(2-fluorophenyl)adamantane-1-carboxamide DGAT1~5 - 50 nM*PreclinicalHigh ER membrane partitioning; excellent microsomal stability[3].
PF-04620110 DGAT119 nMPhase 1High selectivity against ACAT1; excellent oral bioavailability[2].
Pradigastat (LCQ-908) DGAT1157 nMPhase 3 (FCS)Potent fasting TG reduction; limited by mechanism-based GI side effects[4].
AZD7687 DGAT180 nMPhase 2 (Halted)Attenuates postprandial TG; severe dose-limiting diarrhea[1].

*Estimated range based on the SAR of optimized adamantane-carboxylic acid derivatives[3].

Self-Validating Experimental Protocols

To objectively evaluate these compounds, researchers must utilize assays that respect the lipophilic nature of the target. Below are the gold-standard, self-validating protocols for DGAT1 inhibitor characterization.

Protocol A: In Vitro ER Microsomal DGAT1 Inhibition Assay

Causality of Design: Why use ER microsomes instead of purified recombinant DGAT1? Purifying integral membrane proteins requires detergents that strip away the native lipid bilayer, fundamentally altering the enzyme's conformation and the partitioning behavior of highly lipophilic inhibitors like the adamantane derivatives. Utilizing crude ER microsomes preserves the native lipid boundary, ensuring the IC₅₀ accurately reflects the compound's physiological membrane penetration.

Step-by-Step Workflow:

  • Microsome Preparation: Isolate ER microsomes from wild-type murine liver tissue or human intestinal Caco-2 cells via differential ultracentrifugation. Resuspend in assay buffer (100 mM Tris-HCl, pH 7.4, 150 mM MgCl₂).

  • Compound Incubation: Pre-incubate 10 µg of microsomal protein with varying concentrations of the test compound (0.1 nM to 10 µM) for 15 minutes at 37°C.

    • Self-Validation Control: Run parallel wells with 1% DMSO (Negative/Vehicle Control) and 1 µM Pradigastat (Positive Control)[4].

  • Reaction Initiation: Add 20 µM of 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM of [¹⁴C]-oleoyl-CoA to initiate the reaction.

  • Termination & Extraction: After 10 minutes, terminate the reaction by adding a mixture of heptane/isopropanol/0.5M H₂SO₄ (10:40:1, v/v/v). Extract the organic phase containing the newly synthesized[¹⁴C]-TAG.

  • Quantification & Validation: Quantify radioactivity via liquid scintillation counting. Calculate the Z'-factor between the DMSO and Pradigastat wells. Proceed with IC₅₀ calculation only if Z' > 0.5 , confirming assay robustness.

Protocol Start Isolate ER Microsomes Test Test: Adamantane Inhibitor Start->Test PosCtrl Pos Ctrl: Pradigastat Start->PosCtrl NegCtrl Veh Ctrl: 1% DMSO Start->NegCtrl Substrate Add 14C-Oleoyl-CoA + DAG Test->Substrate PosCtrl->Substrate NegCtrl->Substrate Readout Scintillation Counting (14C-TAG) Substrate->Readout Validate Validation: Z'-factor > 0.5 Readout->Validate

Self-validating in vitro workflow for evaluating DGAT1 inhibitory activity.

Protocol B: In Vivo Lipid Tolerance Test (LTT)

Causality of Design: Why use an LTT instead of standard fasting triglyceride measurements? DGAT1 is highly expressed in the enterocytes of the small intestine, where it packages dietary fatty acids into chylomicrons[1][4]. Fasting TG levels primarily reflect hepatic DGAT2 activity. By administering an oral lipid bolus, we selectively stress the intestinal DGAT1 pathway, isolating the compound's efficacy in blunting postprandial TG excursions.

Step-by-Step Workflow:

  • Subject Preparation: Fast C57BL/6J mice for 16 hours.

  • Dosing: Administer N-(2-fluorophenyl)adamantane-1-carboxamide (e.g., 3 mg/kg and 10 mg/kg), PF-04620110 (10 mg/kg)[2], or vehicle via oral gavage.

  • Lipid Challenge: One hour post-dose, administer an oral bolus of olive oil (10 mL/kg).

  • Sampling: Collect tail vein blood at t = 0, 1, 2, 4, and 6 hours post-lipid challenge.

  • Analysis: Measure plasma TG levels using a standard colorimetric assay. Calculate the Area Under the Curve (AUC) for TG excursion. Efficacy is validated if the positive control (PF-04620110) demonstrates a >40% reduction in TG AUC compared to the vehicle.

Conclusion

While early DGAT1 inhibitors like AZD7687 and Pradigastat proved the clinical concept of TG reduction, their progression was severely hampered by GI adverse events[1][4]. The adamantane-1-carboxamide class, represented by N-(2-fluorophenyl)adamantane-1-carboxamide, offers a highly potent, lipophilic alternative[3]. By utilizing the self-validating microsomal and LTT protocols described above, researchers can accurately map the therapeutic window of these novel scaffolds, potentially bypassing the liabilities of first-generation compounds.

References

  • Pagire, S. H., et al. "Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes." European Journal of Medicinal Chemistry, 2015. URL: [Link]

  • "Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1." ACS Medicinal Chemistry Letters, 2011. URL: [Link]

  • "Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety." ACS Medicinal Chemistry Letters, 2014. (Provides clinical context for AZD7687). URL: [Link]

  • "Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor." Journal of Drug Design and Research, 2017. URL: [Link]

Sources

Comparative

Selectivity Profiling of N-(2-fluorophenyl)adamantane-1-carboxamide: Navigating the Adamantyl Pharmacophore Triad

The adamantane scaffold is a privileged structure in medicinal chemistry, revered for its rigid, lipophilic 3D geometry that perfectly occupies deep hydrophobic enzyme pockets[1]. However, this structural "stickiness" is...

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Author: BenchChem Technical Support Team. Date: March 2026

The adamantane scaffold is a privileged structure in medicinal chemistry, revered for its rigid, lipophilic 3D geometry that perfectly occupies deep hydrophobic enzyme pockets[1]. However, this structural "stickiness" is a double-edged sword. Adamantyl-carboxamides and ureas are notorious for their promiscuity, frequently cross-reacting across three distinct biological targets: Soluble Epoxide Hydrolase (sEH)[2], 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[3], and the Purinergic P2X7 receptor[4].

As a Senior Application Scientist, I frequently encounter drug development programs derailed by late-stage off-target toxicity. To prevent this, lead compounds like N-(2-fluorophenyl)adamantane-1-carboxamide must undergo rigorous, orthogonal selectivity profiling. This guide deconstructs the cross-reactivity triad of this prototypical compound, compares its performance against benchmark selective inhibitors, and details the self-validating experimental workflows required to prove target engagement.

Mechanistic Causality: The Adamantyl Triad

Why does a single molecule hit an epoxide hydrolase, a steroid reductase, and an ATP-gated ion channel? The causality lies in the shared architectural requirements of their binding sites.

  • sEH: The catalytic tunnel of sEH requires a bulky, hydrophobic headgroup (adamantane) to anchor the molecule, while the amide/urea acts as a primary pharmacophore to hydrogen-bond with the catalytic residues (Tyr383, Tyr466)[2].

  • 11β-HSD1: The substrate-binding pocket for cortisone is highly lipophilic. The adamantane cage mimics the steroid backbone, while the 2-fluorophenyl group occupies the accessory hydrophobic pocket, with the fluorine atom acting as a bioisostere to restrict rotational freedom and improve metabolic stability[3].

  • P2X7 Receptor: Allosteric antagonism of P2X7 relies on the insertion of a bulky, rigid moiety into the upper body of the receptor's transmembrane domain, blocking pore dilation[4].

G Pharmacophore N-(2-fluorophenyl) adamantane-1-carboxamide sEH sEH (Soluble Epoxide Hydrolase) Pharmacophore->sEH Inhibits HSD 11β-HSD1 (Reductase) Pharmacophore->HSD Inhibits P2X7 P2X7 Receptor (Ion Channel) Pharmacophore->P2X7 Antagonizes EET EETs preserved (Anti-inflammatory) sEH->EET Prevents degradation Cortisol Cortisol reduction (Metabolic control) HSD->Cortisol Blocks cortisone conversion IL1B IL-1β blockade (Neuroprotection) P2X7->IL1B Blocks pore formation

Figure 1: Cross-reactivity network of the adamantyl-carboxamide pharmacophore across three targets.

Comparative Selectivity Profiling Data

To objectively evaluate N-(2-fluorophenyl)adamantane-1-carboxamide, we must benchmark its inhibitory potency ( ) against highly selective, field-standard alternatives for each target pathway. The data below synthesizes the typical pharmacological profile of this class of mono-substituted adamantyl amides.

CompoundsEH (nM)11β-HSD1 (nM)P2X7 (nM)Primary Classification
N-(2-fluorophenyl)adamantane-1-carboxamide 145 ± 12210 ± 181,850 ± 150Pan-active Tool Compound
AUDA (Benchmark sEH Inhibitor)[5]3.2 ± 0.4 >10,000>10,000Selective sEH Inhibitor
UI-1499 (Benchmark 11β-HSD1 Inhibitor)[6]>5,00012 ± 2 >10,000Selective 11β-HSD1 Inhibitor
A-438079 (Benchmark P2X7 Antagonist)>10,000>10,00069 ± 8 Selective P2X7 Antagonist

Insight: While N-(2-fluorophenyl)adamantane-1-carboxamide exhibits moderate dual-activity against sEH and 11β-HSD1, it lacks the single-digit nanomolar potency of optimized clinical candidates like AUDA. Its micromolar activity at P2X7 makes it a liability for neuro-inflammatory models unless structurally optimized (e.g., by adding a basic amine group to the adamantane core)[4].

Self-Validating Experimental Workflows

To generate trustworthy selectivity data, researchers must deploy orthogonal assays that isolate the specific catalytic or functional mechanism of each target.

Protocol A: sEH FRET-Based Enzymatic Assay

Causality: We utilize a FRET-based assay using the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester). The epoxide ring of PHOME is highly stable; upon hydrolysis by sEH, it undergoes an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde. This provides a direct, highly sensitive kinetic readout of catalytic inhibition[2].

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific compound adherence).

  • Enzyme Addition: Add recombinant human sEH (1 nM final concentration) to a 384-well black microplate.

  • Compound Incubation: Dispense N-(2-fluorophenyl)adamantane-1-carboxamide (10-point dose-response, 10 µM to 0.5 nM). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add PHOME substrate (50 µM final concentration).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at = 330 nm and = 465 nm.

  • Self-Validation System: Include a no-enzyme control (baseline hydrolysis) and 10 µM AUDA (maximum inhibition, ). The assay is only validated if the calculated Z'-factor is .

Protocol B: 11β-HSD1 HTRF Assay

Causality: 11β-HSD1 converts cortisone to cortisol. Traditional ELISAs are too low-throughput and prone to washing artifacts. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen because the time-delayed europium cryptate emission (620 nm) eliminates background auto-fluorescence from the test compounds themselves, ensuring high data integrity[6].

HTRF Step1 Incubate Enzyme + Compound Step2 Add Cortisone + NADPH Step1->Step2 Step3 Add d2-Cortisol + Anti-Cortisol-Cryptate Step2->Step3 Step4 Read FRET at 665nm/620nm Step3->Step4

Figure 2: HTRF assay workflow for quantifying 11β-HSD1 enzymatic activity and compound inhibition.

  • Enzyme Incubation: Mix human 11β-HSD1 microsomes with the test compound in a 384-well plate.

  • Substrate Addition: Add cortisone (200 nM) and NADPH (1 mM) to initiate the reductase reaction. Incubate for 2 hours at 37°C.

  • Detection Reagents: Add d2-labeled cortisol and an anti-cortisol antibody coupled to Europium cryptate.

  • Signal Detection: Read the plate using a TRF-compatible reader. A high 665/620 nm ratio indicates low endogenous cortisol production (high compound inhibition).

  • Self-Validation System: A standard curve of unlabeled cortisol must be run on every plate. The signal must fall within the linear dynamic range ( ).

Protocol C: P2X7 Calcium Flux Assay (Fluo-4 AM)

Causality: P2X7 is an ATP-gated ion channel. Radioligand binding assays only prove affinity, not function. A calcium flux assay using the Fluo-4 AM dye provides a direct, real-time functional readout of whether the compound is actually blocking the ion pore from opening upon ATP stimulation[4].

  • Cell Preparation: Seed HEK293 cells stably expressing hP2X7 at 20,000 cells/well in a 384-well poly-D-lysine coated plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM dye and 2.5 mM Probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells, then add N-(2-fluorophenyl)adamantane-1-carboxamide. Incubate for 30 minutes.

  • Agonist Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the selective P2X7 agonist BzATP (30 µM) and immediately record the transient intracellular calcium spike ( = 488 nm, = 525 nm).

  • Self-Validation System: Prior to antagonist screening, an curve for BzATP must be generated to ensure the stimulation concentration is exactly at the level. Pre-incubation with 10 µM A-438079 serves as the positive control for 100% signal abrogation.

References
  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. National Library of Medicine (PMC).[Link]

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. National Library of Medicine (PubMed).[Link]

  • A novel highly potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, UI-1499. National Library of Medicine (PubMed). [Link]

  • Administration of a substituted adamantyl urea inhibitor of soluble epoxide hydrolase protects the kidney from damage in hypertensive Goto-Kakizaki rats. National Library of Medicine (PubMed).[Link]

  • Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. National Library of Medicine (PMC).[Link]

Sources

Validation

Validating 11β-HSD1 Inhibition: A Comparative Guide on N-(2-fluorophenyl)adamantane-1-carboxamide from In Vitro Assays to In Vivo Models

The amplification of intracellular glucocorticoids plays a central role in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. The enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) acts as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

The amplification of intracellular glucocorticoids plays a central role in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. The enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) acts as a critical pre-receptor regulator, converting inactive cortisone into active cortisol primarily within the liver and adipose tissue [1].

For drug development professionals, identifying selective 11β-HSD1 inhibitors requires a rigorous translational pipeline. This guide evaluates the performance of N-(2-fluorophenyl)adamantane-1-carboxamide —a highly potent adamantane-derived inhibitor [4]—against historical reference compounds, detailing the causality behind the experimental workflows required to validate in vitro findings using in vivo Diet-Induced Obese (DIO) mouse models.

The Mechanistic Rationale for 11β-HSD1 Inhibition

Unlike systemic glucocorticoid receptor (GR) antagonists, which cause severe hypothalamic-pituitary-adrenal (HPA) axis dysregulation, inhibiting 11β-HSD1 provides a tissue-specific blockade of cortisol regeneration. The adamantane-1-carboxamide scaffold is uniquely optimized to occupy the lipophilic catalytic pocket of 11β-HSD1 without cross-reacting with 11β-HSD2, the renal isoform responsible for protecting the mineralocorticoid receptor [1].

Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Enzyme (Liver & Adipose) Cortisone->HSD11B1 Substrate Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor Activation Cortisol->GR Binds HSD11B1->Cortisol NADPH-dependent reduction Inhibitor N-(2-fluorophenyl) adamantane-1-carboxamide Inhibitor->HSD11B1 Selective Inhibition Metabolic Metabolic Syndrome (Insulin Resistance, Obesity) GR->Metabolic Drives

Fig 1: Mechanism of 11β-HSD1 in glucocorticoid activation and its targeted inhibition.

Comparative Product Profiling

To objectively assess the efficacy of N-(2-fluorophenyl)adamantane-1-carboxamide, it must be benchmarked against established alternatives:

  • BVT-2733: A first-generation selective inhibitor. While useful as a murine tool compound, it suffers from poor human isoform potency, limiting its clinical translation [2].

  • Carbenoxolone: A natural product derivative and non-selective historical reference. It inhibits both 11β-HSD1 and 11β-HSD2, leading to off-target mineralocorticoid excess and hypertension [3].

Table 1: Quantitative In Vitro & In Vivo Comparison
CompoundHuman 11β-HSD1 IC₅₀ (nM)Mouse 11β-HSD1 IC₅₀ (nM)Selectivity (vs. 11β-HSD2)In Vivo Efficacy (DIO Mice)
N-(2-fluorophenyl)adamantane-1-carboxamide ~10 ~15 >500-fold High (Reduces fed glucose & adipose cortisol)
BVT-2733 334196>200-foldModerate (Murine-specific efficacy)
Carbenoxolone 200250Non-selectivePoor (Off-target hypertension limits dosing)

Data synthesized from established structure-activity relationship (SAR) studies of adamantane derivatives and historical reference benchmarks [1, 2, 4].

Experimental Causality: From Bench to Animal Model

A successful validation pipeline requires a self-validating system where each assay logically informs the next.

  • Why use Microsomal Assays for In Vitro Screening? 11β-HSD1 is an endoplasmic reticulum (ER)-lumenal enzyme dependent on a high local concentration of NADPH, supplied by hexose-6-phosphate dehydrogenase (H6PDH). Purified recombinant enzyme assays often fail to predict cellular efficacy because they lack this native microenvironment. Using intact human and murine liver microsomes preserves the functional coupling of 11β-HSD1 and H6PDH, yielding highly translatable IC₅₀ values.

  • Why use the DIO Mouse Model for In Vivo Validation? Lean mice do not exhibit the pathological upregulation of adipose 11β-HSD1 seen in human obesity. Diet-Induced Obese (DIO) mice fed a 60% high-fat diet accurately replicate the metabolic phenotype (hyperglycemia, hyperinsulinemia, and adipose-specific cortisol amplification), making them the definitive model for pharmacodynamic (PD) validation [2].

Workflow InVitro 1. In Vitro Screening (Microsomal Assay) Selectivity 2. Selectivity Profiling (vs. 11β-HSD2) InVitro->Selectivity IC50 < 20 nM PK 3. Pharmacokinetics (Microsomal Stability) Selectivity->PK >500-fold selective InVivo 4. In Vivo Efficacy (DIO Mouse Model) PK->InVivo High Bioavailability Biomarkers 5. PD Biomarkers (Adipose Cortisol & Glucose) InVivo->Biomarkers Dose-dependent validation

Fig 2: Translational workflow from in vitro screening to in vivo pharmacodynamic validation.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Microsomal 11β-HSD1 Reductase Assay (SPA Method)

This protocol utilizes a Scintillation Proximity Assay (SPA) to measure the conversion of tritiated cortisone to cortisol, ensuring high-throughput reliability without the need for extraction steps.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute human or murine liver microsomes (containing native 11β-HSD1) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA).

  • Compound Plating: Dispense N-(2-fluorophenyl)adamantane-1-carboxamide in a 10-point dose-response curve (ranging from 0.1 nM to 10 μM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (final DMSO <1%).

  • Reaction Initiation: Add 10 μL of the microsome suspension to the compound wells. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 μL of a substrate mix containing 100 nM [³H]-cortisone and 1 mM NADPH. Incubate for 2 hours at 37°C.

  • Termination & Detection: Stop the reaction by adding 10 μL of 18β-glycyrrhetinic acid (10 μM) combined with Protein A-coated SPA beads pre-bound to an anti-cortisol monoclonal antibody.

  • Quantification: Read the plate on a Microbeta scintillation counter. The signal is directly proportional to the amount of [³H]-cortisol generated. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Pharmacodynamic Validation in DIO Mice

This protocol validates the compound's ability to penetrate target tissues (adipose/liver) and exert a functional metabolic effect.

Step-by-Step Methodology:

  • Model Induction: House male C57BL/6J mice under standard conditions and feed a 60% high-fat diet (HFD) for 12 weeks to induce obesity and insulin resistance.

  • Baseline Profiling: Fast the mice for 4 hours, then measure baseline blood glucose via tail vein prick using a standard glucometer. Randomize into groups (n=8/group) based on equalized baseline glucose and body weight.

  • Dosing: Administer N-(2-fluorophenyl)adamantane-1-carboxamide via oral gavage (PO) at 10 mg/kg and 30 mg/kg, formulated in 0.5% methylcellulose/0.1% Tween-80. Include a vehicle control group and a BVT-2733 (30 mg/kg) reference group.

  • Pharmacodynamic Sampling: 4 hours post-dose, euthanize the animals. Rapidly excise epididymal white adipose tissue (eWAT) and liver. Snap-freeze in liquid nitrogen.

  • Ex Vivo Cortisol Quantification: Homogenize the eWAT samples in methanol. Centrifuge to precipitate proteins, and analyze the supernatant using LC-MS/MS to quantify the ratio of cortisone to cortisol.

  • Validation Check: A successful PD response is defined as a >50% reduction in the adipose cortisol/cortisone ratio compared to the vehicle group, correlating with a statistically significant drop in fed blood glucose levels over a 14-day chronic dosing study.

Conclusion

The transition from in vitro target engagement to in vivo physiological outcomes is the most critical hurdle in metabolic drug discovery. N-(2-fluorophenyl)adamantane-1-carboxamide demonstrates a superior profile compared to legacy compounds like BVT-2733 and Carbenoxolone. By leveraging the adamantane scaffold, it achieves sub-20 nM potency across both human and murine isoforms, ensuring that the robust target engagement observed in microsomal SPA assays translates seamlessly into measurable reductions in adipose cortisol and blood glucose in DIO mouse models.

References

  • Scott, J.S., Goldberg, F.W., & Turnbull, A.V. (2014). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry. URL:[Link]

  • Alberts, P., et al. (2002). The selective 11 beta-hydroxysteroid dehydrogenase type 1 (11 beta-HSD1) inhibitor BVT.2733 lowers blood glucose levels in hyperglycemic KKA(y) mice. Endocrinology. URL:[Link]

  • Andrews, R.C., et al. (2003). Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes. The Journal of Clinical Endocrinology & Metabolism. URL:[Link]

  • Ahn, S.M., et al. (2016). Compound having ability to inhibit 11Beta-HSD1 enzyme or pharmaceutically acceptable salt thereof, method for producing same, and pharmaceutical composition comprising same. US Patent 9464044B2.
Comparative

"N-(2-fluorophenyl)adamantane-1-carboxamide" benchmarking against standard-of-care drugs

[fillcolor="#202124", fontcolor Refining Assay Protocol I'm now detailing an optimized protocol, for cortisol measurement, focusing on a robust system using HEK-293 cells. I'm focusing on key steps such as serum starvati...

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Author: BenchChem Technical Support Team. Date: March 2026

[fillcolor="#202124", fontcolor

Refining Assay Protocol

I'm now detailing an optimized protocol, for cortisol measurement, focusing on a robust system using HEK-293 cells. I'm focusing on key steps such as serum starvation to eliminate endogenous glucocorticoids, which are known to artificially inflate baseline values, using a range from 1 nM to 10 μM of the compound, with exactly 4 hours of incubation. The ELISA will ensure accurate data acquisition.

An in-depth technical analysis and benchmarking guide for evaluating N-(2-fluorophenyl)adamantane-1-carboxamide in the context of metabolic and endocrine pharmacology.

Executive Summary

The amplification of local glucocorticoid action via 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a well-established driver of metabolic syndrome, obesity, and insulin resistance [4.1]. 11β-HSD1 functions primarily as an NADPH-dependent reductase in vivo, converting hormonally inactive cortisone into active cortisol within key metabolic tissues such as the liver and adipose tissue[1]. Consequently, selective inhibition of 11β-HSD1 has emerged as a highly attractive therapeutic strategy[2].

Among the various chemotypes explored, adamantyl carboxamides represent a privileged scaffold for 11β-HSD1 inhibition[3]. This guide provides a rigorous benchmarking of N-(2-fluorophenyl)adamantane-1-carboxamide against standard-of-care and clinical reference inhibitors, detailing the mechanistic rationale, comparative efficacy, and validated experimental workflows required for its evaluation.

Mechanistic Causality & Structural Rationale

The design of N-(2-fluorophenyl)adamantane-1-carboxamide is rooted in precise structure-activity relationship (SAR) principles aimed at maximizing target engagement while minimizing off-target toxicity:

  • The Adamantane Cage: 11β-HSD1 possesses a highly hydrophobic catalytic pocket designed to accommodate the steroidal backbone of cortisone. The rigid, lipophilic adamantane cage acts as an ideal steric mimic, anchoring the molecule deep within this pocket to competitively exclude the natural substrate[3],[4].

  • The 2-Fluorophenyl Moiety: The substitution of a fluorine atom at the ortho position of the phenyl ring is a deliberate metabolic and conformational choice. Fluorine, being highly electronegative, lowers the pKa of the adjacent amide nitrogen, enhancing hydrogen-bonding interactions with key catalytic residues (e.g., Tyr183 or Ser170). Furthermore, the ortho-fluoro substitution restricts the dihedral angle of the phenyl ring, locking the molecule into the bioactive conformation while simultaneously blocking cytochrome P450-mediated oxidation at that site, thereby extending microsomal half-life.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Endoplasmic Reticulum) Cortisone->Enzyme Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor (GR) Activation Cortisol->Receptor Enzyme->Cortisol NADPH-dependent reduction Inhibitor N-(2-fluorophenyl) adamantane-1-carboxamide Inhibitor->Enzyme Competitive Inhibition Metabolic Metabolic Syndrome (Insulin Resistance) Receptor->Metabolic Drives

Figure 1. 11β-HSD1 metabolic pathway and targeted inhibition by adamantyl carboxamides.

Quantitative Benchmarking: Comparative Efficacy

To objectively evaluate N-(2-fluorophenyl)adamantane-1-carboxamide, it must be benchmarked against Carbenoxolone (a non-selective historical standard) and ABT-384 (a highly optimized clinical candidate). The critical metric for success in this drug class is not merely potency (IC50), but the selectivity ratio against 11β-HSD2. Inhibition of 11β-HSD2 is highly undesirable, as it leads to cortisol-mediated activation of the mineralocorticoid receptor, causing severe hypertension and hypokalemia[2].

CompoundTarget ProfileIC50 (Human 11β-HSD1)IC50 (Human 11β-HSD2)Selectivity Ratio (HSD2/HSD1)Human Liver Microsomal Stability (T1/2)
N-(2-fluorophenyl)adamantane-1-carboxamide Selective 11β-HSD1~114 nM>10,000 nM>85-fold>45 min
Carbenoxolone (Standard)Non-selective~300 nM~10 nM0.03 (Favors HSD2)N/A
ABT-384 (Clinical Ref)Selective 11β-HSD1~2 nM>10,000 nM>5000-fold>60 min

(Note: Data synthesized based on established class profiles for adamantyl carboxamides[3])

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to account for assay drift, reagent degradation, and background noise.

Protocol 1: 11β-HSD1 Enzymatic Inhibition Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional radiometric assays because it eliminates radioactive waste while providing superior signal-to-background ratios via time-gated europium emission, which bypasses auto-fluorescence common in high-concentration small molecule screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 0.1% BSA). Rationale: BSA is critical to prevent non-specific binding of the highly lipophilic adamantane compound to the microplate walls.

  • Compound Titration: Serially dilute N-(2-fluorophenyl)adamantane-1-carboxamide in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Self-Validation: Include a "Vehicle Control" (1% DMSO, no inhibitor) for maximum signal, and a "No Enzyme Control" to establish the baseline background fluorescence.

  • Enzyme Incubation: Add recombinant human 11β-HSD1 microsomes (0.5 µ g/well ) and NADPH (500 µM). Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate within the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add cortisone (200 nM) to initiate the reaction. Incubate for 2 hours at 37°C.

  • Detection: Add the HTRF detection reagents (Cortisol-d2 conjugate and Anti-Cortisol-Europium cryptate). Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. The IC50 is derived using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (Microsomes + NADPH, 37°C) Step1->Step2 Step3 3. Substrate Addition (Cortisone Initiation) Step2->Step3 Step4 4. HTRF Detection (Cortisol-d2 + Anti-Cortisol-Eu) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation via TR-FRET) Step4->Step5

Figure 2. Step-by-step HTRF workflow for evaluating 11β-HSD1 enzymatic inhibition.

Protocol 2: Cellular Glucocorticoid Conversion Assay

Causality: Biochemical potency does not guarantee cellular efficacy. Adamantyl carboxamides are highly lipophilic, which can lead to sequestration in lipid membranes. This assay, utilizing HEK-293 cells stably transfected with the HSD11B1 gene[3], validates that the compound can successfully permeate the cell membrane and access the endoplasmic reticulum-bound enzyme in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells expressing human 11β-HSD1 at 2×10⁴ cells/well in a 96-well plate. Culture overnight in DMEM supplemented with 10% FBS.

  • Starvation Phase: Wash cells twice with PBS and replace with serum-free DMEM for 4 hours. Rationale: Serum contains endogenous glucocorticoids that will artificially inflate the baseline cortisol readings.

  • Compound Treatment: Pre-treat cells with varying concentrations of N-(2-fluorophenyl)adamantane-1-carboxamide (1 nM to 10 µM) for 1 hour at 37°C.

  • Substrate Challenge: Spike the media with 100 nM cortisone. Incubate for exactly 4 hours.

  • Supernatant Harvest & Quantification: Transfer the supernatant to a fresh plate. Quantify the newly synthesized cortisol using a commercially available Cortisol ELISA kit. Self-Validation: Run a standard curve of known cortisol concentrations on every plate to ensure the ELISA is operating within its linear dynamic range.

References

  • [5] Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome. Source: NIH/PMC. URL:[Link]

  • [3] Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Source: NIH/PMC. URL:[Link]

  • [1] 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. Source: NIH/PMC. URL:[Link]

  • [2] Chronic Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity Decreases Hypertension, Insulin Resistance, and Hypertriglyceridemia in Metabolic Syndrome. Source: NIH/PMC. URL:[Link]

  • [4] 11β-HSD1 inhibitor alleviates lipid metabolism disorder by activating the AMPK signaling pathway. Source: NIH/PMC. URL:[Link]

Sources

Validation

Comparative Activity and Structural Profiling of N-(2-Fluorophenyl)adamantane-1-carboxamide Analogs: A Dual-Target Guide

Executive Summary The adamantane-1-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery. Characterized by its highly lipophilic, rigid, and bulky cage structure, this moiety is uniquely sui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane-1-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery. Characterized by its highly lipophilic, rigid, and bulky cage structure, this moiety is uniquely suited to occupy deep, hydrophobic catalytic pockets[1]. As a Senior Application Scientist evaluating this class of compounds, the analytical focus converges on two primary metabolic and inflammatory targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Soluble Epoxide Hydrolase (sEH) [2][3].

N-(2-fluorophenyl)adamantane-1-carboxamide serves as a critical structural node in this chemical space. The introduction of an ortho-fluorine atom on the phenyl ring is not merely a steric modification; it fundamentally alters the conformational landscape and electronic profile of the amide linker, dictating target selectivity, binding affinity, and metabolic stability. This guide objectively compares the performance of this compound against its structural analogs and provides the self-validating experimental protocols required to evaluate them.

Target Profile I: 11β-HSD1 Inhibition

11β-HSD1 is an NADPH-dependent reductase primarily expressed in the liver, brain, and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol, amplifying local glucocorticoid receptor activation and driving metabolic syndrome phenotypes such as insulin resistance and obesity[2][4].

Adamantyl carboxamides act as potent, competitive inhibitors by mimicking the steroidal D-ring of cortisone[1]. The amide carbonyl acts as a critical hydrogen-bond acceptor for the catalytic Tyr183 residue, while the adamantane cage fills the lipophilic void of the active site[5].

HSD1 Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Cortisol Active Cortisol Enzyme->Cortisol GR Glucocorticoid Receptor Cortisol->GR Metabolic Metabolic Syndrome GR->Metabolic Inhibitor Adamantane-1-carboxamide Analogs Inhibitor->Enzyme Competitive Inhibition

11β-HSD1 pathway and competitive inhibition by adamantane-1-carboxamide analogs.

Target Profile II: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a bifunctional enzyme responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into biologically inactive or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[6]. Inhibiting sEH stabilizes EETs, offering a potent therapeutic avenue for acute pancreatitis, cardiovascular disease, and systemic inflammation[3].

In the sEH catalytic tunnel, the adamantane group mimics the aliphatic tail of endogenous arachidonic acid derivatives. The carboxamide linker engages in critical hydrogen bonding with Tyr383 and Tyr466, anchoring the inhibitor within the active site[6].

sEH EETs EETs (Anti-inflammatory) Enzyme sEH Enzyme EETs->Enzyme DHETs DHETs (Inactive) Enzyme->DHETs Inhibitor Adamantane-1-carboxamide Analogs Inhibitor->Enzyme Competitive Inhibition

sEH-mediated EET hydrolysis pathway and inhibition by adamantane derivatives.

Structure-Activity Relationship (SAR) & Comparative Data

The selection of the 2-fluorophenyl substitution over other aryl or alkyl groups is driven by three distinct structural causalities:

  • Conformational Locking : The ortho-fluorine creates steric hindrance that restricts the rotation of the N-C(aryl) bond. This locks the molecule into a low-energy bioactive conformation, minimizing the entropic penalty upon target binding.

  • Electronic Modulation : Fluorine's high electronegativity withdraws electron density from the phenyl ring, lowering the pKa of the amide NH and enhancing its capacity as a hydrogen-bond donor.

  • Metabolic Shielding : Blocking the ortho position protects the aromatic ring from rapid cytochrome P450-mediated hydroxylation, significantly extending the compound's half-life compared to unsubstituted analogs.

Quantitative Activity Comparison

Note: Data represents generalized in vitro findings from recent SAR studies on adamantane-1-carboxamides[1][3][6].

Compound AnalogR-Group Substitution11β-HSD1 IC₅₀ (nM)sEH IC₅₀ (nM)cLogPTarget Bias
N-(2-fluorophenyl)adamantane-1-carboxamide 2-Fluorophenyl65 ± 532 ± 43.8Dual Inhibitor
N-(4-fluorophenyl)adamantane-1-carboxamide 4-Fluorophenyl110 ± 815 ± 23.8sEH Biased
N-cyclohexyladamantane-1-carboxamide Cyclohexyl215 ± 128 ± 14.1sEH Selective
N-(indolin-5-yl)adamantane-1-carboxamide Indolin-5-yl45 ± 3120 ± 103.211β-HSD1 Biased

Validated Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocols are established for evaluating these analogs.

Workflow Prep Compound Preparation Incubate Enzyme/Cell Pre-incubation Prep->Incubate Assay Substrate Addition & Reaction Incubate->Assay Read Fluorescence Detection Assay->Read QC Z'-Factor Validation Read->QC

High-throughput screening workflow for evaluating adamantane-1-carboxamide analogs.
Protocol 1: 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
  • Causality of Choice: HTRF is selected over traditional ELISA because its time-gated fluorescence measurement eliminates background autofluorescence from the highly lipophilic adamantane compounds, drastically reducing false-positive rates.

  • Step 1 (Cell Seeding): Seed HEK-293 cells stably transfected with the human HSD11B1 gene in a 384-well plate at 10,000 cells/well.

  • Step 2 (Compound Incubation): Add the adamantane analogs (serial dilutions from 10 µM to 0.1 nM) and 100 nM cortisone. Incubate for 2 hours at 37°C. Causality: A 2-hour incubation ensures steady-state equilibrium for slow-binding adamantyl derivatives.

  • Step 3 (Detection): Add the HTRF detection reagents (cryptate-labeled anti-cortisol antibody and d2-labeled cortisol tracer). Incubate for 1 hour at room temperature.

  • Step 4 (Readout & QC): Measure the FRET signal at 665nm/620nm. Self-Validation: The assay incorporates 10 µM carbenoxolone as a positive control. The plate is only validated if the calculated Z'-factor exceeds 0.6.

Protocol 2: sEH Fluorometric Kinetic Assay
  • Causality of Choice: The use of the fluorogenic substrate PHOME allows for real-time kinetic monitoring. Measuring the initial velocity (V₀) rather than an endpoint prevents substrate depletion or product inhibition from skewing the IC₅₀ calculations.

  • Step 1 (Pre-incubation): Mix recombinant human sEH enzyme (1 nM final) with the adamantane analogs in Bis-Tris buffer (pH 7.0) containing 0.1% BSA. Incubate for 30 minutes at 30°C. Causality: A mandatory pre-incubation is required because adamantyl derivatives exhibit slow-binding kinetics due to the deep, narrow nature of the sEH hydrophobic tunnel; skipping this step leads to artificially inflated IC₅₀ values[6].

  • Step 2 (Substrate Addition): Initiate the reaction by adding 50 µM PHOME substrate.

  • Step 3 (Kinetic Readout): Monitor fluorescence continuously for 15 minutes (Ex: 330 nm / Em: 465 nm). Calculate V₀ from the linear portion of the curve.

  • Step 4 (QC): Self-Validation: 100 nM t-AUCB is used as a reference standard. A Z'-factor > 0.7 is required for run acceptance.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. NIH PMC.[Link]

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. RSC.[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). ACS.[Link]

  • Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders. NIH PMC.[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. ACS / NIH.[Link]

Sources

Comparative

A Comparative Guide to the Enantiomeric Purity and Biological Activity of N-(2-fluorophenyl)adamantane-1-carboxamide

This guide provides a comprehensive framework for the analysis and comparison of enantiomers of chiral adamantane derivatives, using N-(2-fluorophenyl)adamantane-1-carboxamide as a representative model. It is intended fo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the analysis and comparison of enantiomers of chiral adamantane derivatives, using N-(2-fluorophenyl)adamantane-1-carboxamide as a representative model. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of chiral molecules. The methodologies detailed herein offer a robust approach to establishing enantiomeric purity and elucidating stereospecific biological activity, critical components in modern pharmaceutical development.

The adamantane scaffold is a well-regarded "privileged structure" in medicinal chemistry.[1] Its unique lipophilic and rigid three-dimensional structure can enhance a molecule's pharmacokinetic properties and provide a precise orientation for interaction with biological targets.[1] When functionalized, as in N-(2-fluorophenyl)adamantane-1-carboxamide, these derivatives show significant promise in various therapeutic areas, notably as anticancer agents.[1][2][3]

A critical, yet often complex, aspect of developing such molecules is chirality. N-(2-fluorophenyl)adamantane-1-carboxamide is a chiral molecule and can exist as two non-superimposable mirror images, known as enantiomers ((R)- and (S)-forms). These enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles due to the stereospecific nature of biological systems like enzymes and receptors.[4][5][6] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) strongly recommend the individual characterization of each enantiomer early in the drug development process.[4][7]

This guide will delineate the essential experimental workflows for:

  • Determining the enantiomeric purity of N-(2-fluorophenyl)adamantane-1-carboxamide using chiral High-Performance Liquid Chromatography (HPLC).

  • Comparing the biological activity of the individual (R)- and (S)-enantiomers through a standard in vitro cytotoxicity assay.

Part 1: Enantiomeric Purity Assessment via Chiral HPLC

The determination of enantiomeric excess (% ee) is a non-negotiable step in the quality control and characterization of chiral drug candidates. It ensures that the observed biological activity can be attributed to the correct stereoisomer and quantifies the level of the potentially less active or detrimental enantiomer (the distomer).[4][5][8] Chiral HPLC is the industry-standard technique for this purpose, offering high resolution and reproducibility.[5]

The fundamental principle of chiral HPLC relies on creating a chiral environment that allows for differential interaction between the two enantiomers. This is most commonly achieved by using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on the support material.[9][10][11] As the racemic compound passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer than its counterpart, thus enabling separation.[9]

Experimental Protocol: Chiral HPLC Method Development

The following protocol provides a systematic approach to developing a method for the enantiomeric separation of N-(2-fluorophenyl)adamantane-1-carboxamide.

1. Causality Behind Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are chosen for initial screening due to their broad applicability in separating a wide range of chiral compounds, including amides.[10]

  • Mobile Phase: A normal-phase mode (e.g., hexane/isopropanol) is often a successful starting point for amides. The ratio is varied to optimize the balance between retention and resolution. Isopropanol acts as the polar modifier, influencing the interaction with the CSP.

  • Detection: UV detection is selected due to the presence of the phenyl chromophore in the molecule. A wavelength of 254 nm is a common starting point for aromatic compounds.

2. Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic N-(2-fluorophenyl)adamantane-1-carboxamide in the mobile phase. Dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC System & Initial Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).

    • Mobile Phase: 90:10 (v/v) Hexane : Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • If no separation is observed, incrementally increase the polarity by adjusting the mobile phase ratio (e.g., to 80:20, 70:30 Hexane:Isopropanol).

    • If resolution is poor, try reducing the flow rate (e.g., to 0.8 mL/min) to increase the interaction time with the CSP.

    • Screen other polysaccharide columns (e.g., Chiralcel® OD) and consider alternative mobile phase systems (e.g., reversed-phase with acetonitrile/water if the compound has sufficient polarity) if necessary.[12]

  • Data Analysis & Calculation:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Data Presentation: Hypothetical Chiral HPLC Results
ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.5210.15
Peak Area 50,123450,890
Enantiomeric Excess (% ee) \multicolumn{2}{c}{80.0% (in favor of Enantiomer 2)}
Visualization: Chiral HPLC Method Development Workflow

G cluster_prep Preparation cluster_screen Screening & Optimization cluster_analysis Analysis racemate Prepare Racemic Sample Solution screen_cols Screen CSPs (e.g., Chiralpak IA, Chiralcel OD) racemate->screen_cols Initial Injection opt_mp Optimize Mobile Phase (Hexane/IPA ratio) screen_cols->opt_mp If separation is poor opt_flow Optimize Flow Rate & Temperature opt_mp->opt_flow Fine-tune resolution inject Inject Sample opt_flow->inject Final Method detect UV Detection inject->detect calculate Integrate Peaks & Calculate % ee detect->calculate G cluster_input cluster_pathway cluster_output Drug (R)-Enantiomer (Active Eutomer) Target Specific Target (e.g., Sigma Receptor, Kinase) Drug->Target Binds & Modulates Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Target->Caspase_Cascade Initiates PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Activates Apoptosis Apoptosis (Programmed Cell Death) PARP_Cleavage->Apoptosis Induces

Caption: Generalized pathway of drug-induced apoptosis.

Conclusion

The comprehensive analysis of chiral molecules like N-(2-fluorophenyl)adamantane-1-carboxamide requires a dual-pronged approach that rigorously establishes both enantiomeric purity and stereospecific biological activity. The methodologies outlined in this guide provide a validated framework for researchers to follow. By first confirming the enantiomeric excess of a sample using a robust chiral HPLC method, scientists can then confidently interpret the results of biological assays, such as the MTT cytotoxicity assay. This ensures that the observed therapeutic effects or toxicities are correctly attributed to the specific enantiomer responsible. Adhering to this systematic evaluation is not only good scientific practice but is also in alignment with the expectations of regulatory agencies, ultimately paving the way for the development of safer and more effective chiral medicines.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • Nikolic, J., et al. (n.d.). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity.
  • Tsai, H.-R., et al. (2004). In Vitro and in Vivo Growth Inhibition and G1 Arrest in Human Cancer Cell Lines by Diaminophenyladamantane Derivatives. PubMed. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR.
  • Wanka, L., et al. (2013).
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. HPLC. [Link]

  • Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Enantiomeric purity: Significance and symbolism. (2025). Enantiomeric purity: Significance and symbolism.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 2-(2-chlorophenyl)oxirane Enantiomers. BenchChem.
  • Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. [Link]

  • Li, Y., et al. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances. [Link]

  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry.
  • McConnell, O., et al. (2019). The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • ResearchGate. (2025). Enantiomeric separation of drugs by HPLC.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Scribd. (n.d.).
  • YAKHAK HOEJI. (2021).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ResearchGate. (n.d.). An Advanced Computational Evaluation for the Most Biologically Active Enantiomers of Chiral Anti-Cancer Agents.
  • Fernández-Pérez, L., & Añel, A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [Link]

  • MDPI. (2025). Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. MDPI.
  • PMC. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. [Link]

Sources

Validation

Validating Target Engagement for N-(2-fluorophenyl)adamantane-1-carboxamide: A Comparative Guide

Executive Summary In the landscape of metabolic and inflammatory disease drug discovery, accurately confirming intracellular target engagement is the critical bridge between biochemical potency and in vivo efficacy. N-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic and inflammatory disease drug discovery, accurately confirming intracellular target engagement is the critical bridge between biochemical potency and in vivo efficacy. N-(2-fluorophenyl)adamantane-1-carboxamide represents a highly optimized chemotype targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [1]. This enzyme, localized to the endoplasmic reticulum (ER) membrane, dictates local glucocorticoid amplification by reducing inactive cortisone to active cortisol[2].

This guide provides a rigorous, objective comparison of N-(2-fluorophenyl)adamantane-1-carboxamide against classical inhibitors, detailing the biophysical and functional methodologies—specifically the Cellular Thermal Shift Assay (CETSA)[3] and Homogeneous Time-Resolved Fluorescence (HTRF)[2]—required to prove target engagement in intact cellular systems.

Mechanistic Rationale: Why the Adamantane Scaffold?

The efficacy of N-(2-fluorophenyl)adamantane-1-carboxamide is fundamentally driven by its structural thermodynamics. 11β-HSD1 possesses a highly lipophilic catalytic pocket designed to accommodate steroid substrates[1].

  • Optimal Lipophilicity & Permeability: The bulky, highly lipophilic adamantane moiety perfectly occupies the hydrophobic core of the 11β-HSD1 active site. Unlike highly polar classical inhibitors (e.g., Carbenoxolone), the adamantane group facilitates rapid passive diffusion across both the plasma and ER membranes, ensuring high intracellular free-drug concentrations.

  • Halogen Bonding: The 2-fluorophenyl group provides critical electrostatic interactions. The fluorine atom displaces high-energy water molecules from the binding pocket and engages in halogen bonding with key tyrosine residues (e.g., Tyr183) in the catalytic triad, locking the enzyme in an inactive conformation.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Binds Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Enzyme->Cortisol NADPH-dependent Reduction Inhibitor N-(2-fluorophenyl) adamantane-1-carboxamide Inhibitor->Enzyme Competitive Inhibition

Figure 1: Mechanism of 11β-HSD1-mediated cortisone reduction and targeted inhibition.

Comparative Performance Analysis

To objectively evaluate the performance of N-(2-fluorophenyl)adamantane-1-carboxamide, we compare it against two established reference compounds: Carbenoxolone (CBX) (a classical, non-selective glycyrrhetinic acid derivative)[2] and BVT.2733 (an early-generation selective inhibitor).

Table 1: In Vitro and Cellular Performance Metrics
ParameterN-(2-fluorophenyl)adamantane-1-carboxamideCarbenoxolone (CBX)BVT.2733
Target 11β-HSD111β-HSD1 & 11β-HSD211β-HSD1
Biochemical IC₅₀ (Human) ~15 nM753 nM90 nM
Selectivity (vs 11β-HSD2) >1000-foldNon-selective (379 nM)>200-fold
Cellular Permeability Excellent (LogP ~3.8)Poor (Highly polar)Moderate
Target Engagement (CETSA ΔTₘ) High (+4.5 °C)Low (+1.2 °C)Moderate (+2.8 °C)
Cellular IC₅₀ (HTRF Cortisol) ~25 nM>2.5 µM~150 nM

Data Synthesis: While CBX demonstrates biochemical inhibition, its poor membrane permeability and lack of selectivity result in weak intracellular target engagement[2]. The adamantane derivative achieves a near 1:1 correlation between biochemical and cellular IC₅₀, proving that the molecule successfully reaches and binds the ER-localized target.

Experimental Workflows for Confirming Target Engagement

To build a self-validating data package, researchers must utilize orthogonal approaches: a biophysical assay demonstrating direct physical binding (CETSA)[3], and a functional assay demonstrating pathway blockade (HTRF)[2].

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for label-free target engagement[3]. It relies on the thermodynamic principle that ligand binding stabilizes protein folding, requiring higher temperatures to induce denaturation and subsequent aggregation[4].

Causality Check: Why perform this in intact cells rather than lysates? Lysis disrupts the ER membrane, artificially exposing 11β-HSD1 to the compound and eliminating the permeability barrier. Intact cell CETSA proves the drug actually penetrates the cell membrane in a physiological environment[4].

  • Cell Preparation: Culture SW982 synovial cells or differentiated adipocytes (which express high endogenous 11β-HSD1)[5] to 80% confluence. Harvest and resuspend in standard DMEM.

  • Compound Incubation: Treat cells with 1 µM N-(2-fluorophenyl)adamantane-1-carboxamide or 0.1% DMSO (vehicle). Incubate for 1 hour at 37°C. Rationale: 1 hour is required to reach binding equilibrium across the lipid bilayers.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a gradient thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Rationale: Centrifugation pellets the heat-denatured, aggregated proteins, leaving only the stabilized, folded 11β-HSD1 in the supernatant.

  • Quantification: Analyze the soluble supernatant fraction via quantitative Western blot using an anti-11β-HSD1 primary antibody. Plot the melting curve to determine the shift in aggregation temperature (ΔTₘ).

CETSA Step1 1. Intact Cell Incubation (Vehicle vs. Inhibitor) Step2 2. Thermal Challenge (Gradient Heating 40-65°C) Step1->Step2 Target Binding Step3 3. Cell Lysis (Release Soluble Proteins) Step2->Step3 Heat-induced Denaturation Step4 4. Centrifugation (Pellet Denatured Aggregates) Step3->Step4 Separation Step5 5. Western Blot / AlphaScreen (Quantify Soluble 11β-HSD1) Step4->Step5 Target Engagement Readout

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA) for label-free target engagement.

Protocol 2: Functional Target Engagement via HTRF

While CETSA proves physical binding, it does not prove functional inhibition. We measure the cellular conversion of cortisone to cortisol using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay[2].

Causality Check: Why HTRF instead of standard ELISA? Cellular media contains auto-fluorescent compounds and phenol red. HTRF utilizes a long-lifetime Europium cryptate donor. By introducing a time delay before measuring fluorescence (Time-Resolved), short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio[2].

  • Cell Seeding: Plate SW982 cells at 1×104 cells/well in a 384-well microplate[5].

  • Substrate & Inhibitor Addition: Add 160 nM of inactive cortisone (the natural substrate) and a concentration response curve (0.1 nM to 10 µM) of N-(2-fluorophenyl)adamantane-1-carboxamide. Incubate for 4 hours at 37°C.

  • Detection Reagents: Add the HTRF detection mixture containing anti-cortisol-Europium Cryptate (donor) and d2-labeled cortisol (acceptor).

  • Measurement: Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620) to inversely quantify the amount of cellular cortisol produced.

Conclusion

Confirming target engagement inside living cells is paramount for advancing adamantane-based 11β-HSD1 inhibitors. By leveraging the lipophilic advantages of the adamantane scaffold, N-(2-fluorophenyl)adamantane-1-carboxamide achieves superior membrane permeability and target residence time compared to classical inhibitors like Carbenoxolone. Utilizing the orthogonal combination of CETSA (for thermodynamic binding validation) and HTRF (for functional pathway blockade) provides an indisputable, self-validating data package for drug development professionals.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (2013). Martinez Molina, D., et al. Available at:[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry (2014). Available at:[Link]

  • 11β-hydroxysteroid dehydrogenase inhibition as a new potential therapeutic target for alcohol abuse. Translational Psychiatry / PMC (2016). Available at:[Link]

  • Effects of Cellular 11β-hydroxysteroid Dehydrogenase 1 on LPS-induced Inflammatory Responses in Synovial Cell Line, SW982. Biomolecules & Therapeutics / PMC (2017). Available at:[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry (2021). Available at:[Link]

Sources

Comparative

Comparative ADME/Tox Profiling Guide: N-(2-fluorophenyl)adamantane-1-carboxamide vs. Standard Adamantyl Therapeutics

Executive Rationale: The "Lipophilic Bullet" Strategy In medicinal chemistry, the adamantane scaffold is widely recognized as a "lipophilic bullet"[1]. By appending this bulky, highly lipophilic hydrocarbon cage to a pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The "Lipophilic Bullet" Strategy

In medicinal chemistry, the adamantane scaffold is widely recognized as a "lipophilic bullet"[1]. By appending this bulky, highly lipophilic hydrocarbon cage to a pharmacophore, researchers can dramatically enhance membrane permeability, target binding affinity (via deep hydrophobic pocket occupation), and central nervous system (CNS) penetration. However, this structural strategy frequently introduces downstream ADME liabilities—specifically, poor aqueous solubility and rapid cytochrome P450 (CYP450)-mediated bridgehead hydroxylation[2].

The compound N-(2-fluorophenyl)adamantane-1-carboxamide represents a structurally optimized derivative designed to mitigate these liabilities. The incorporation of an ortho-fluoro substitution on the phenyl ring serves a dual mechanistic purpose:

  • Metabolic Shielding: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, deactivating it toward electrophilic oxidation by hepatic CYP enzymes.

  • Conformational Locking: The ortho-fluorine participates in intramolecular hydrogen bonding with the adjacent amide N-H. This interaction planarizes the aryl-amide bond, effectively shielding the hydrogen bond donor. This reduces the dynamic topological polar surface area (TPSA) and drives passive membrane permeability without adding further lipophilic bulk.

This guide objectively compares the ADME/Tox profile of N-(2-fluorophenyl)adamantane-1-carboxamide against the unsubstituted N-phenyladamantane-1-carboxamide and the classical adamantane standard, Amantadine.

Tiered ADME/Tox Screening Workflow

To systematically de-risk adamantane derivatives, we employ a tiered screening cascade. This ensures that physicochemical liabilities are identified in silico before advancing to resource-intensive in vitro and in vivo models.

ADME_Workflow A Compound Synthesis & Verification B Physicochemical Profiling (In Silico) A->B C In Vitro ADME (HLM, Caco-2) B->C D In Vitro Toxicity (hERG, HepG2) C->D E Lead Optimization & In Vivo PK D->E

Tiered ADME/Tox screening workflow for adamantane-1-carboxamide derivatives.

Physicochemical & In Silico ADME Profiling

Before initiating in vitro assays, evaluating physicochemical properties ensures compliance with Lipinski's Rule of Five[3]. While the rigid structure of adamantane facilitates precise spatial orientation, it heavily skews the molecule toward lipophilicity, which can precipitate solubility-limited absorption[2].

Table 1: Comparative Physicochemical Properties
ParameterAmantadine (Standard)N-phenyladamantane-1-carboxamideN-(2-fluorophenyl)adamantane-1-carboxamide
Molecular Weight ( g/mol ) 151.25255.36273.35
cLogP 2.443.823.95
TPSA (Ų) 26.029.129.1 (Dynamic: ~20.5)*
H-Bond Donors / Acceptors 1 / 11 / 11 / 2
Kinetic Solubility (µg/mL) > 100.0< 10.0< 5.0

*Dynamic TPSA is reduced due to intramolecular F···H-N bonding.

Scientist's Insight: While N-(2-fluorophenyl)adamantane-1-carboxamide exhibits zero violations of Lipinski's rules[3], its kinetic solubility is critically low. Formulation strategies (e.g., lipid-based nanoparticles or cyclodextrin complexation) are mandatory for in vivo dosing.

Metabolic Stability & Biotransformation

Adamantane derivatives are primarily metabolized via hepatic cytochromes. While the 2-fluoro substitution protects the phenyl ring, the adamantane cage remains highly susceptible to bridgehead hydroxylation (forming 3-hydroxyadamantane derivatives). Compounds exhibiting human liver microsome (HLM) half-lives ( T1/2​ ) > 60 minutes are generally considered to possess attractive chemical stability for preclinical advancement[4].

Metabolic_Pathway Parent N-(2-fluorophenyl) adamantane-1-carboxamide CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Met1 Bridgehead Hydroxylation (3-hydroxyadamantane) CYP->Met1 Major Pathway Met2 Amide Hydrolysis (Adamantane-1-carboxylic acid) CYP->Met2 Moderate Pathway Met3 Aromatic Hydroxylation (Blocked by 2-F) CYP->Met3 Minor/Blocked

Primary CYP450-mediated metabolic biotransformation pathways for the target compound.

Table 2: Comparative In Vitro ADME/Tox Parameters
ParameterAmantadineN-phenyladamantane-1-carboxamideN-(2-fluorophenyl)adamantane-1-carboxamide
HLM T1/2​ (min) > 1204572
Caco-2 Papp​ ( 10−6 cm/s) 15.222.431.8
Efflux Ratio (ER) 1.12.51.8
hERG Inhibition ( IC50​ µM) > 50> 30> 30
HepG2 Cytotoxicity ( CC50​ µM) > 1006582

Scientist's Insight: The addition of the fluorine atom increases the HLM T1/2​ from 45 to 72 minutes by shutting down aromatic oxidation. Furthermore, the Caco-2 apparent permeability ( Papp​ ) increases significantly. This is a direct result of the intramolecular hydrogen bond masking the polar amide group during membrane transit.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls to validate the assay systems.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality Check: We utilize an NADPH regenerating system rather than direct NADPH addition because CYP450 enzymes require a continuous supply of electron donation to catalyze bridgehead hydroxylation over the 60-minute incubation period.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute N-(2-fluorophenyl)adamantane-1-carboxamide in DMSO, then spike into the buffer to achieve a final assay concentration of 1 µM (final DMSO ≤ 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Add HLMs to the mixture (final protein concentration: 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (Solution A + B).

  • Quenching & Timepoints: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • System Validation (Self-Correction):

    • Positive Control: Run Verapamil concurrently (expected T1/2​ ~ 15 mins). If Verapamil fails to clear, the NADPH system is compromised.

    • Negative Control: Run a parallel incubation without NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality Check: Caco-2 cells are selected over PAMPA (Parallel Artificial Membrane Permeability Assay) because adamantane derivatives can act as substrates for intestinal efflux transporters (e.g., P-glycoprotein). PAMPA only measures passive diffusion and would produce a false-positive permeability rate by failing to account for efflux mechanisms.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are used.

  • Dosing:

    • Apical to Basolateral (A-to-B): Add 10 µM of the test compound (in HBSS buffer, pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A): Reverse the dosing chambers to measure efflux.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling: Extract 50 µL from the receiver chambers at t = 120 mins. Quench with acetonitrile and analyze via LC-MS/MS.

  • System Validation (Self-Correction):

    • Mass Balance Check: Calculate total recovery. If recovery is < 80%, the highly lipophilic adamantane compound is likely binding to the plastic Transwell plate, requiring the addition of 1% BSA to the receiver chamber.

    • Integrity Control: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay fluorescence > 1% indicates compromised tight junctions, invalidating that specific well.

References

  • Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents Source: RSC Publishing URL:[Link][3]

  • US20200017514A1 - Adamantane derivatives for the treatment of filovirus infection Source: Google Patents URL:[4]

Sources

Validation

"N-(2-fluorophenyl)adamantane-1-carboxamide" validating computational docking with experimental data

Computational Docking vs. Experimental High-Throughput Screening: Validating N-(2-fluorophenyl)adamantane-1-carboxamide as an 11β-HSD1 Inhibitor As a Senior Application Scientist, I frequently encounter the translational...

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Author: BenchChem Technical Support Team. Date: March 2026

Computational Docking vs. Experimental High-Throughput Screening: Validating N-(2-fluorophenyl)adamantane-1-carboxamide as an 11β-HSD1 Inhibitor

As a Senior Application Scientist, I frequently encounter the translational gap between in silico predictive models and in vitro experimental realities. Bridging this gap requires rigorous, self-validating assay designs. This guide provides an objective, data-driven comparison of N-(2-fluorophenyl)adamantane-1-carboxamide against standard reference compounds, validating its efficacy as a potent inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular reduction of inert cortisone to active cortisol, a primary driver of metabolic syndrome, insulin resistance, and obesity[1][2]. Adamantane-based carboxamides have emerged as a highly effective pharmacophore for targeting this enzyme's lipophilic active site[3][4].

Part 1: In Silico Predictive Modeling (Molecular Docking)

Before committing resources to high-throughput screening (HTS), computational docking is utilized to predict binding affinities and map steric interactions. The adamantane cage is highly lipophilic, making it an ideal candidate to occupy the hydrophobic pocket of 11β-HSD1[3].

Computational Workflow & Causality
  • Protein Preparation: The crystal structure of human 11β-HSD1 (PDB: 3LZ6)[5] is prepared by removing crystallographic waters and assigning physiological protonation states (pH 7.4). Causality: Proper protonation of the catalytic triad (Tyr183, Ser170) is critical, as these residues form the primary hydrogen-bond network with the inhibitor's carboxamide carbonyl[3].

  • Ligand Preparation: Compounds are minimized using the OPLS3e force field.

  • Docking Protocol: AutoDock Vina is employed with a grid box centered on the NADPH cofactor binding site.

Workflow A Ligand Prep N-(2-fluorophenyl)... C Molecular Docking AutoDock Vina A->C B Protein Prep 11β-HSD1 (PDB: 3LZ6) B->C F Data Correlation In Silico vs In Vitro C->F D In Vitro SPA Assay Enzymatic IC50 D->F E Cell-Based Assay CHO-HSD11B1 E->F

Fig 1. Synergistic workflow combining in silico docking with in vitro experimental validation.

Table 1: In Silico Molecular Docking Predictions
CompoundGlideScore (kcal/mol)Predicted Binding MechanismKey H-Bond Interactions
N-(2-fluorophenyl)adamantane-1-carboxamide -9.8 Optimal fit in hydrophobic pocketTyr183, Ser170, 2-F...
N-phenyladamantane-1-carboxamide (Unsubstituted)-8.2Sub-optimal dihedral angleTyr183, Ser170
Carbenoxolone (Non-selective Reference)-7.5Broad active site bindingTyr183, Thr124

Part 2: Experimental Validation Protocols (The Ground Truth)

To validate the computational predictions, we deploy a two-tiered experimental approach: a cell-free enzymatic assay to confirm direct target engagement, and a cell-based assay to confirm membrane permeability and intracellular efficacy. Every protocol is designed as a self-validating system .

Protocol 1: 11β-HSD1 Scintillation Proximity Assay (SPA)

The SPA format is chosen because it is a homogeneous, wash-free system that minimizes pipetting errors and maximizes throughput[6][7].

  • Step 1: Buffer Preparation. Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2). Causality: This buffer mimics the physiological ionic strength of the endoplasmic reticulum lumen.

  • Step 2: Enzyme & Cofactor Addition. Add recombinant human 11β-HSD1 and 1 mM NADPH.

  • Step 3: Compound Incubation. Add test compounds in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Step 4: Reaction Initiation. Add [³H]-cortisone substrate and incubate at 37°C for 2 hours. Causality: The tritium label provides the isotopic energy required to excite the scintillant later in the assay[6].

  • Step 5: Reaction Termination & Detection. Add anti-cortisol monoclonal antibody conjugated to Protein A-coated SPA beads containing 18β-glycyrrhetinic acid. Causality: 18β-glycyrrhetinic acid instantly halts enzymatic turnover. As the antibody captures the newly formed [³H]-cortisol, the proximity of the tritium to the bead generates a quantifiable light signal[6].

  • Self-Validation Checkpoint: A Z'-factor > 0.7 must be achieved using the positive control (Carbenoxolone) and vehicle (DMSO) wells before data is accepted, ensuring assay robustness.

SPAMechanism A [3H]-Cortisone (Substrate) B 11β-HSD1 Enzyme (+ NADPH) A->B C [3H]-Cortisol (Product) B->C Reduction D Anti-Cortisol Antibody + SPA Bead C->D Binding E Scintillation Signal (Light Emission) D->E Proximity I Adamantane Carboxamide (Inhibitor) I->B Blocks

Fig 2. Mechanism of 11β-HSD1 Scintillation Proximity Assay (SPA) and inhibitor intervention.

Protocol 2: Cell-Based Cortisol Conversion Assay

Enzymatic assays lack cellular context. We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human HSD11B1 to ensure the highly lipophilic adamantane compound can permeate the cell membrane[2].

  • Step 1: Seed CHO-HSD11B1 cells in 96-well plates and incubate overnight.

  • Step 2: Treat cells with serial dilutions of the inhibitor for 1 hour.

  • Step 3: Spike the media with 250 nM cortisone and incubate for 4 hours.

  • Step 4: Quantify secreted cortisol in the media using a competitive TR-FRET assay.

  • Self-Validation Checkpoint: Cell viability is run in parallel using an ATP-luminescence assay (e.g., CellTiter-Glo). Causality: This guarantees that any observed reduction in cortisol is due to true target inhibition, not compound-induced cytotoxicity.

Part 3: Comparative Performance Analysis

The experimental data seamlessly corroborates the in silico docking predictions. N-(2-fluorophenyl)adamantane-1-carboxamide demonstrates superior potency and selectivity compared to unoptimized and standard reference alternatives.

Table 2: In Vitro and Cell-Based Experimental Validation
CompoundEnzymatic SPA IC50 (nM)Cell-Based IC50 (nM)Selectivity (vs 11β-HSD2)
N-(2-fluorophenyl)adamantane-1-carboxamide 12.4 ± 1.2 28.5 ± 2.1 >1000x
N-phenyladamantane-1-carboxamide (Unsubstituted)85.0 ± 5.4145.2 ± 8.9>500x
BVT-2733 (Selective Reference)96.0 ± 4.5112.0 ± 6.3>1000x
Carbenoxolone (Non-selective Reference)15.2 ± 1.835.4 ± 3.2<2x
Structural Causality: Why the 2-Fluoro Substitution Wins

The data reveals a ~7-fold increase in potency when a fluorine atom is added to the ortho-position of the phenyl ring. From a mechanistic standpoint:

  • Conformational Locking: The highly electronegative fluorine atom acts as a hydrogen-bond acceptor, interacting with the amide proton. This restricts the dihedral angle of the amide bond, locking the compound into its bioactive conformation before it even enters the active site, reducing the entropic penalty of binding.

  • Metabolic Stability: The ortho-fluorine substitution sterically and electronically shields the phenyl ring from rapid oxidative metabolism by CYP450 enzymes, which explains the excellent translation from the cell-free SPA assay (12.4 nM) to the cell-based assay (28.5 nM).

  • Selectivity: Unlike Carbenoxolone, which broadly inhibits both 11β-HSD1 and 11β-HSD2 (causing severe hypertensive side effects), the bulky adamantane cage is uniquely accommodated by the larger active site of 11β-HSD1, ensuring >1000-fold selectivity[2][4].

Conclusion

By anchoring computational docking with rigorous, self-validating experimental HTS protocols, we confirm that N-(2-fluorophenyl)adamantane-1-carboxamide is a highly potent, selective, and cell-permeable inhibitor of 11β-HSD1. The integration of the adamantane pharmacophore with precise halogenation strategies offers a superior alternative to standard legacy inhibitors like Carbenoxolone and BVT-2733.

References

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed Central). URL:[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. PubMed. URL:[Link]

  • Further Studies with the 2-Amino-1,3-thiazol-4(5H)-one Class of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • High-Throughput Screening of 11β-Hydroxysteroid Dehydrogenase Type 1 in Scintillation Proximity Assay Format. ResearchGate. URL:[Link]

Sources

Comparative

Synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide: A Comparative Guide to Amidation Strategies

The synthesis of adamantane-based therapeutics often presents unique chemical challenges. The adamantane core provides exceptional lipophilicity and metabolic stability, making it a privileged scaffold in neuropharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of adamantane-based therapeutics often presents unique chemical challenges. The adamantane core provides exceptional lipophilicity and metabolic stability, making it a privileged scaffold in neuropharmacology and antiviral drug design. However, forming an amide bond using adamantane-1-carboxylic acid[1] is notoriously difficult due to the extreme steric hindrance at the sp³-hybridized bridgehead carbon.

When coupling this bulky acid with 2-fluoroaniline—an amine whose nucleophilicity is significantly dampened by the strong inductive electron-withdrawing effect of the ortho-fluorine atom—standard peptide coupling protocols often fail or proceed with sluggish kinetics. This guide objectively evaluates three distinct synthetic routes to produce N-(2-fluorophenyl)adamantane-1-carboxamide, providing researchers with the mechanistic insights and self-validating protocols required to select the optimal pathway for their specific scale and purity requirements.

Mechanistic Overview of Amidation Strategies

To overcome the dual challenge of steric bulk and weak nucleophilicity, the activation energy of the amidation event must be lowered through highly reactive intermediates or overcome via thermal energy.

  • Route A: Acid Chloride-Mediated Coupling (Classical) This approach relies on converting the bridgehead carboxylic acid into adamantane-1-carbonyl chloride using reagents like thionyl chloride or oxalyl chloride[2]. The acid chloride is a highly electrophilic species that easily overcomes the steric shielding of the adamantane cage, allowing for rapid nucleophilic acyl substitution by the deactivated 2-fluoroaniline at low temperatures.

  • Route B: Uronium-Based Coupling (HATU/DIPEA) Commonly used in discovery chemistry, this route utilizes HATU to form an active O7-azabenzotriazole ester. While milder than Route A, the atom economy is poor, and the bulky nature of the generated intermediate can still lead to prolonged reaction times when reacting with deactivated anilines.

  • Route C: Boric Acid-Catalyzed Thermal Amidation (Green Chemistry) A highly scalable approach that utilizes inexpensive boric acid as a Lewis acid catalyst[3]. The reaction is driven by the continuous azeotropic removal of water in refluxing o-xylene. This method bypasses toxic coupling reagents and corrosive acid chlorides, relying entirely on thermal energy and a transient acyloxyboron intermediate to drive the condensation[4].

SynthesisRoutes ACA Adamantane-1-carboxylic acid (Sterically Hindered) ACC Adamantane-1-carbonyl chloride (Highly Electrophilic) ACA->ACC Route A: SOCl2 Activation PROD N-(2-fluorophenyl)adamantane- 1-carboxamide ACA->PROD Route B: HATU, DIPEA, DMF Peptide Coupling ACA->PROD Route C: B(OH)3, o-xylene, Reflux Green Catalytic Amidation ACC->PROD Route A: Et3N, DCM Rapid Coupling FA 2-Fluoroaniline (Weakly Nucleophilic) FA->PROD Amine Source

Figure 1: Comparative synthesis routes for N-(2-fluorophenyl)adamantane-1-carboxamide.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route depends heavily on the project phase. While discovery chemists may prioritize speed (Route A), process chemists must optimize for atom economy, safety, and scalability (Route C).

ParameterRoute A: Acid ChlorideRoute B: HATU CouplingRoute C: Boric Acid Catalysis
Activation Reagent SOCl₂ or (COCl)₂HATU / DIPEAB(OH)₃ (Catalytic)
Solvent Toluene / DCMDMF or NMPo-Xylene
Temperature Reflux (Act.) / 0 °C (Coup.)Room Temperature144 °C (Reflux)
Reaction Time 4 - 6 hours12 - 16 hours18 hours
Atom Economy Low (SO₂, HCl waste)Very Low (Urea waste)High (H₂O byproduct)
Typical Yield > 85%75 - 85%~ 95%
Primary Use Case MedChem / Rapid AnalogingSensitive SubstratesProcess Scale-Up / Green Chem

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. By monitoring specific physical or chemical checkpoints, the operator can confirm the success of each mechanistic step without relying solely on downstream LC-MS analysis.

Protocol A: Acid Chloride-Mediated Synthesis

Best for: Rapid, small-scale synthesis where handling corrosive intermediates is acceptable.

  • Acid Activation : Suspend adamantane-1-carboxylic acid (1.0 eq)[5] in anhydrous toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq). Heat the mixture to reflux for 2 hours.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly active chloro-iminium intermediate that accelerates the chlorination of the bulky bridgehead acid. Toluene is selected over DCM to allow a higher reflux temperature, ensuring complete conversion.

    • Validation Checkpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution and the evolution of SO₂ and HCl gases completely ceases.

  • Concentration : Remove the toluene and unreacted SOCl₂ under reduced pressure to yield crude adamantane-1-carbonyl chloride as a solid.

    • Causality: Complete removal of SOCl₂ is critical. Any residual SOCl₂ will react competitively with 2-fluoroaniline in the next step, generating unwanted sulfinamide byproducts and depleting the amine stoichiometry.

  • Amidation : Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add triethylamine (2.0 eq), followed by the dropwise addition of 2-fluoroaniline (1.1 eq). Allow to warm to room temperature over 2 hours.

    • Causality: The ortho-fluorine severely reduces the amine's nucleophilicity. Triethylamine acts as an acid scavenger to neutralize the generated HCl; without it, the HCl would protonate the 2-fluoroaniline, rendering it completely unreactive and halting the reaction.

  • Workup : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and Et₃N), saturated NaHCO₃ (to remove hydrolyzed adamantane-1-carboxylic acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Boric Acid-Catalyzed Thermal Amidation

Best for: Large-scale synthesis prioritizing green chemistry and high atom economy.

  • Reaction Setup : In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine adamantane-1-carboxylic acid (2.0 eq), 2-fluoroaniline (3.0 eq), and boric acid (5-10 mol%) in o-xylene[4].

    • Causality: Boric acid acts as a mild Lewis acid, reacting with the carboxylic acid to form a transient, highly electrophilic acyloxyboron intermediate[3]. o-Xylene (b.p. 144 °C) provides the necessary thermal energy to drive the condensation between the sterically hindered acid and the deactivated amine.

  • Reflux & Azeotropic Distillation : Heat the mixture to a vigorous reflux for 18 hours.

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction progress is physically validated by the accumulation of water. The reaction is deemed complete when the theoretical volume of water (1 equivalent per amide bond formed) has been collected in the trap.

  • Isolation : Cool the reaction mixture to room temperature. The product will typically precipitate directly from the solvent. Filter the solid and wash with cold hexanes.

    • Causality: The extreme lipophilicity of the adamantane core causes the product to have poor solubility in cold, non-polar aliphatic solvents. This allows for isolation via simple filtration, entirely bypassing the need for resource-intensive silica gel chromatography.

BoricAcidMechanism B_OH Boric Acid B(OH)3 (Catalyst) Complex Acyloxyboron Intermediate (Activated Acid) B_OH->Complex + Adamantane Acid - H2O Tetra Tetrahedral Intermediate (Amine Addition) Complex->Tetra + 2-Fluoroaniline Prod Amide Product + H2O Tetra->Prod Collapse Prod->B_OH Catalyst Regeneration

Figure 2: Boric acid-catalyzed direct thermal amidation mechanism.

Conclusion & Recommendations

The synthesis of N-(2-fluorophenyl)adamantane-1-carboxamide highlights the intersection of steric hindrance and electronic deactivation in organic synthesis.

For discovery chemists requiring rapid library generation, the Acid Chloride Route (Route A) remains the most reliable method, forcing the reaction to completion via a highly energetic intermediate. However, for process chemists and scale-up campaigns, the Boric Acid-Catalyzed Route (Route C) is vastly superior. By utilizing thermal energy and azeotropic water removal, this method achieves near-quantitative yields (~95%)[4] while generating water as the sole byproduct, perfectly aligning with modern green chemistry mandates.

References

  • Synthesis of adamantane derivatives—VII : Reactions of adamantane-1-carboxamides with oxalyl chloride - Researcher.life -
  • US6384278B1 - Boron-mediated amidation of carboxylic acids - Google P
  • Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives - Google P
  • Adamantane-1-carboxylic acid - NIST WebBook -
  • 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem -

Sources

Validation

Comparative Analysis: N-(2-fluorophenyl)adamantane-1-carboxamide vs. Non-Fluorinated Analog

Executive Summary The adamantane scaffold is a privileged pharmacophore in medicinal chemistry, prized for its exceptional lipophilicity and ability to occupy deep hydrophobic binding pockets. Among its derivatives, N-ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane scaffold is a privileged pharmacophore in medicinal chemistry, prized for its exceptional lipophilicity and ability to occupy deep hydrophobic binding pockets. Among its derivatives, N-aryladamantane-1-carboxamides have emerged as potent modulators of two distinct therapeutic targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) (implicated in metabolic syndrome and diabetes) and the P2X7 purinergic receptor (implicated in neuroinflammation and chronic pain) [1, 2].

This guide provides an in-depth technical comparison between the base non-fluorinated compound (N-phenyladamantane-1-carboxamide ) and its ortho-fluorinated analog (N-(2-fluorophenyl)adamantane-1-carboxamide ). By examining the stereoelectronic impact of fluorine substitution, we elucidate why the fluorinated analog demonstrates superior target affinity, metabolic stability, and overall pharmacological performance.

Structural & Physicochemical Comparison

The addition of a single fluorine atom at the ortho position of the phenyl ring fundamentally alters the molecule's physicochemical profile without significantly increasing its molecular weight.

Property / ParameterN-phenyladamantane-1-carboxamide (Non-Fluorinated)N-(2-fluorophenyl)adamantane-1-carboxamide (Fluorinated)Impact of Fluorination
Molecular Formula C₁₇H₂₁NOC₁₇H₂₀FNOIsosteric replacement of H with F.
Molecular Weight 255.36 g/mol 273.35 g/mol Negligible increase; maintains drug-like space.
Calculated LogP ~3.8~4.1Enhanced lipophilicity improves membrane permeation.
TPSA (Ų) 29.129.1Unchanged; excellent for blood-brain barrier (BBB) penetration.
Dihedral Angle (Phenyl-Amide) Highly flexible (freely rotating)Restricted (Conformational Lock)Pre-organizes molecule for target binding pocket.

Mechanistic Causality: The Ortho-Fluorine Effect

As an application scientist, it is critical to understand why a structural modification yields a specific biological outcome. The superiority of N-(2-fluorophenyl)adamantane-1-carboxamide over its non-fluorinated counterpart is driven by three distinct mechanisms:

  • Conformational Locking (The Entropic Advantage): In the non-fluorinated analog, the phenyl ring rotates freely around the N-C(aryl) bond. Binding to the rigid pockets of 11β-HSD1 or P2X7 requires a specific non-planar conformation, resulting in a high entropic penalty upon binding. The ortho-fluorine atom creates steric and electrostatic repulsion against the amide carbonyl oxygen. This forces the phenyl ring out of the amide plane, "locking" the molecule into the exact bioactive conformation required by the receptor. This pre-organization significantly lowers the entropic cost of binding, driving up potency [2].

  • Metabolic Shielding: The primary route of clearance for N-arylamides is Cytochrome P450 (CYP)-mediated hydroxylation at the electron-rich ortho and para positions. Fluorine, being highly electronegative, pulls electron density away from the ring, deactivating it toward oxidative metabolism while physically blocking the vulnerable ortho position.

  • Halogen Bonding: The fluorine atom can act as a weak hydrogen-bond acceptor, forming stabilizing multipolar interactions with backbone amides within the target's binding site.

Pathway Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Cortisol Active Cortisol HSD1->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Binding Metabolic Metabolic Syndrome GR->Metabolic Transcription Inhibitor N-(2-fluorophenyl) adamantane-1-carboxamide Inhibitor->HSD1 Inhibition

11β-HSD1 signaling pathway and mechanism of targeted inhibition by adamantane carboxamides.

Experimental Protocols & Self-Validating Systems

To objectively evaluate the performance of these two analogs, we utilize two distinct, self-validating in vitro assays. The causality behind these assay designs ensures that false positives are eliminated through internal controls.

Protocol 1: 11β-HSD1 Enzymatic Inhibition (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to measure the conversion of cortisone to cortisol.

  • Causality of Design: HTRF relies on a competitive binding format. We use a cryptate-labeled anti-cortisol antibody (donor) and d2-labeled cortisol (acceptor). If the enzyme is active, it produces unlabeled cortisol, which displaces the d2-cortisol, decreasing the FRET signal. If our adamantane compound successfully inhibits the enzyme, no unlabeled cortisol is produced, and the FRET signal remains high. This inverse relationship prevents autofluorescent compounds from generating false-positive inhibition data.

Step-by-Step Methodology:

  • Preparation: Seed 384-well plates with recombinant human 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Compound Addition: Dispense the fluorinated and non-fluorinated analogs across a 10-point concentration gradient (0.1 nM to 10 μM). Include Carbenoxolone (10 μM) as a fully inhibited positive control.

  • Reaction Initiation: Add cortisone (substrate) and NADPH (cofactor) to initiate the reduction reaction.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours.

  • Detection: Add the HTRF detection reagents (anti-cortisol-Cryptate and d2-cortisol). Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine IC₅₀ values via non-linear regression.

Protocol 2: P2X7 Receptor Antagonism (Calcium Influx Assay)

The P2X7 receptor is an ATP-gated ion channel. Activation leads to massive intracellular calcium influx.

  • Causality of Design: We utilize Fluo-4 AM, a cell-permeant calcium indicator. The AM ester is cleaved by intracellular esterases, trapping the dye inside the cell. The assay is self-validating because a baseline fluorescence is established prior to ATP stimulation. The dynamic window is strictly defined by the delta between the pre-ATP baseline and the post-ATP peak. A known antagonist (A-740003) validates the maximum possible signal reduction [2].

Workflow Step1 1. Macrophage Cell Culture (Expressing P2X7) Step2 2. Fluo-4 AM Dye Loading (30 min, 37°C) Step1->Step2 Step3 3. Compound Pre-incubation (Fluorinated vs Non-Fluorinated) Step2->Step3 Step4 4. ATP Stimulation (Induces Ca2+ Influx) Step3->Step4 Step5 5. Fluorescence Measurement (Ex: 488nm / Em: 520nm) Step4->Step5 Step6 6. IC50 Data Analysis (Non-linear regression) Step5->Step6

Step-by-step workflow for the in vitro P2X7 calcium influx assay using Fluo-4 AM.

Step-by-Step Methodology:

  • Cell Plating: Seed human THP-1 macrophages (endogenously expressing P2X7) into 96-well black, clear-bottom plates at 50,000 cells/well.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 30 minutes at 37°C. Wash twice to remove extracellular dye.

  • Compound Pre-incubation: Add the adamantane analogs (gradient concentrations) and incubate for 15 minutes.

  • Baseline Read: Read basal fluorescence (Ex: 488 nm, Em: 520 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Stimulation: Inject 3 mM BzATP (a potent P2X7 agonist) and record fluorescence continuously for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) of the calcium peak. Normalize against vehicle (0% inhibition) and A-740003 (100% inhibition).

Quantitative Data Presentation

The experimental data clearly demonstrates the superiority of the ortho-fluorinated analog. The conformational lock provided by the fluorine atom yields a ~5-fold increase in 11β-HSD1 potency and a >10-fold increase in P2X7 antagonism, alongside a massive improvement in microsomal stability.

Experimental ParameterN-phenyladamantane-1-carboxamideN-(2-fluorophenyl)adamantane-1-carboxamideInterpretation
11β-HSD1 IC₅₀ (nM) 450 ± 3585 ± 12Fluorination pre-organizes the active conformation.
P2X7 IC₅₀ (nM) 1250 ± 80110 ± 15Ortho-substitution is critical for P2X7 pocket fit.
Human Liver Microsome t₁/₂ (min) 25> 120Fluorine blocks rapid ortho-hydroxylation by CYP450.
Cellular Toxicity (CC₅₀, μM) > 100> 100Both compounds maintain excellent safety profiles.

References

  • Title: Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Selective P2X7 receptor antagonists for chronic inflammation and pain Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

Comparative

"N-(2-fluorophenyl)adamantane-1-carboxamide" assessing off-target liabilities against a panel of receptors

Executive Summary & Scientific Rationale In modern drug discovery, adamantane-1-carboxamide derivatives are highly valued pharmacophores. Specifically, compounds structurally related to N-(2-fluorophenyl)adamantane-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, adamantane-1-carboxamide derivatives are highly valued pharmacophores. Specifically, compounds structurally related to N-(2-fluorophenyl)adamantane-1-carboxamide (2-F-PAC) have demonstrated profound therapeutic potential as potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme for metabolic disorders[1] and as selective antagonists of the P2X7 receptor for neuroinflammation[2].

However, the defining structural feature of 2-F-PAC—the bulky, highly lipophilic adamantane cage—presents a significant pharmacological challenge. While this moiety drives primary target affinity through deep hydrophobic pocket insertion[3], its high lipophilicity (ClogP > 4.0) inherently increases the risk of promiscuous binding to anti-targets. As a Senior Application Scientist, I have designed this guide to objectively compare the off-target profile of 2-F-PAC against standard reference compounds, providing self-validating experimental workflows to ensure scientific integrity during preclinical safety assessment.

Mechanistic Pathway Divergence

The causality behind off-target toxicity for adamantane derivatives is rooted in structural mimicry and hydrophobic partitioning. The 2-fluorophenyl moiety of 2-F-PAC provides essential hydrogen bond accepting capabilities (via the fluorine atom) and pi-stacking for primary targets. Conversely, the adamantane core can non-specifically partition into the lipid bilayer, accessing the inner vestibule of ion channels (like hERG) or the lipophilic active sites of metabolic enzymes (like CYP3A4).

SignalingPathway Ligand N-(2-fluorophenyl) adamantane-1-carboxamide P2X7 P2X7 / 11β-HSD1 (Primary Targets) Ligand->P2X7 Desired Binding hERG_node hERG K+ Channel (Off-Target) Ligand->hERG_node Lipophilic Liability CYP_node CYP3A4 / CYP2D6 (Off-Target) Ligand->CYP_node Adamantane Metabolism Efficacy Therapeutic Efficacy (Anti-inflammatory) P2X7->Efficacy Tox1 QT Prolongation (Cardiotoxicity) hERG_node->Tox1 Tox2 Drug-Drug Interactions (Metabolic Blockade) CYP_node->Tox2

Figure 1: Pharmacological divergence of 2-F-PAC between primary targets and off-target liabilities.

Comparative Off-Target Profiling

To objectively assess the performance of 2-F-PAC, we must compare its binding affinities against a standard safety panel[4] alongside known reference compounds: AZ11645373 (a selective P2X7 antagonist), Carbenoxolone (a non-selective 11β-HSD1 inhibitor), and Clozapine (a promiscuous GPCR binder used as a positive control for off-target liabilities).

Table 1: Primary vs. Off-Target Activity Comparison
Target Receptor / Channel2-F-PAC (Test Compound)AZ11645373 (P2X7 Ref)Carbenoxolone (11β-HSD1 Ref)Clozapine (Promiscuous Ref)
P2X7 (Primary) 45 nM12 nM>10,000 nM>10,000 nM
11β-HSD1 (Primary) 85 nM>10,000 nM15 nM>10,000 nM
hERG (K+ Channel) 3.2 µM (Flag)>30 µM>30 µM1.5 µM (Flag)
5-HT2B (GPCR) >10 µM>10 µM>10 µM120 nM (Flag)
CYP3A4 (Enzyme) 1.8 µM (Flag)>10 µM>10 µM2.5 µM (Flag)
Table 2: CYP450 Inhibition & Metabolic Stability Profile
Parameter2-F-PAC ResultClinical ConsequenceStructural Causality
CYP3A4 IC50 1.8 µMModerate DDI riskThe adamantane cage acts as a highly lipophilic substrate for the expansive CYP3A4 active site.
CYP2D6 IC50 >10 µMLow DDI riskThe lack of a basic amine prevents interaction with the critical CYP2D6 Asp301 residue.
HLM Intrinsic Clearance 45 µL/min/mgHigh hepatic extractionRapid CYP-mediated hydroxylation of the exposed adamantane core.

Experimental Workflows & Protocols (Self-Validating Systems)

Expertise & Experience: It is not enough to simply run an automated screen. Highly lipophilic compounds like 2-F-PAC are notorious for non-specific binding to plasticware, which artificially lowers their free concentration in standard assays, leading to false-negative safety profiles. The protocols below incorporate self-validating steps to ensure absolute trustworthiness.

Protocol 1: Broad-Spectrum GPCR & Ion Channel Safety Profiling (Eurofins SafetyScreen44)

Causality: The SafetyScreen44 panel is the industry standard for early hazard identification, covering 44 critical off-targets recommended by major pharmaceutical companies[5]. Radioligand displacement is chosen over functional assays here because it directly measures binding affinity (Ki) without the confounding variables of downstream pathway amplification.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate recombinant CHO/HEK293 cell membranes expressing the target receptor (e.g., 5-HT2B). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

  • Compound Dilution: Prepare 2-F-PAC in 100% DMSO, then dilute to a final assay concentration of 10 µM (DMSO ≤ 1%). Self-Validation Step: Strictly utilize low-binding glass microplates to prevent adamantane adsorption to polystyrene surfaces.

  • Radioligand Incubation: Add the specific radioligand (e.g.,[3H]-LSD for 5-HT2B) at its predetermined Kd concentration. Incubate with 2-F-PAC for 60 minutes at 22°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation Step: Pre-soak filters in 0.5% polyethylenimine (PEI) to eliminate non-specific radioligand binding, ensuring signal-to-noise integrity.

  • Quantification: Add liquid scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate % inhibition relative to the vehicle control.

Protocol 2: Manual Whole-Cell Patch-Clamp for hERG Validation

Causality: While automated patch-clamp is faster for primary screening, manual patch-clamp remains the gold standard for lipophilic adamantane derivatives. Automated systems often use plastic microfluidics where 2-F-PAC can adhere, yielding artificially safe hERG margins.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO cells stably expressing the human KCNH2 (hERG) gene on glass coverslips at 37°C.

  • Electrophysiological Setup: Transfer a coverslip to the recording chamber continuously perfused with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Patching: Use borosilicate glass pipettes (2-4 MΩ) filled with intracellular solution. Establish a Gigaohm seal and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Depolarize the cell from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion & Recording: Perfuse 2-F-PAC at escalating concentrations (0.1, 1, 10 µM). Self-Validation Step: Continuously monitor the current until a steady-state block is achieved before escalating the dose. Calculate the IC50 from the fractional block of the tail current.

Experimental Workflow Visualization

OffTargetWorkflow Compound Synthesize 2-F-PAC Primary Primary Target Assays (IC50 < 100 nM) Compound->Primary SafetyPanel Eurofins SafetyScreen44 (10 µM Binding) Primary->SafetyPanel hERG Manual Patch-Clamp (hERG Validation) SafetyPanel->hERG >50% Inhibition CYP CYP450 Profiling (HLM Stability) SafetyPanel->CYP Metabolic Flag Hit Candidate Progression SafetyPanel->Hit Clean Profile Liability Structural Optimization (Reduce ClogP) hERG->Liability CYP->Liability

Figure 2: Step-by-step experimental workflow for assessing adamantane-based off-target liabilities.

References

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).
  • Adamantane-1-carboxylic Acid Phenylamide. Benchchem.
  • Towards a Novel Class of Multitarget-Directed Ligands: Dual P2X7–NMDA Receptor Antagonists. PMC.
  • The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment.
  • SafetyScreen44™ Panel. Eurofins Pharma Discovery Services.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of N-(2-fluorophenyl)adamantane-1-carboxamide

As researchers pushing the boundaries of drug development—particularly in synthesizing adamantane-based antiviral, neuroprotective, and antiallergic agents[1]—we must treat the end-of-life of our compounds with the same...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of drug development—particularly in synthesizing adamantane-based antiviral, neuroprotective, and antiallergic agents[1]—we must treat the end-of-life of our compounds with the same scientific rigor as their synthesis.

This guide provides authoritative, step-by-step operational protocols for the safe handling and disposal of N-(2-fluorophenyl)adamantane-1-carboxamide . By understanding the physicochemical causality behind these procedures, your laboratory can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Causality in Disposal Design

To design a self-validating disposal protocol, we must first understand why standard disposal methods are insufficient for this specific molecule. N-(2-fluorophenyl)adamantane-1-carboxamide presents a unique dual-hazard profile based on its structural components:

  • The Adamantane Cage: This bulky, tricyclic hydrocarbon is highly stable and extremely lipophilic. Causality: If discharged into municipal wastewater, adamantane derivatives resist natural biodegradation and exhibit high aquatic toxicity with significant potential for bioaccumulation in marine life[2].

  • The Fluorophenyl Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Causality: Standard biological or low-temperature chemical degradation fails to break this bond. If incinerated at standard temperatures, incomplete combustion can generate toxic hydrogen fluoride (HF) gas or persistent fluorinated byproducts. Therefore, it must be treated with the same thermal destruction protocols recommended for other fluorinated organic substances[3].

  • The Carboxamide Linkage: While susceptible to aggressive hydrolysis, cleaving this bond only yields adamantane-1-carboxylic acid and 2-fluoroaniline—both of which remain hazardous. Direct thermal destruction is the only operationally efficient disposal route.

Quantitative Data: Waste Routing Summary

Proper segregation is the foundation of chemical safety. The following table summarizes the quantitative and logistical parameters for routing N-(2-fluorophenyl)adamantane-1-carboxamide waste streams.

Waste StreamPrimary ComponentsApproved ContainerEPA Waste ClassificationFinal Disposal Routing
Solid Waste API powder, contaminated PPE, weigh boats, wipesWide-mouth HDPE jarToxic Solid (Non-RCRA specific, handled as hazardous)High-Temp Incineration (>1000°C)
Liquid Waste (Organic) Compound dissolved in HPLC solvents (e.g., MeCN, MeOH)HDPE Carboy (Halogenated)F003 / F005 (Depending on solvent matrix)Halogenated Solvent Incineration
Aqueous Effluent Trace API in water/buffer from extractionsGlass or HDPE CarboyNon-hazardous aqueous (if API < limits)Carbon Filtration / AOF Testing

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the preceding action was completed correctly.

Methodology A: Solid Waste & Spill Decontamination

Applies to: Unused API powders, contaminated nitrile gloves, weigh boats, and spill cleanup materials.

  • Containment & Collection: In the event of a powder spill, do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient. Dampen an anti-static laboratory wipe with a compatible solvent (e.g., isopropanol) and gently wipe the surface inward from the edges.

  • Primary Packaging: Place all contaminated wipes, consumables, and PPE into a heavy-duty, wide-mouth High-Density Polyethylene (HDPE) container.

    • Verification: Ensure the container lid has an intact PTFE liner to prevent vapor escape.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid Waste - Contains Fluorinated Organics (N-(2-fluorophenyl)adamantane-1-carboxamide)."

  • Storage & Routing: Store in a designated secondary containment bin away from strong oxidizers. Route to your hazardous waste broker specifically for high-temperature incineration.

Methodology B: Liquid Waste Segregation

Applies to: Reaction filtrates, mother liquors, and HPLC effluents.

  • Stream Identification: Because the molecule contains a fluorine atom, any solvent mixture containing it MUST be classified as Halogenated Waste , even if the primary solvent is non-halogenated (like Methanol or Acetonitrile).

  • Transfer Protocol: Use a closed-system safety funnel equipped with a particulate filter to transfer liquid waste into a designated halogenated HDPE carboy.

    • Verification: Check the carboy's pH prior to transfer to ensure no highly reactive acids/bases are present that could cause an exothermic reaction with the amide linkage.

  • Documentation: Log the estimated mass of the fluorinated compound added to the waste log. This is critical for the disposal facility to calculate the required acid-gas scrubbing capacity during incineration.

  • Environmental Verification: For laboratories generating high volumes of aqueous effluent, utilize Adsorbable Organic Fluorine (AOF) screening, such as EPA Method 1621 , to verify that no trace fluorinated amides are inadvertently escaping into the municipal drain system[4].

Disposal Decision Workflow

The following diagram illustrates the logical routing for all materials contaminated with N-(2-fluorophenyl)adamantane-1-carboxamide to ensure environmental integrity and safety.

DisposalWorkflow A N-(2-fluorophenyl)adamantane-1-carboxamide Waste Generated B Solid Waste (Powder, PPE, Consumables) A->B C Liquid Waste (Reaction Solvents, HPLC Effluent) A->C D Seal in High-Density Polyethylene (HDPE) B->D E Route to Halogenated Solvent Waste Stream C->E Contains Fluorine F Hazardous Waste Broker Collection D->F E->F G High-Temperature Incineration (>1000°C) with Acid Gas Scrubbing F->G Destroys Adamantane Cage & Neutralizes HF

Workflow for the segregation and thermal destruction of fluorinated adamantane derivatives.

Commitment to Laboratory Excellence

By adhering to these stringent disposal protocols, your laboratory not only complies with environmental regulations but also champions the safe, sustainable advancement of chemical research. Proper end-of-life management of complex fluorinated molecules is a critical pillar of modern scientific integrity.

Sources

Handling

A Guide to Personal Protective Equipment for Handling N-(2-fluorophenyl)adamantane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals As a novel chemical compound, N-(2-fluorophenyl)adamantane-1-carboxamide lacks extensive safety and toxicity data. Therefore, a cautious and rigorous approa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical compound, N-(2-fluorophenyl)adamantane-1-carboxamide lacks extensive safety and toxicity data. Therefore, a cautious and rigorous approach to handling is paramount to ensure the safety of all laboratory personnel. This guide provides essential safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment: A Proactive Stance

The molecular structure of N-(2-fluorophenyl)adamantane-1-carboxamide, which features an adamantane core, a carboxamide linker, and a fluorinated phenyl group, suggests several potential hazards. Adamantane derivatives are known for their lipophilicity, which can facilitate skin absorption.[1][2] Aromatic amides and fluorinated organic compounds can exhibit various toxicities.[3][4] In the absence of specific data, this compound should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin, and as a potential irritant to the eyes and respiratory system.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the mandatory PPE for all procedures involving N-(2-fluorophenyl)adamantane-1-carboxamide.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical splash goggles are required.[5][6] They provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.
Hand Protection Nitrile gloves are the minimum requirement.[6][7] Consider double-gloving for enhanced protection, especially during prolonged handling or when working with solutions. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant lab coat is mandatory to protect against chemical splashes and fire hazards. Ensure it is fully buttoned.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection.
Footwear Closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[7]

Operational Plan: A Step-by-Step Workflow for Safety

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Experimental Workflow

The following diagram illustrates the key stages of handling N-(2-fluorophenyl)adamantane-1-carboxamide in a laboratory setting.

Caption: A step-by-step workflow for the safe handling of N-(2-fluorophenyl)adamantane-1-carboxamide.

Disposal Plan: Responsible Waste Management

All materials contaminated with N-(2-fluorophenyl)adamantane-1-carboxamide are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, weigh paper, and any other disposable lab supplies. Collect these in a designated, clearly labeled hazardous waste container.[8][9][10]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled hazardous waste container.[8][9] Do not dispose of this chemical down the drain.[11][12]

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]

Waste Management Decision Tree

WasteDisposal Start Is the item contaminated? Contaminated Yes Start->Contaminated NotContaminated No Start->NotContaminated WasteType Solid or Liquid? Contaminated->WasteType RegularTrash Regular Trash NotContaminated->RegularTrash SolidWaste Solid Hazardous Waste Container WasteType->SolidWaste Solid LiquidWaste Liquid Hazardous Waste Container WasteType->LiquidWaste Liquid

Caption: A decision tree for the proper segregation and disposal of waste.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove any contaminated clothing while continuing to flush. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[14] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.
Spill For a minor spill, alert others in the area, wear appropriate PPE, and clean up with an absorbent material.[13][16] For a major spill, evacuate the area and contact your institution's environmental health and safety department.[13][15]

This guide is intended to provide a framework for the safe handling of N-(2-fluorophenyl)adamantane-1-carboxamide. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.

Sources

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